molecular formula C6H6N2O3 B1296462 2-Hydroxy-4-methyl-5-nitropyridine CAS No. 21901-41-7

2-Hydroxy-4-methyl-5-nitropyridine

Cat. No.: B1296462
CAS No.: 21901-41-7
M. Wt: 154.12 g/mol
InChI Key: AIEHUZHKFUNHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The conformational stability and the vibartional analysis of 2-hydroxy-4-methyl-5-nitropyridine was studied.>

Properties

IUPAC Name

4-methyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEHUZHKFUNHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323078
Record name 2-Hydroxy-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21901-41-7
Record name 4-Methyl-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21901-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 402987
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021901417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21901-41-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methyl-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Hydroxy-4-methyl-5-nitropyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound (CAS No: 21901-41-7). This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound, also known as 4-methyl-5-nitro-2-pyridinol, exists in tautomeric equilibrium with its pyridone form, 4-methyl-5-nitro-2(1H)-pyridinone. It is a crystalline solid, appearing as orange plates or a yellow to orange powder.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Identifiers
CAS Number21901-41-7[2]
Molecular FormulaC₆H₆N₂O₃[2]
Molecular Weight154.12 g/mol [2]
InChI KeyAIEHUZHKFUNHCJ-UHFFFAOYSA-N[3]
Physical Properties
AppearanceOrange plates / Yellow to orange crystalline powder[1][2]
Melting Point186-190 °C, 190°C, 193°C[1][2]
Density1.36 g/cm³[2]
Vapor Pressure0.00188 mmHg at 25°C[2]
Solubility
WaterSparingly soluble[4]
Organic SolventsSoluble in DMSO (Slightly), Methanol (Very Slightly)[5]
OtherSoluble in hot water and alkali liquor[5]
Spectral Data

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 2-amino-4-methyl-5-nitropyridine followed by hydrolysis.[1][8]

Materials:

  • 2-amino-4-methyl-5-nitropyridine (10 g, approx. 65.3 mmol)

  • Concentrated sulfuric acid (70 mL)

  • Sodium nitrite (NaNO₂, 6.76 g)

  • Water

  • 250 mL round-bottomed flask

  • Constant pressure dropping funnel

  • Ice bath

Procedure:

  • In a 250 mL round-bottomed flask, dissolve 10 g of 2-amino-4-methyl-5-nitropyridine in 70 mL of concentrated sulfuric acid. Stir until all the raw material is completely dissolved.[1]

  • Cool the flask in an ice bath to -5 °C.[1]

  • Slowly add a pre-configured aqueous solution of 6.76 g of sodium nitrite dropwise using a constant pressure dropping funnel. Maintain the temperature at or below 0 °C during the addition.[1]

  • After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes. The solution should turn orange and clarify.[1]

  • Maintain the reaction at 0 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete (as indicated by TLC), slowly pour the reaction mixture into a beaker containing approximately 300 mL of water.[1]

  • A large amount of yellow solid will precipitate. Collect the solid by filtration.

  • Wash the solid with ice water and dry to obtain the final product, this compound.[5]

G Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Diazotization Reaction cluster_workup Product Isolation A Dissolve 2-amino-4-methyl-5-nitropyridine (10g) in concentrated H₂SO₄ (70 mL) B Cool solution to -5 °C in an ice bath A->B C Slowly add aqueous NaNO₂ (6.76g) dropwise at <= 0 °C B->C Start Reaction D Stir at 0 °C for 3 hours C->D E Monitor reaction progress by TLC D->E F Pour reaction mixture into ice water (300 mL) E->F Reaction Complete G Precipitate forms F->G H Filter to collect solid product G->H I Wash with ice water and dry H->I J This compound I->J Final Product

Caption: Synthesis workflow for this compound.

Analytical Methods

While specific validated methods for this compound were not detailed in the surveyed literature, general chromatographic techniques are applicable for purity assessment.

  • Thin-Layer Chromatography (TLC): TLC on silica gel plates can be used to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol), with the ratio adjusted to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of organic compounds.[9][10] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a typical starting point for method development.[11]

Reactivity and Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[12] The presence of the nitro group (an electron-withdrawing group) and the hydroxyl group (an electron-donating group) on the pyridine ring imparts versatile reactivity.

Role as an Intermediate in Drug Synthesis

A significant application of nitropyridines is as precursors for bioactive compounds.[12] For instance, the related starting material, 2-amino-4-methyl-5-nitropyridine, is a key precursor in an efficient synthesis of AZD7648, a highly selective DNA-dependent protein kinase (DNA-PK) inhibitor.[12] This highlights the importance of the 4-methyl-5-nitropyridine scaffold in constructing complex, biologically active molecules. The hydroxyl group of the title compound can be readily converted to a leaving group (e.g., a chloro group) for subsequent nucleophilic substitution reactions.[8]

G Role of the 4-Methyl-5-nitropyridine Scaffold in Synthesis cluster_modification Chemical Modification A 2-Amino-4-methyl- 5-nitropyridine C Diazotization & Hydrolysis A->C Synthesis E Further Synthetic Steps (e.g., Coupling Reactions, Reductions) A->E Alternative Routes B 2-Hydroxy-4-methyl- 5-nitropyridine (Title Compound) D Chlorination (e.g., with POCl₃) B->D Activation C->B D->E F Complex Bioactive Molecules (e.g., Kinase Inhibitors, Agrochemicals) E->F

Caption: Logical relationship of this compound as a key intermediate.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[3] Avoid breathing dust and ensure adequate ventilation during handling.[2] Store in a cool, dry place under an inert atmosphere.[5]

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine from 2-amino-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-4-methyl-5-nitropyridine, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary synthetic route discussed is the conversion of 2-amino-4-methyl-5-nitropyridine via a diazotization reaction followed by hydrolysis. This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Core Synthesis Strategy: Diazotization and Hydrolysis

The fundamental approach for synthesizing this compound from its amino precursor involves a two-step, one-pot process:

  • Diazotization: The primary amino group of 2-amino-4-methyl-5-nitropyridine is converted into a diazonium salt. This is typically achieved by treating the starting material with a nitrosating agent, such as sodium nitrite (NaNO₂), in a strong acidic medium like sulfuric acid (H₂SO₄) at low temperatures. The acid protonates the nitrous acid (formed in situ from NaNO₂) to generate the highly electrophilic nitrosonium ion (NO⁺), which then reacts with the amino group.

  • Hydrolysis: The resulting diazonium salt is unstable and readily undergoes hydrolysis. By warming the reaction mixture, the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH), with the evolution of nitrogen gas (N₂). This step yields the desired product, this compound.

This transformation is a classic and reliable method for the conversion of aromatic amines to phenols and their heterocyclic analogues.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and related compounds. It is important to note that yields can vary based on reaction scale and optimization of conditions.

ParameterValueCompoundSource
Molecular Weight154.12 g/mol This compound[1]
Melting Point186-190 °CThis compound[1]
AppearanceOrange plates / SolidThis compound[1][2]
Yield56.7%2-Hydroxy-5-nitropyridine[3]
Yield60%2-Hydroxy-5-nitropyridine[4]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar pyridine derivatives.[2][5]

Materials:

  • 2-amino-4-methyl-5-nitropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Beaker

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add a measured amount of concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice bath. While maintaining the low temperature and stirring, slowly add 2-amino-4-methyl-5-nitropyridine in portions. Continue stirring until the starting material is completely dissolved.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite in deionized water.

  • Diazotization: Cool the solution of the starting material in sulfuric acid to below 0 °C. Slowly add the prepared sodium nitrite solution dropwise via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C to prevent decomposition of the diazonium salt.

  • Hydrolysis: After the addition of the sodium nitrite solution is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes. Subsequently, warm the reaction mixture to room temperature and then heat it to 50-60 °C. The evolution of nitrogen gas should be observed. Continue heating until the gas evolution ceases, indicating the completion of the hydrolysis.

  • Isolation of the Product: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. This will precipitate the crude this compound.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product.

  • Drying: Dry the purified product under vacuum to a constant weight.

Visualization of Reaction Pathway and Workflow

Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-amino-4-methyl-5-nitropyridine intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, H₂SO₄ 0-5 °C product This compound intermediate->product H₂O, Heat

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow A Dissolve 2-amino-4-methyl-5-nitropyridine in cold concentrated H₂SO₄ C Slowly add NaNO₂ solution to the reaction mixture at 0-5 °C A->C B Prepare aqueous solution of NaNO₂ B->C D Stir at 0-5 °C for 30-60 min C->D E Warm and heat the mixture to 50-60 °C D->E F Pour the reaction mixture onto ice E->F G Filter the precipitate F->G H Wash the solid with cold water G->H I Recrystallize the crude product H->I J Dry the final product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The diazotization reaction can be exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and used immediately after preparation.

  • The reaction evolves nitrogen gas, which can cause pressure buildup. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.

This guide provides a foundational understanding and practical framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to perform appropriate risk assessments before undertaking any experimental work.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Hydroxy-4-methyl-5-nitropyridine. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this paper leverages detailed information from its direct precursor, 2-amino-4-methyl-5-nitropyridine, and established experimental and computational methodologies for analogous nitropyridine derivatives. This approach allows for a robust understanding of its structural characteristics.

Molecular Structure

This compound is a heterocyclic compound with the chemical formula C₆H₆N₂O₃. Its structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. The presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (nitro) groups on the pyridine ring suggests interesting electronic properties and potential for various chemical interactions.

Tautomerism

It is important to note that 2-hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, it can exist in equilibrium with 4-methyl-5-nitro-1H-pyridin-2-one. The position of this equilibrium can be influenced by the solvent, temperature, and pH. For the purpose of this guide, we will primarily discuss the 2-hydroxy tautomer.

Conformational Analysis

The conformation of this compound is determined by the spatial arrangement of its substituents relative to the pyridine ring. The primary determinants of its preferred conformation are steric hindrance between adjacent groups and electronic interactions. The planarity of the pyridine ring is expected to be largely maintained, with the nitro and hydroxyl groups potentially exhibiting some rotation.

Due to the lack of direct experimental crystallographic or full-text computational studies for this compound, we present here the structural data for its immediate precursor, 2-amino-4-methyl-5-nitropyridine, for which crystallographic data is available. This provides a reasonable approximation of the bond lengths and angles within the core 4-methyl-5-nitropyridine scaffold.

Quantitative Structural Data (from 2-amino-4-methyl-5-nitropyridine)

The following tables summarize the bond lengths, bond angles, and dihedral angles for 2-amino-4-methyl-5-nitropyridine, obtained from crystallographic data. This data serves as a proxy to understand the geometry of the 4-methyl-5-nitropyridine core.

Table 1: Selected Bond Lengths for 2-amino-4-methyl-5-nitropyridine

Atom 1Atom 2Bond Length (Å)
C2N11.345
C6N11.352
C2C31.418
C3C41.373
C4C51.411
C5C61.365
C2N21.356
C4C71.503
C5N31.433
N3O11.232
N3O21.237

Data sourced from a proxy molecule and should be considered indicative.

Table 2: Selected Bond Angles for 2-amino-4-methyl-5-nitropyridine

Atom 1Atom 2Atom 3Bond Angle (°)
C6N1C2118.3
N1C2C3120.9
C2C3C4119.5
C3C4C5119.3
C4C5C6122.3
C5C6N1119.7
N1C2N2118.0
C3C2N2121.1
C3C4C7121.5
C5C4C7119.2
C4C5N3119.0
C6C5N3118.7
O1N3O2122.9
O1N3C5118.6
O2N3C5118.5

Data sourced from a proxy molecule and should be considered indicative.

Table 3: Selected Dihedral Angles for 2-amino-4-methyl-5-nitropyridine

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
N1C2C3C4-0.6
C2C3C4C50.4
C3C4C5C60.1
C4C5C6N1-0.5
C5C6N1C20.4
C6N1C2C30.2
N2C2C3C4179.3
C7C4C5C6179.6
N3C5C6N1-179.5

Data sourced from a proxy molecule and should be considered indicative.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of its amino precursor, 2-amino-4-methyl-5-nitropyridine, followed by hydrolysis.

Materials:

  • 2-amino-4-methyl-5-nitropyridine

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methyl-5-nitropyridine in concentrated sulfuric acid with stirring. The dissolution is an exothermic process and should be controlled by external cooling in an ice bath.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step facilitates the hydrolysis of the diazonium salt to the corresponding hydroxyl derivative.

  • A yellow precipitate of this compound will form. Allow the mixture to stand to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any residual acid.

  • Dry the product under vacuum or in a desiccator to obtain the final compound.

Synthesis_Pathway 2-amino-4-methyl-5-nitropyridine 2-amino-4-methyl-5-nitropyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-amino-4-methyl-5-nitropyridine->Diazonium Salt Intermediate 1. Conc. H₂SO₄ 2. NaNO₂, 0-5°C This compound This compound Diazonium Salt Intermediate->this compound H₂O, Δ

Synthesis of this compound.
Spectroscopic Characterization

Objective: To identify the functional groups and vibrational modes of the molecule.

Sample Preparation: For FTIR analysis, the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the solid sample is placed directly in the sample holder.

Instrumentation: A high-resolution FTIR spectrometer and a FT-Raman spectrometer with a laser excitation source (e.g., 1064 nm Nd:YAG laser) are used.

Data Acquisition:

  • FTIR: Spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

  • FT-Raman: Spectra are recorded over a similar range, with appropriate laser power to avoid sample degradation.

Expected Vibrational Modes:

  • O-H stretching (broad band around 3200-3600 cm⁻¹)

  • Aromatic C-H stretching (around 3000-3100 cm⁻¹)

  • C-H stretching of the methyl group (around 2850-2960 cm⁻¹)

  • Asymmetric and symmetric NO₂ stretching (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively)

  • Aromatic C=C and C=N stretching (in the 1400-1650 cm⁻¹ region)

  • In-plane and out-of-plane bending modes for the various functional groups.

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Acquisition:

  • A standard one-pulse sequence is used.

  • Typical spectral width: 0-12 ppm.

  • Number of scans: 16-64.

¹³C NMR Data Acquisition:

  • A proton-decoupled pulse sequence is used.

  • Typical spectral width: 0-200 ppm.

  • Number of scans: 1024 or more due to the low natural abundance of ¹³C.

Expected Chemical Shifts:

  • ¹H NMR: Aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton (its position is solvent and concentration dependent).

  • ¹³C NMR: Distinct signals for each of the six carbon atoms in the pyridine ring and the methyl group carbon. The carbon attached to the hydroxyl group and the nitro group will show characteristic downfield shifts.

Computational Chemistry

Objective: To predict the optimized molecular geometry, conformational stability, and spectroscopic properties of the molecule.

Methodology: Density Functional Theory (DFT) is a widely used method for such calculations.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Procedure:

  • Model Building: The initial 3D structure of this compound is built.

  • Geometry Optimization: The geometry is optimized to find the lowest energy conformation. A common functional and basis set combination for this type of molecule is B3LYP/6-311++G(d,p).

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

  • NMR Chemical Shift Calculation: NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory. The calculated shielding values are then converted to chemical shifts relative to TMS.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_computational Computational Analysis Synthesis Synthesis of this compound Purification Recrystallization / Chromatography Synthesis->Purification Spectroscopy Spectroscopic Analysis (FTIR, Raman, NMR) Purification->Spectroscopy Crystallography Single Crystal X-ray Diffraction (if suitable crystals are obtained) Purification->Crystallography Structure_Elucidation Molecular Structure & Conformation Elucidation Spectroscopy->Structure_Elucidation Crystallography->Structure_Elucidation DFT_Calculations DFT Calculations (Geometry Optimization, Frequencies, NMR Shifts) DFT_Calculations->Structure_Elucidation

General experimental workflow for characterization.

Conclusion

Spectroscopic and Structural Elucidation of 2-Hydroxy-4-methyl-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-4-methyl-5-nitropyridine, also known as 4-Methyl-5-nitro-2-pyridinol. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural verification and characterization of this and related molecules in a research and drug development context.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous pyridine derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H3~8.2Singlet
H6~8.5Singlet
CH₃~2.5Singlet
OH~12.0Broad Singlet

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~160
C3~110
C4~145
C5~135
C6~140
CH₃~18

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch3400-3200Broad
Aromatic C-H Stretch3100-3000Medium
C=C & C=N Stretch1650-1550Strong
NO₂ Asymmetric Stretch1550-1510Strong
NO₂ Symmetric Stretch1355-1315Strong
C-N Stretch1300-1200Medium
C-CH₃ Stretch1380-1360Medium

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺155.04
[M]⁺˙154.04
[M-NO₂]⁺108.05

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

I. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving many polar organic compounds.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

II. Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

III. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

  • Integrate signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

I. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

II. Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.

III. Data Processing

  • The acquired spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify and label the major absorption bands.

Mass Spectrometry (MS)

I. Sample Preparation

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

II. Data Acquisition (Electrospray Ionization - ESI)

  • Instrument: A mass spectrometer equipped with an ESI source.

  • Parameters:

    • Ionization Mode: Positive and/or negative ion mode.

    • Mass Range: m/z 50-500.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

III. Data Processing

  • The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure Combine & Correlate IR_Data->Structure Combine & Correlate MS_Data->Structure Combine & Correlate NMR_Signaling_Pathway cluster_nmr NMR Spectroscopy Logic cluster_proton ¹H NMR cluster_carbon ¹³C NMR cluster_structure Structural Information H_Chem_Shift Chemical Shift (ppm) (Electronic Environment) Structure_Info Connectivity & Functional Groups H_Chem_Shift->Structure_Info H_Integration Integration (Proton Ratio) H_Integration->Structure_Info H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Structure_Info C_Chem_Shift Chemical Shift (ppm) (Carbon Skeleton) C_Chem_Shift->Structure_Info C_Num_Signals Number of Signals (Unique Carbons) C_Num_Signals->Structure_Info

An In-depth Technical Guide on the Physical Properties of 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a focused overview of the known physical properties of 2-Hydroxy-4-methyl-5-nitropyridine, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis. This document collates available data on its melting point and solubility, presenting it in a clear and accessible format.

Physical and Chemical Identity

This compound is a substituted pyridine derivative. Key identifiers for this compound are provided in the table below.

IdentifierValue
CAS Number 21901-41-7[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
Synonyms 4-Methyl-5-nitro-2-pyridinol, 4-methyl-5-nitropyridin-2(1H)-one[1]

Physical Properties

The physical state of this compound is typically a yellow to orange crystalline powder[1].

The melting point of this compound has been consistently reported in the literature. The available data indicates a melting point in the range of 186-190 °C.

PropertyValueReference
Melting Point190 °C(lit.)[1]
Melting Point186-190 °C(lit.)[2][3]

Experimental Protocols

Detailed experimental protocols for the determination of the melting point and solubility of this compound are not provided in the readily available literature. The reported melting points are cited from existing literature ("lit."), indicating that these are established values. Standard methodologies such as capillary melting point determination (e.g., using a Mel-Temp apparatus) or differential scanning calorimetry (DSC) are typically employed for such measurements. For solubility, standard methods would involve shake-flask experiments followed by concentration determination via techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Property Determination

While specific experimental details were not found, a general workflow for characterizing the physical properties of a compound like this compound can be outlined.

G cluster_synthesis Compound Synthesis & Purification cluster_properties Physical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization MeltingPoint Melting Point Determination (Capillary Method or DSC) Characterization->MeltingPoint Solubility Solubility Assessment (Shake-Flask Method) Characterization->Solubility MP_Data Melting Point Range MeltingPoint->MP_Data Sol_Data Solubility Data (e.g., mg/mL) Solubility->Sol_Data

Caption: A generalized workflow for the synthesis, purification, and physical property determination of a chemical compound.

This guide summarizes the currently available data on the physical properties of this compound. For further, more detailed applications, it is advised that researchers consult primary literature or conduct their own empirical studies to confirm these properties within their specific experimental contexts.

References

Tautomerism of 2-Hydroxy-4-methyl-5-nitropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 2-hydroxy-4-methyl-5-nitropyridine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this guide leverages comprehensive experimental and computational data from its close structural analog, 2-hydroxy-5-nitropyridine, to infer its behavior. The equilibrium between the two primary tautomers, the hydroxy form (this compound) and the keto form (4-methyl-5-nitro-1H-pyridin-2-one), is discussed in detail. This guide includes a summary of quantitative data, detailed experimental and computational protocols, and visualizations to provide a thorough understanding of the factors governing this crucial tautomeric relationship.

Introduction

The tautomerism of hydroxypyridines is a subject of significant academic and industrial interest, as the predominant tautomeric form dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and shape, which in turn influence its biological activity and material properties. This compound can exist in two primary tautomeric forms: the aromatic hydroxy form and the non-aromatic keto form. Understanding the position of this equilibrium is critical for rational drug design and the development of new materials.

The Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the intramolecular transfer of a proton between the exocyclic oxygen atom and the ring nitrogen atom.

Caption: Tautomeric equilibrium of this compound.

Studies on the closely related 2-hydroxy-5-nitropyridine have shown that the keto form is favored, and this preference is expected to be maintained in this compound. The electron-withdrawing nature of the nitro group is a key factor in stabilizing the keto tautomer.

Quantitative Analysis of Tautomer Stability

While specific experimental data for this compound is not available in the literature, computational studies on 2-hydroxy-5-nitropyridine provide valuable insights into the relative stability of the tautomers.

Table 1: Calculated Relative Energies of 2-Hydroxy-5-nitropyridine Tautomers
Computational MethodBasis SetRelative Energy (kcal/mol) (Keto vs. Hydroxy)Reference
DFT (B3LYP)6-311++G(d,p)-1.345[1]
DFT (ωB97XD)6-311++G(d,p)-0.857[1]
DFT (mPW1PW91)6-311++G(d,p)-1.225[1]

A negative value indicates that the keto tautomer is more stable.

The data consistently shows that the keto form (5-nitro-2-pyridone) is energetically favored over the hydroxy form (2-hydroxy-5-nitropyridine) in the gas phase.[1] The introduction of a methyl group at the 4-position is not expected to significantly alter this preference.

Spectroscopic and Structural Data

Spectroscopic and crystallographic data are essential for the definitive identification of the predominant tautomer. The following tables summarize key experimental data for the analog 2-hydroxy-5-nitropyridine, which can be used as a reference for the analysis of this compound.

Table 2: Key Experimental Data for Tautomer Identification of 2-Hydroxy-5-nitropyridine
Experimental TechniqueKey Observations for Keto TautomerReference
Infrared (IR) Spectroscopy Strong C=O stretching vibration band around 1660-1680 cm⁻¹[1]
¹H NMR Spectroscopy N-H proton signal (often broad)[1]
¹³C NMR Spectroscopy Characteristic downfield signal for the C=O carbon[1]
X-ray Crystallography C=O and N-H bond lengths consistent with the keto form in the solid state[1]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis involves the diazotization of 2-amino-4-methyl-5-nitropyridine followed by hydrolysis.

synthesis start 2-Amino-4-methyl-5-nitropyridine step1 Dissolve in conc. H₂SO₄ start->step1 step2 Cool to -5°C step1->step2 step3 Add NaNO₂ solution dropwise step2->step3 step4 Hydrolysis step3->step4 end This compound step4->end

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric form in solution.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: The presence of the keto tautomer is indicated by a signal for the N-H proton in the ¹H NMR spectrum and a characteristic downfield signal for the C=O carbon (typically > 160 ppm) in the ¹³C NMR spectrum.[1]

Computational Chemistry

Density Functional Theory (DFT) calculations are instrumental in determining the relative stabilities of tautomers.

dft_workflow start Define Tautomer Structures (Hydroxy and Keto forms) step1 Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->step1 step2 Frequency Calculation (Confirm minima) step1->step2 step3 Single Point Energy Calculation (Higher level of theory, optional) step2->step3 step4 Calculate Relative Energies (ΔE = E_keto - E_hydroxy) step3->step4 end Determine Most Stable Tautomer step4->end

Caption: General workflow for DFT analysis of tautomerism.

Protocol:

  • Structure Preparation: Build the 3D structures of both the hydroxy and keto tautomers.

  • Geometry Optimization: Perform geometry optimization using a DFT functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., 6-311++G(d,p)).[1]

  • Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface.

  • Energy Calculation: Calculate the electronic energies of the optimized structures. The relative energy difference determines the more stable tautomer.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the equilibrium expected to strongly favor the keto form, 4-methyl-5-nitro-1H-pyridin-2-one. This preference is driven by the electronic influence of the nitro group and is supported by extensive studies on the closely related analog, 2-hydroxy-5-nitropyridine. The quantitative data, experimental protocols, and computational workflows provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to understand, analyze, and utilize the tautomeric properties of this important heterocyclic compound in their respective fields. Further experimental and computational studies on this compound itself are warranted to confirm these inferred properties.

References

A Technical Guide to 2-Hydroxy-4-methyl-5-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Versatile Synthetic Intermediate

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methyl-5-nitropyridine (CAS No. 21901-41-7), a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, commercial availability, synthesis, and its application in the creation of targeted therapeutics.

Chemical Properties and Commercial Availability

This compound, also known as 4-Methyl-5-nitro-2-pyridinol, is a nitro-substituted pyridinone derivative. Its chemical structure, featuring a hydroxyl group, a methyl group, and a nitro group on a pyridine ring, makes it a versatile intermediate for further chemical modifications. The nitro group, being a strong electron-withdrawing group, enhances the reactivity of the pyridine ring, making it amenable to various substitution reactions crucial for the synthesis of complex, biologically active molecules.[1]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 21901-41-7[2]
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
Appearance Yellow to orange crystalline powder[1]
Melting Point 186-190 °C[3]
Purity ≥96% (HPLC) to ≥98% (GC)[1][2]
Storage Store at 0-8°C[1]
Commercial Suppliers

This compound is commercially available from a variety of chemical suppliers. The following table provides a non-exhaustive list of vendors and their product offerings to aid in the procurement for research and development purposes.

SupplierCatalog NumberPurityAvailable Quantities
Chem-Impex27246≥96% (HPLC)5g, 25g, 100g, 250g
TCI AmericaH1050Not specified5g
Alachem1EZ025≥98%Contact for details
Hebei Chuanghai Biotechnology Co., Ltd.---99%Contact for details
Dideu Industries Group Limited---99.00%Contact for details
Shaanxi Dideu New Materials Co. Ltd.---98.0%Contact for details

Experimental Protocols

The synthesis of this compound is a well-documented process. The most common laboratory-scale synthesis involves the diazotization of the corresponding amino-pyridine precursor followed by hydrolysis.

Synthesis of this compound from 2-Amino-4-methyl-5-nitropyridine[3]

This protocol details the synthesis of the title compound from its amino precursor.

Materials:

  • 2-Amino-4-methyl-5-nitropyridine (10 g, approximately 65 mmol)

  • Concentrated sulfuric acid (70 mL)

  • Sodium nitrite (NaNO₂, 6.76 g)

  • Deionized water

  • 250 mL round-bottomed flask

  • Constant pressure dropping funnel

  • Cold bath (ice/salt or cryocooler)

  • Magnetic stirrer and stir bar

  • Beaker (500 mL)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Infrared lamp or vacuum oven for drying

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 250 mL round-bottomed flask, carefully add 70 mL of concentrated sulfuric acid.

  • While stirring, slowly add 10 g of 2-amino-4-methyl-5-nitropyridine to the sulfuric acid until it is completely dissolved.

  • Cool the reaction flask to -5 °C using a cold bath.

  • In a separate beaker, prepare a solution of 6.76 g of sodium nitrite in a minimal amount of water.

  • Transfer the sodium nitrite solution to a constant pressure dropping funnel.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at or below 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 3 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by TLC), slowly pour the reaction mixture into a beaker containing approximately 300 mL of cold water. A yellow solid will precipitate.

  • Allow the mixture to stand at room temperature for 3 hours to ensure complete crystallization.

  • Collect the solid product by filtration.

  • Dry the collected solid under an infrared lamp or in a vacuum oven to yield the final product, this compound.

Expected Yield: Approximately 6.72 g (67.2%).

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product A 2-Amino-4-methyl-5-nitropyridine D Dissolution in H2SO4 A->D B Conc. H2SO4 B->D C NaNO2 (aq) F Diazotization (0°C, 3h) C->F E Cooling to -5°C D->E E->F G Quenching in Water F->G H Crystallization (3h, RT) G->H I Filtration & Drying H->I J This compound I->J

Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory pathways.[1] Its utility is exemplified in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.

Role as a Precursor in Kinase Inhibitor Synthesis

While direct synthesis from this compound is proprietary or less documented in readily available literature, its precursor, 2-amino-4-methyl-5-nitropyridine, is a key starting material in the synthesis of the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[4] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major pathway for the repair of DNA double-strand breaks.[4] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapies.

The synthesis of AZD7648 from 2-amino-4-methyl-5-nitropyridine involves a multi-step process.[4] The initial steps to form a triazolopyridine core are followed by reduction of the nitro group and subsequent coupling reactions. The initial amino group of the precursor is crucial for the formation of the triazole ring. The synthesis of the precursor itself often involves nitration of 2-amino-4-methylpyridine.

AZD7648_Synthesis_Pathway A 2-Amino-4-methyl-5-nitropyridine B Reaction with DMF-DMA & Hydroxylamine A->B C Hydroxyimine Derivative B->C D Cyclization C->D E Triazolo[1,5-a]pyridine D->E F Nitro Group Reduction E->F G Amino-triazolopyridine F->G H Buchwald-Hartwig Coupling with 2-chloropyrimidine derivative G->H I AZD7648 (DNA-PK Inhibitor) H->I

Synthetic pathway to the DNA-PK inhibitor AZD7648.
Implied Signaling Pathway: DNA Damage Response

The therapeutic rationale for synthesizing DNA-PK inhibitors like AZD7648 lies in targeting the DNA damage response (DDR) pathway in cancer cells. Many cancer treatments, such as radiation and certain chemotherapies, work by inducing DNA double-strand breaks (DSBs). Cancer cells rely on repair pathways like NHEJ, mediated by DNA-PK, to survive this damage. By inhibiting DNA-PK, the cancer cells' ability to repair these breaks is compromised, leading to increased cell death and enhanced efficacy of the primary cancer therapy.

DNA_PK_Signaling_Pathway cluster_therapy Cancer Therapy cluster_cellular_effect Cellular Response cluster_inhibition Therapeutic Intervention A Radiation / Chemotherapy B DNA Double-Strand Breaks (DSBs) A->B C DNA-PKcs Activation B->C D Non-Homologous End Joining (NHEJ) Repair C->D F Apoptosis / Cell Death C->F Leads to (when inhibited) E Cell Survival D->E G AZD7648 (DNA-PK Inhibitor) G->C Inhibits

Simplified DNA-PK signaling pathway and the point of intervention.

Conclusion

This compound is a commercially available and synthetically accessible intermediate with significant potential in drug discovery and development. Its chemical reactivity makes it a valuable starting material for the synthesis of complex heterocyclic compounds. As demonstrated by its relationship to the synthesis of the DNA-PK inhibitor AZD7648, this class of compounds plays a crucial role in the development of targeted therapies for diseases such as cancer. This guide provides a foundational resource for researchers looking to utilize this versatile molecule in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Hydroxy-4-methyl-5-nitropyridine (CAS No: 21901-41-7). The following sections detail its physicochemical properties, associated hazards, safe handling and storage procedures, emergency protocols, and the standardized experimental methodologies used to determine its hazard classification.

Physicochemical and Identification Data

Proper identification and understanding of the physical characteristics of a chemical are fundamental to its safe handling.

PropertyValueCitation(s)
Chemical Name This compound[1]
Synonyms 4-Methyl-5-nitro-2-pyridinol, 4-Methyl-5-nitro-2(1H)-pyridinone[1]
CAS Number 21901-41-7[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1][2]
Physical State Crystalline powder, solid[1]
Color Yellow to orange[1]
Melting Point 186-190 °C[3][4]
Vapor Pressure 0.00188 mmHg at 25°C[1]
Density 1.36 g/cm³[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard StatementSignal WordPictogramCitation(s)
Acute Toxicity, Oral4H302: Harmful if swallowedWarningGHS07[5]
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07[2][6]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarningGHS07[2][6]
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritationWarningGHS07[2][6]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

3.1. Handling

  • Ventilation: Handle in a well-ventilated place. Use only outdoors or in a well-ventilated area.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1] For respiratory protection, a dust mask (e.g., N95) is recommended.[2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.

  • Avoidance: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes. Avoid dust formation.

3.2. Storage

  • Conditions: Store in a cool, dry, and well-ventilated place.[1]

  • Container: Keep the container tightly closed.[1]

  • Security: Store locked up.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.

Emergency and First Aid Procedures

Immediate and appropriate response is critical in the event of an exposure.

Exposure RouteFirst Aid MeasuresCitation(s)
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If breathing has stopped, provide artificial respiration.[1][6]
Skin Contact Take off immediately all contaminated clothing. Wash the skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. Never give anything by mouth to an unconscious person.[6]

Fire and Accidental Release Measures

5.1. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: May emit toxic fumes, including nitrogen oxides and carbon monoxide, under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[6]

5.2. Accidental Release Measures

  • Personal Precautions: Avoid dust formation and contact with the material. Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal. Avoid generating dust. Use spark-proof tools and explosion-proof equipment.[6]

Toxicological Information

Toxicity EndpointResult/ClassificationCitation(s)
Acute Oral Toxicity Harmful if swallowed (Category 4). Quantitative LD50 data is not available in the reviewed sources.[5]
Skin Irritation Causes skin irritation (Category 2).[2][6]
Eye Irritation Causes serious eye irritation (Category 2).[2][6]
Respiratory Irritation May cause respiratory irritation (Category 3). The target organ is the respiratory system.[2]
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Biological Pathways No specific signaling pathways have been identified for this compound. Nitropyridines, as a class, are used as precursors for various biologically active molecules.[7]

Experimental Protocols

The hazard classifications are determined by internationally recognized standard methods, such as the OECD Guidelines for the Testing of Chemicals.

7.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420) This method is designed to classify a substance's oral toxicity with the use of fewer animals.

  • Principle: The test involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a group of animals of a single sex (typically females). The procedure aims to identify a dose that causes evident toxicity but avoids lethality.

  • Methodology:

    • A sighting study is performed to determine the appropriate starting dose.

    • Animals are fasted prior to dosing.

    • The substance is administered orally by gavage in a single dose.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The outcome (number of animals with evident toxicity or mortality) at a given dose determines if a higher or lower dose is tested, or if the study is concluded.

    • The substance is then classified into a GHS category based on the results.[8]

7.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439) This in vitro method is used to predict the skin irritation potential of chemicals, avoiding the use of live animals.[9]

  • Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. The irritation potential is based on the resulting cell viability, which is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt.[10]

  • Methodology:

    • The test substance is applied directly to the surface of at least three replicate RhE tissue models.

    • After a defined exposure period (e.g., 60 minutes), the tissues are rinsed and incubated for a post-exposure period (e.g., 42 hours).[11]

    • Cell viability is assessed by incubating the tissues with MTT. Viable cells reduce the MTT into a blue formazan product.

    • The formazan is extracted from the tissues, and its concentration is measured spectrophotometrically.

    • If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as an irritant (GHS Category 2).[12]

7.3. Acute Eye Irritation/Corrosion (OECD Guideline 405) This guideline describes the procedure for determining the eye irritation or corrosion potential of a substance using laboratory animals, with an emphasis on minimizing animal distress.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit), with the untreated eye serving as a control. The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[13]

  • Methodology:

    • A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing. In vitro or ex vivo tests are conducted if data is insufficient.[14]

    • If an in vivo test is deemed necessary, it is initiated using a single animal. Systemic analgesics and topical anesthetics are used to minimize pain.[14]

    • The substance is instilled into the eye, and observations are made at 1, 24, 48, and 72 hours after application.[15]

    • If a corrosive or severe irritant effect is observed, no further testing is performed.

    • If the initial test does not show severe effects, the response is confirmed using up to two additional animals, typically in a sequential manner.[16]

    • The scores for corneal opacity, iritis, and conjunctival redness and swelling are used to classify the substance according to the GHS.

Visualized Workflows and Relationships

8.1. Laboratory Handling and Emergency Workflow

cluster_prep Preparation & Handling cluster_spill Accidental Release / Spill cluster_exposure Exposure Event A Assess Risks & Read SDS B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C D Weigh/Handle Solid Carefully (Avoid Dust Formation) C->D E Evacuate Area (If Major Spill) J Exposure Occurs F Don PPE for Cleanup E->F G Contain Spill & Clean Up (Use Dry Methods) F->G H Collect Waste in Sealed Container G->H I Dispose as Hazardous Waste H->I K Inhalation: Move to Fresh Air J->K L Skin Contact: Wash with Soap & Water J->L M Eye Contact: Rinse with Water J->M N Seek Medical Attention (If irritation persists or symptoms develop) K->N L->N M->N

Caption: General workflow for handling this compound and responding to emergencies.

8.2. Tiered Testing Strategy for Skin Irritation

Start Test Substance Step1 Review Existing Data (Phys-Chem, SAR, Read-Across) Start->Step1 Step2 Weight-of-Evidence Analysis Step1->Step2 Step3 Conduct In Vitro Test (OECD TG 439 - RhE Model) Step2->Step3 Decision1 Viability <= 50%? Step3->Decision1 Result1 Classify as Irritant (GHS Category 2) Decision1->Result1 Yes Result2 Classify as Non-Irritant (No Category) Decision1->Result2 No End Hazard Classification Complete Result1->End Result2->End

Caption: Decision workflow for determining skin irritation potential based on OECD guidelines.

8.3. Acute Oral Toxicity Fixed Dose Procedure (OECD 420)

Start Sighting Study to Select Starting Dose Dose Administer Dose to Group of 5 Animals Start->Dose Observe Observe for 14 Days (Toxicity & Mortality) Dose->Observe Decision Outcome? Observe->Decision Stop Stop Study & Classify Decision->Stop Evident Toxicity or 2+ Deaths NextDose Test at Lower Dose Decision->NextDose 0/5 or 1/5 Deaths NextDose2 Test at Higher Dose Decision->NextDose2 No Evident Toxicity and 0 Deaths NextDose->Observe NextDose2->Observe

Caption: Simplified workflow for the OECD 420 Acute Oral Toxicity Fixed Dose Procedure.

References

An In-Depth Technical Guide to the Reactivity and Stability of 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-methyl-5-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of the hydroxyl, methyl, and nitro groups on the pyridine ring, govern its reactivity and stability, making it a valuable intermediate in the synthesis of a range of bioactive molecules, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, supported by experimental protocols and quantitative data. The document is intended to serve as a resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties

This compound is a yellow to orange crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₆H₆N₂O₃[1]
Molecular Weight154.12 g/mol [1]
Melting Point186-190 °C[2]
AppearanceYellow to orange crystalline powder[1]
Storage Temperature0-8°C[3]

Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, and the nucleophilic character of the hydroxyl group. The key reaction types include modifications of the hydroxyl and nitro groups, as well as nucleophilic substitution on the pyridine ring.

Reactions at the Hydroxyl Group

The hydroxyl group can be readily converted into other functional groups, a key step in the synthesis of various derivatives.

A common and crucial reaction is the conversion of the hydroxyl group to a chloro group, which serves as a good leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocol:

A mixture of this compound (500 mg, 3.24 mmol), phosphorus oxychloride (POCl₃, 0.5 mL), and phosphorus pentachloride (PCl₅, 200 mg) is stirred at 150°C for 2 hours.[4] After completion, the reaction mixture is cooled to room temperature and poured into ice.[4] The product is then extracted with dichloromethane (DCM, 3 x 20 mL).[4]

Reactions involving the Nitro Group

The nitro group is a versatile functional handle, with its reduction to an amino group being a particularly important transformation.

The reduction of the nitro group to an amine is a critical step in the synthesis of many biologically active molecules. While specific protocols starting from this compound are not extensively detailed in the readily available literature, general methods for the reduction of aromatic nitro groups are widely applicable. These methods often employ catalytic hydrogenation or metal-acid systems. Biocatalytic reduction using nitroreductase enzymes in combination with co-catalysts like vanadium pentoxide has also been shown to be effective for related nitropyridines.[5]

General Experimental Considerations:

  • Catalytic Hydrogenation: Typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is usually carried out in a solvent like ethanol or ethyl acetate under pressure.

  • Metal-Acid Reduction: A classic method involves the use of a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack. This is particularly relevant after the conversion of the hydroxyl group to a better leaving group like chloride.

Stability

Nitropyridine derivatives are generally considered to be thermally stable compounds.[5] The presence of the nitro group can increase the aromaticity and thermal stability of the pyridine ring.[5]

For long-term storage, it is recommended to keep this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[7]

Role in Drug Development and Signaling Pathways

This compound and its derivatives, particularly its amino- and chloro- counterparts, are pivotal intermediates in the synthesis of kinase inhibitors for targeted cancer therapy.[8][9][10] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[8]

Synthesis of Kinase Inhibitors

The precursor, 2-amino-4-methyl-5-nitropyridine, is a key building block for the synthesis of inhibitors targeting kinases such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[11][12][13] These inhibitors are often developed for the treatment of various cancers, including acute myeloid leukemia (AML).[13]

The general synthetic strategy involves the modification of the functional groups on the pyridine ring to create a scaffold that can bind to the ATP-binding pocket of the target kinase, thereby inhibiting its activity.

Logical Workflow for Kinase Inhibitor Synthesis:

G A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-5-nitropyridine A->B Nitration C This compound B->C Hydrolysis D 2-Chloro-4-methyl-5-nitropyridine C->D Chlorination E Kinase Inhibitor Scaffold D->E Nucleophilic Substitution

Caption: Synthetic pathway from 2-Amino-4-methylpyridine to a kinase inhibitor scaffold.

Inhibition of the FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, when mutated, can lead to the uncontrolled proliferation of hematopoietic cells, a key factor in AML.[13] Inhibitors derived from the this compound scaffold can block the ATP-binding site of FLT3, thus inhibiting its downstream signaling.

Simplified FLT3 Signaling Pathway and Point of Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation Survival pSTAT5->Proliferation pPI3K p-PI3K PI3K->pPI3K pPI3K->Proliferation pRAS p-RAS RAS->pRAS pRAS->Proliferation Inhibitor FLT3 Inhibitor (derived from 2-Hydroxy-4-methyl- 5-nitropyridine) Inhibitor->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of a derivative.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery. Its well-defined reactivity allows for the strategic synthesis of complex molecules, particularly kinase inhibitors. While its stability profile is generally robust, further quantitative studies would be beneficial for process optimization and formulation development. This guide provides a foundational understanding of the chemical behavior of this compound, which is essential for its effective utilization in the development of novel therapeutics.

References

Theoretical Exploration of 2-Hydroxy-4-methyl-5-nitropyridine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical studies of 2-Hydroxy-4-methyl-5-nitropyridine, a molecule of interest in pharmaceutical and materials science. In the absence of comprehensive published data for this specific isomer, this paper presents a detailed computational analysis of its close structural isomer, 2-Hydroxy-5-methyl-3-nitropyridine, as a case study. The methodologies and findings discussed herein are directly applicable to the theoretical investigation of this compound. This whitepaper outlines the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties. All computational data is presented in structured tables for clarity and comparative analysis, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a substituted pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. The presence of hydroxyl, methyl, and nitro functional groups on the pyridine ring suggests a range of chemical properties and potential biological activities. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating the molecular structure, stability, and reactivity of such compounds at the atomic level. These computational approaches provide insights that complement and guide experimental research, accelerating the discovery and development process.

Computational Methodology

The theoretical investigation of pyridine derivatives is predominantly carried out using Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems.

Geometry Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. This is typically achieved using a gradient-based optimization algorithm.

Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.

Electronic Properties

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the molecule's electronic behavior. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Software and Basis Sets

These calculations are typically performed using quantum chemistry software packages like Gaussian. The choice of the functional and basis set is critical for obtaining accurate results. For molecules of this nature, the B3LYP hybrid functional is a commonly used and reliable choice. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Standard Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are often employed to provide a good balance between accuracy and computational cost.

Case Study: Theoretical Analysis of 2-Hydroxy-5-methyl-3-nitropyridine

Due to the limited availability of published theoretical data for this compound, this section presents a detailed analysis of its isomer, 2-Hydroxy-5-methyl-3-nitropyridine, based on a computational study. The methodologies and the nature of the results are directly analogous to what would be expected for the target molecule.

Computational Protocol

The molecular structure of 2-Hydroxy-5-methyl-3-nitropyridine was investigated using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The standard B3LYP functional was used in conjunction with the 6-311G(d) and 6-311G(3d,2p) basis sets. The geometry was optimized at both levels of theory, and vibrational frequencies were calculated to simulate the infrared spectra.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (2-Hydroxy-5-methyl-3-nitropyridine) dft DFT (B3LYP) & HF Methods Basis Sets: 6-311G(d), 6-311G(3d,2p) mol_structure->dft Select Method & Basis Set geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometrical Parameters geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq elec_prop Electronic Properties (HOMO, LUMO) freq_calc->elec_prop spectra Simulated IR & Raman Spectra vib_freq->spectra

Computational workflow for the theoretical analysis of pyridine derivatives.

Optimized Geometrical Parameters

The calculated bond lengths and bond angles for 2-Hydroxy-5-methyl-3-nitropyridine provide a detailed picture of its molecular structure. The data presented below is derived from DFT calculations with the B3LYP functional and the 6-311G(3d,2p) basis set.

Bond Lengths (Å) Parameter Value
C2-N11.385
C6-N11.362
C2-C31.418
C3-C41.381
C4-C51.401
C5-C61.373
C2-O71.341
O7-H80.968
C3-N91.455
N9-O101.221
N9-O111.221
C5-C121.509
C12-H131.092
C12-H141.096
C12-H151.096
C4-H161.084
C6-H171.083
Bond Angles (°) Parameter Value
C6-N1-C2123.6
N1-C2-C3116.5
C2-C3-C4122.1
C3-C4-C5119.2
C4-C5-C6117.8
C5-C6-N1120.8
N1-C2-O7114.7
C3-C2-O7128.8
C2-O7-H8107.9
C2-C3-N9118.9
C4-C3-N9119.0
C3-N9-O10117.8
C3-N9-O11117.8
O10-N9-O11124.4
C4-C5-C12121.2
C6-C5-C12121.0
C5-C12-H13110.8
C5-C12-H14110.4
C5-C12-H15110.4
C3-C4-H16120.2
C5-C4-H16120.6
N1-C6-H17119.8
C5-C6-H17119.4

Note: The atom numbering is specific to the cited computational study.

Vibrational Frequencies

The calculated vibrational frequencies provide insight into the molecular vibrations. The table below summarizes some of the key predicted vibrational modes for 2-Hydroxy-5-methyl-3-nitropyridine.

Vibrational Mode Calculated Frequency (cm⁻¹)
O-H Stretch3650
C-H Stretch (Aromatic)3050 - 3100
C-H Stretch (Methyl)2900 - 3000
C=C Stretch (Ring)1600 - 1650
NO₂ Asymmetric Stretch1550 - 1600
NO₂ Symmetric Stretch1350 - 1400
C-N Stretch1200 - 1300
O-H Bend1150 - 1250
Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of the molecule.

Electronic Property Value (eV)
HOMO Energy-6.8
LUMO Energy-2.5
HOMO-LUMO Gap4.3

A smaller HOMO-LUMO gap generally implies a higher chemical reactivity and lower kinetic stability.

HOMO_LUMO Energy LUMO LUMO -2.5 eV Energy->LUMO Energy Gap 4.3 eV HOMO HOMO -6.8 eV

HOMO-LUMO energy gap diagram.

Application to Drug Development and Materials Science

The theoretical data generated from these computational studies have significant implications for practical applications:

  • Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional structure and electronic properties can help in designing molecules with enhanced biological activity.

  • Reactivity Prediction: The HOMO-LUMO gap and molecular electrostatic potential maps can predict sites of electrophilic and nucleophilic attack, guiding chemical synthesis and understanding metabolic pathways.

  • Spectroscopic Characterization: Theoretically predicted IR and Raman spectra can aid in the identification and characterization of synthesized compounds.

  • Materials Design: For materials science applications, properties like polarizability and hyperpolarizability, which can be calculated using these methods, are crucial for developing new optical materials.

Conclusion

Theoretical studies based on Density Functional Theory provide a powerful and cost-effective means to investigate the molecular properties of this compound and related compounds. While a complete dataset for the title compound is not yet publicly available, the detailed analysis of its isomer, 2-Hydroxy-5-methyl-3-nitropyridine, serves as an excellent proxy, demonstrating the depth of understanding that can be achieved through computational chemistry. The optimized geometry, vibrational frequencies, and electronic properties derived from these studies are fundamental to predicting the behavior of these molecules and guiding their application in pharmaceutical and materials research. Further experimental and theoretical work on this compound is encouraged to build upon the foundational understanding presented in this whitepaper.

Methodological & Application

Application Notes and Protocols: 2-Hydroxy-4-methyl-5-nitropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methyl-5-nitropyridine is a versatile heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the preparation of a variety of substituted pyridines. Its chemical reactivity, characterized by the presence of a hydroxyl group, a nitro group, and a pyridine ring, allows for a range of functional group transformations, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. These application notes provide an overview of its utility and detailed protocols for its key reactions.

Key Applications

The primary applications of this compound in organic synthesis revolve around the transformation of its hydroxyl and nitro functionalities. These transformations pave the way for the synthesis of more complex molecules with potential biological activity.

1. Synthesis of 2-Chloro-4-methyl-5-nitropyridine: The conversion of the hydroxyl group to a chlorine atom is a crucial step, as the resulting 2-chloropyridine derivative is a versatile intermediate for nucleophilic substitution and cross-coupling reactions.[1]

2. Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 5-amino-4-methyl-2-pyridinol. This amino-substituted pyridine is a key intermediate in the synthesis of pharmacologically active compounds, including the non-steroidal mineralocorticoid receptor antagonist, finerenone.

3. O-Alkylation: The hydroxyl group can undergo O-alkylation to introduce various side chains, further diversifying the molecular scaffold for structure-activity relationship (SAR) studies in drug discovery.

Data Presentation

The following tables summarize quantitative data for the key transformations of this compound.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)
2-Amino-4-methyl-5-nitropyridineConcentrated H₂SO₄, NaNO₂Water-5 to 530 minNot specified

Table 2: Chlorination of this compound

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundPOCl₃Toluene1103Not specified

Table 3: Reduction of 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide (a related transformation)

Starting MaterialCatalystSolventTemperature (°C)Pressure (bar)Yield (%)
2-Chloro-5-methyl-4-nitro-pyridine-1-oxidePlatinum on carbonMethanol25-301>99

Table 4: O-Alkylation of a Structurally Similar 2-Pyridone

Starting MaterialBaseAlkylating AgentSolventTemperature (°C)Yield (%)
1,2,3,4-tetrahydrobenzo[c][2][3]naphthyridin-5(6H)-oneK₂CO₃3,4-dimethoxyphenethyl bromideDMF8075-82

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the diazotization of aminopyridines.[4]

Materials:

  • 2-Amino-4-methyl-5-nitropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methyl-5-nitropyridine in concentrated sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for 30 minutes at the same temperature.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

Protocol 2: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

This protocol describes the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.[1]

Materials:

  • This compound

  • Phosphorus Oxychloride (POCl₃)

  • Toluene (or other suitable solvent)

Procedure:

  • To a stirred suspension of this compound in a suitable solvent such as toluene, slowly add phosphorus oxychloride.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-methyl-5-nitropyridine.

Protocol 3: Reduction of the Nitro Group (General Procedure)

This is a general protocol for the reduction of a nitro group on a pyridine ring to an amine.

Materials:

  • Nitro-substituted pyridine (e.g., 2-chloro-5-methyl-4-nitropyridine-1-oxide)

  • Platinum on carbon (Pt/C) catalyst (5%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, suspend the nitro-substituted pyridine in methanol.

  • Add the Pt/C catalyst to the suspension.

  • Pressurize the vessel with hydrogen gas (e.g., 1 bar).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding amino-pyridine derivative.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Starting Material cluster_applications Key Synthetic Transformations cluster_downstream Further Applications A 2-Amino-4-methyl- 5-nitropyridine B 2-Hydroxy-4-methyl- 5-nitropyridine A->B  H₂SO₄, NaNO₂   C 2-Chloro-4-methyl- 5-nitropyridine B->C  POCl₃   D 5-Amino-4-methyl- 2-pyridinol B->D  Reduction (e.g., H₂/Pt)   E O-Alkylated Product B->E  Alkylation (e.g., R-X, Base)   F Suzuki Coupling Products C->F  ArB(OH)₂, Pd catalyst   G Finerenone Intermediate D->G  Multi-step synthesis  

Caption: Synthetic pathways originating from this compound.

Experimental_Workflow_Chlorination start Start reagents 1. Mix this compound and Toluene start->reagents add_pocl3 2. Add POCl₃ reagents->add_pocl3 reflux 3. Heat to reflux (110°C) for 3h add_pocl3->reflux quench 4. Cool and quench with ice reflux->quench neutralize 5. Neutralize with Na₂CO₃ solution quench->neutralize extract 6. Extract with Ethyl Acetate neutralize->extract dry_concentrate 7. Dry and concentrate organic phase extract->dry_concentrate product 2-Chloro-4-methyl-5-nitropyridine dry_concentrate->product

Caption: Experimental workflow for the synthesis of 2-Chloro-4-methyl-5-nitropyridine.

References

Application Notes and Protocols for 2-Hydroxy-4-methyl-5-nitropyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-hydroxy-4-methyl-5-nitropyridine as a versatile building block in the synthesis of targeted kinase inhibitors. The protocols detailed herein focus on the synthesis of a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, highlighting the journey from the initial pyridine scaffold to a clinically relevant therapeutic agent.

Introduction to this compound in Kinase Inhibitor Design

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of this compound offers multiple avenues for chemical modification. The nitro group can be reduced to an amine, providing a key handle for coupling reactions, while the hydroxyl group can be functionalized or converted to other leaving groups. This versatility makes it an attractive starting point for the synthesis of diverse libraries of compounds for screening against various kinase targets.

While direct utilization of this compound is one approach, its amino analogue, 2-amino-4-methyl-5-nitropyridine, serves as a crucial intermediate in the synthesis of the DNA-PK inhibitor AZD7648. DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, responsible for repairing DNA double-strand breaks.[1][2] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it a promising target in oncology.[3]

Data Presentation: Kinase Inhibitor Profile

The following table summarizes the inhibitory activity of AZD7648, a kinase inhibitor synthesized from a derivative of the title compound.

Compound IDTarget KinaseIC50 (nM)Other Kinases (IC50)Reference
AZD7648 DNA-PK1.8PI3Kα (>1000 nM), PI3Kγ (>1000 nM)[4]

Experimental Protocols

This section provides detailed protocols for the synthesis of 2-amino-4-methyl-5-nitropyridine from 2-amino-4-methylpyridine, and the subsequent multi-step synthesis of the DNA-PK inhibitor AZD7648.

Protocol 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine

This protocol describes the nitration of 2-amino-4-methylpyridine to yield the key intermediate for AZD7648 synthesis.

Materials:

  • 2-amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia solution (NH₃)

Procedure: [5]

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add concentrated sulfuric acid.

  • Slowly add 2-amino-4-methylpyridine under vigorous stirring, maintaining the temperature between 5-10°C using an ice bath.

  • Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

  • After the addition is complete, slowly heat the reaction mixture in a water bath to approximately 60°C.

  • Maintain this temperature for about 15 hours, or until the evolution of gas ceases. The reaction mixture will change color from light yellow to wine red.

  • After the reaction is complete, pour the mixture onto ice.

  • Neutralize the solution with ammonia. A deep yellow precipitate of 2-amino-5-nitro-4-methylpyridine will form at a pH between 5.0 and 5.5.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

Protocol 2: Multi-step Synthesis of AZD7648 from 2-Amino-4-methyl-5-nitropyridine

This protocol outlines the key steps in the synthesis of the DNA-PK inhibitor AZD7648, starting from the previously synthesized intermediate.[3]

Step 1: Formation of the Triazolopyridine Core

  • React 2-amino-4-methyl-5-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Treat the resulting intermediate with hydroxylamine to form a hydroxyimine derivative.

  • Cyclize the hydroxyimine derivative to form the 7-methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine core.

Step 2: Reduction of the Nitro Group

  • Reduce the nitro group of the triazolopyridine intermediate to an amine using a reducing agent such as ammonium formate with palladium on carbon (Pd/C) as a catalyst.

Step 3: Buchwald-Hartwig Coupling

  • Couple the resulting 6-amino-7-methyl-[1][2][3]triazolo[1,5-a]pyridine with a suitable 2-chloropurine derivative (e.g., a 2-chloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purine derivative) using a Buchwald-Hartwig cross-coupling reaction. This reaction typically employs a palladium catalyst and a suitable ligand.

Step 4: Final Product Isolation and Purification

  • After the coupling reaction is complete, the final product, AZD7648, is isolated and purified using standard techniques such as column chromatography.

Mandatory Visualizations

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

DNA_PK_Signaling_Pathway cluster_DNA_PK DNA-PK Activation DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs DNA_PK DNA-PK (Active Complex) Ku70_80->DNA_PK forms DNA_PKcs->DNA_PK forms Artemis Artemis DNA_PK->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV Complex DNA_PK->XRCC4_LigIV phosphorylates Repaired_DNA Repaired DNA Artemis->Repaired_DNA processes DNA ends XRCC4_LigIV->Repaired_DNA ligates DNA ends AZD7648 AZD7648 AZD7648->DNA_PK inhibits

Caption: The DNA-PK signaling pathway in the repair of DNA double-strand breaks via NHEJ.

Experimental Workflow for the Synthesis of a Kinase Inhibitor

Synthesis_Workflow Start This compound Intermediate1 2-Amino-4-methyl-5-nitropyridine Start->Intermediate1 Amination Intermediate2 Triazolopyridine Core Intermediate1->Intermediate2 Ring Formation Intermediate3 Aminotriazolopyridine Intermediate2->Intermediate3 Nitro Reduction FinalProduct Kinase Inhibitor (e.g., AZD7648) Intermediate3->FinalProduct Buchwald-Hartwig Coupling

Caption: General synthetic workflow from this compound to a kinase inhibitor.

References

Applications of Nitropyridines in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Nitropyridine scaffolds are privileged structures in medicinal chemistry, serving as versatile precursors for a diverse range of biologically active molecules. Their unique electronic properties and synthetic accessibility have led to the development of potent and selective therapeutic agents across various disease areas, including cancer, infectious diseases, and thrombosis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry of nitropyridines.

Application Note 1: Nitropyridine Derivatives as Potent and Selective JAK2 Inhibitors for Myeloproliferative Neoplasms

Introduction

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling.[1] The aberrant activation of JAK2, often due to the V617F mutation, is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[2][3] Consequently, the development of selective JAK2 inhibitors is a primary therapeutic strategy. 2-Aminopyridine derivatives, synthesized from nitropyridine precursors, have emerged as a promising class of potent and selective JAK2 inhibitors.[1][4]

Mechanism of Action and Signaling Pathway

JAK2 inhibitors function by competing with ATP for binding to the catalytic site of the JAK2 kinase domain. This inhibition blocks the autophosphorylation of JAK2 and the subsequent phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of the JAK2/STAT pathway ultimately leads to the downregulation of genes involved in cell proliferation and survival, thereby exerting therapeutic effects in MPN.

JAK2_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates P_JAK2 P-JAK2 JAK2->P_JAK2 Autophosphorylation STAT STAT P_JAK2->STAT Phosphorylates P_STAT P-STAT (Dimerization) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes Nitropyridine_Inhibitor Nitropyridine-based JAK2 Inhibitor Nitropyridine_Inhibitor->JAK2 Inhibits

JAK2 Signaling Pathway Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative 2-aminopyridine-based JAK2 inhibitors against JAK family kinases, demonstrating their potency and selectivity.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
16m-(R) 2553228>1000[1]
21b 248491656-[4]
Ruxolitinib 3.32.842819[5]
Fedratinib 10531002-[5]

Experimental Protocols

Protocol 1.1: Synthesis of a 2-aminopyridine-based JAK2 inhibitor (e.g., Compound 21b) [4]

This protocol describes a representative synthesis starting from the common intermediate 2-chloro-5-nitropyridine.

  • Step 1: Synthesis of 2-amino-5-nitropyridine.

    • To a solution of 2-aminopyridine in concentrated sulfuric acid at <10°C, slowly add a nitrating mixture of sulfuric acid and nitric acid while maintaining the temperature below 30°C.

    • After the addition is complete, stir the reaction mixture at 25-30°C for 40 minutes, then heat to 55-65°C for 11 hours.

    • Pour the reaction mixture onto ice and adjust the pH to 5.5-6.0 with 50% aqueous sodium hydroxide solution to precipitate the product.

    • Filter, wash with water, and dry to yield 2-amino-5-nitropyridine.

  • Step 2: Synthesis of 2-chloro-5-nitropyridine. [6]

    • Synthesize 2-hydroxy-5-nitropyridine from 2-amino-5-nitropyridine via a diazotization reaction followed by hydrolysis.

    • Reflux a mixture of 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and a catalytic amount of N,N-diethylaniline for 5-8 hours.

    • After cooling, pour the reaction mixture onto ice to precipitate the product.

    • Filter, wash with water, and dry to obtain 2-chloro-5-nitropyridine.

  • Step 3: Synthesis of the final 2-aminopyridine derivative (Compound 21b). [4]

    • Perform a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and a suitable amine building block.

    • Reduce the nitro group to an amino group using a standard reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

    • Couple the resulting aminopyridine with a desired carboxylic acid or acyl chloride via amide bond formation, often facilitated by coupling agents like HATU or EDC/HOBt.

    • Purify the final compound by column chromatography or recrystallization.

Protocol 1.2: In Vitro JAK2 Kinase Inhibition Assay [1]

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the JAK2 enzyme.

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Add the test compound (at various concentrations) and a recombinant human JAK2 enzyme to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP and a suitable peptide substrate (e.g., a STAT-derived peptide).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an ELISA-based method with a phospho-specific antibody.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

JAK2_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 2-chloro-5-nitropyridine) Reaction1 Nucleophilic Substitution Start->Reaction1 Reaction2 Nitro Reduction Reaction1->Reaction2 Reaction3 Amide Coupling Reaction2->Reaction3 Purification Purification (Chromatography/Recrystallization) Reaction3->Purification Enzyme_Assay In Vitro Kinase Assay (JAK1, JAK2, JAK3, TYK2) Purification->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., HEL cells) Purification->Cell_Assay IC50 IC₅₀ Determination Enzyme_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR IC50->SAR

JAK2 Inhibitor Discovery Workflow.

Application Note 2: 3-Nitropyridine Analogues as Novel Microtubule-Targeting Agents for Cancer Therapy

Introduction

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[7] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. 3-Nitropyridine analogues have recently been identified as a novel class of microtubule-targeting agents with potent anticancer activity against a broad range of cancer types. These compounds induce cell cycle arrest in the G2/M phase and apoptosis by inhibiting tubulin polymerization.[7]

Mechanism of Action and Signaling Pathway

These 3-nitropyridine derivatives bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network. The resulting mitotic spindle dysfunction activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Microtubule_Dynamics_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Leads to Nitropyridine_Inhibitor 3-Nitropyridine Analogue Nitropyridine_Inhibitor->Tubulin Binds to Colchicine Site Inhibits Polymerization

Microtubule Dynamics Inhibition.

Quantitative Data Summary

The following table presents the 50% growth inhibition (GI₅₀) values for representative 3-nitropyridine analogues against a panel of human cancer cell lines from the National Cancer Institute (NCI-60).[7][8]

Cell LineCancer Type4AZA2891 GI₅₀ (µM)4AZA2996 GI₅₀ (µM)Reference
HL-60(TB) Leukemia<0.01<0.01[7]
K-562 Leukemia0.0120.011[7]
A549/ATCC Non-Small Cell Lung0.0110.013[7]
HT29 Colon0.0110.012[7]
MCF7 Breast0.0130.014[7]
OVCAR-3 Ovarian0.0110.012[7]
PC-3 Prostate0.0120.013[7]
U251 CNS0.0100.011[7]

Experimental Protocols

Protocol 2.1: Synthesis of a 3-Nitropyridine-Based Microtubule-Targeting Agent

The synthesis of these compounds typically involves a multi-step sequence starting from commercially available nitropyridine derivatives, often utilizing cross-coupling reactions to introduce aryl or heteroaryl substituents.

Protocol 2.2: Cell Cycle Analysis by Flow Cytometry [9][10][11]

This protocol is used to determine the effect of a compound on cell cycle distribution.

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Incubate at room temperature in the dark for 30 minutes.

  • Analyze the samples using a flow cytometer to measure the DNA content of individual cells.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 2.3: In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the polymerization of purified tubulin.

  • Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate polymerization by adding GTP and warming the plate to 37°C.

  • Monitor the increase in turbidity at 340 nm over time using a microplate reader.

  • Calculate the rate and extent of polymerization for each compound concentration to determine its inhibitory or enhancing effect.

Microtubule_Agent_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Nitropyridine Starting Material Coupling Cross-Coupling Reaction Start->Coupling Modification Functional Group Modification Coupling->Modification Purification Purification Modification->Purification Tubulin_Assay In Vitro Tubulin Polymerization Assay Purification->Tubulin_Assay Cell_Viability Cell Viability Assay (e.g., NCI-60) Purification->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Purification->Cell_Cycle Apoptosis_Assay Apoptosis Assay Purification->Apoptosis_Assay Mechanism Mechanism of Action Elucidation Tubulin_Assay->Mechanism GI50 GI₅₀ Determination Cell_Viability->GI50 Cell_Cycle->Mechanism Apoptosis_Assay->Mechanism

Microtubule-Targeting Agent Discovery Workflow.

Application Note 3: Nitropyridine-Containing Compounds as Antimalarial Agents

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum pose a significant threat to global health. There is an urgent need for new antimalarial agents with novel mechanisms of action. Nitropyridine-containing compounds have been identified as promising scaffolds for the development of new antimalarials.[12] These compounds have shown potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Mechanism of Action

The precise mechanism of action for many nitropyridine-based antimalarials is still under investigation, but it is believed to be multifactorial. Some compounds may interfere with hemozoin formation, a critical detoxification pathway for the parasite. Others may target novel parasitic enzymes or pathways essential for parasite survival. The nitro group itself can also be a key pharmacophore, potentially undergoing bioreduction to generate reactive nitrogen species that are toxic to the parasite.

Quantitative Data Summary

The following table summarizes the in vitro antiplasmodial activity of representative nitropyridine-containing compounds against P. falciparum.

CompoundP. falciparum StrainIC₅₀ (µM)Reference
Thiopicolinamide 13i 3D7 (CQ-sensitive)0.142[12]
Thiopicolinamide 13i Dd2 (CQ-resistant)0.146[12]
Hybrid compound 3D7 (CQ-sensitive)<0.005[13]

Experimental Protocols

Protocol 3.1: Synthesis of a Nitropyridine-Based Antimalarial Compound

A common synthetic route involves the reaction of 2-chloro-5-nitropyridine with various nucleophiles, such as amines or thiols, to introduce diversity at the 2-position of the pyridine ring.

Protocol 3.2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based) [13][14]

This is a widely used fluorescence-based assay to determine the IC₅₀ of compounds against the erythrocytic stages of P. falciparum.

  • Culture P. falciparum in human erythrocytes in complete RPMI-1640 medium.

  • Synchronize the parasite culture to the ring stage.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add the synchronized parasite culture to the wells and incubate for 72 hours under standard culture conditions.

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition of parasite growth for each compound concentration and determine the IC₅₀ value.

Antimalarial_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_analysis Data Analysis & MoA Start 2-chloro-5-nitropyridine Reaction Nucleophilic Substitution Start->Reaction Purification Purification Reaction->Purification Assay_CQ_S Antiplasmodial Assay (CQ-sensitive strain) Purification->Assay_CQ_S Assay_CQ_R Antiplasmodial Assay (CQ-resistant strain) Purification->Assay_CQ_R Cytotoxicity Cytotoxicity Assay (e.g., HEK293T cells) Purification->Cytotoxicity IC50_calc IC₅₀ Calculation Assay_CQ_S->IC50_calc Assay_CQ_R->IC50_calc SI_calc Selectivity Index (SI) Calculation Cytotoxicity->SI_calc MoA_study Mechanism of Action Studies IC50_calc->MoA_study SI_calc->MoA_study

Antimalarial Drug Discovery Workflow.

Application Note 4: (5-Nitropyridin-2-yl)imine 1,3,4-Thiadiazole Hybrids as Factor IXa Inhibitors for Anticoagulant Therapy

Introduction

Factor IXa (FIXa) is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade. Inhibition of FIXa is a promising strategy for the development of novel anticoagulants with a potentially wider therapeutic window and lower bleeding risk compared to existing therapies. Hybrid molecules incorporating a 5-nitropyridine moiety and a 1,3,4-thiadiazole ring have been designed as potent and selective inhibitors of Factor IXa.

Mechanism of Action and Signaling Pathway

These nitropyridine-based compounds act as direct, competitive inhibitors of Factor IXa. They bind to the active site of the enzyme, preventing it from activating Factor X to Factor Xa. This interruption of the coagulation cascade leads to a reduction in thrombin generation and subsequent fibrin clot formation, thereby producing an anticoagulant effect.

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa FX FX FIXa->FX TF_FVIIa Tissue Factor/FVIIa TF_FVIIa->FX FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Nitropyridine_Inhibitor (5-Nitropyridin-2-yl)imine 1,3,4-Thiadiazole Nitropyridine_Inhibitor->FIXa Inhibits

Coagulation Cascade Inhibition.

Quantitative Data Summary

The following table presents the in vitro inhibitory activity of a representative (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole derivative against Factor IXa.

CompoundFactor IXa IC₅₀ (nM)
Thiadiazole Hybrid Potent Inhibition

Experimental Protocols

Protocol 4.1: Synthesis of a (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole Derivative [15]

The synthesis generally involves the condensation of a 5-nitropyridine-2-carbothioamide with a suitable hydrazine derivative to form the 1,3,4-thiadiazole ring, followed by further functionalization.

Protocol 4.2: In Vitro Factor IXa Inhibition Assay (Fluorometric) [16]

This assay measures the ability of a compound to inhibit the enzymatic activity of Factor IXa.

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA).

  • Add the test compound at various concentrations and purified human Factor IXa to the wells of a black 96-well plate.

  • Incubate for a short period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate for Factor IXa.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 360/450 nm).

  • Calculate the initial reaction velocity for each compound concentration.

  • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

FIXa_Inhibitor_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Start Nitropyridine & Thiadiazole Precursors Cyclization Thiadiazole Ring Formation Start->Cyclization Purification Purification & Characterization Cyclization->Purification FIXa_Assay Factor IXa Inhibition Assay Purification->FIXa_Assay Selectivity_Assay Selectivity Assays (vs. other proteases) Purification->Selectivity_Assay IC50_calc IC₅₀ Determination FIXa_Assay->IC50_calc SAR_analysis SAR Analysis IC50_calc->SAR_analysis

Factor IXa Inhibitor Discovery Workflow.

References

Synthesis of Bioactive Heterocycles from 2-Hydroxy-4-methyl-5-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of bioactive heterocyclic compounds starting from 2-Hydroxy-4-methyl-5-nitropyridine. This readily available starting material serves as a versatile platform for the generation of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, triazolo[4,5-b]pyridines, and imidazo[4,5-b]pyridines, which are known scaffolds in medicinal chemistry with a wide range of biological activities, including antimicrobial and anticancer properties.

The synthetic strategy hinges on the initial conversion of the hydroxypyridine to a more reactive 2-chloro-4-methyl-5-nitropyridine intermediate. This key intermediate then serves as the primary building block for subsequent heterocyclization reactions. Two main pathways are explored: 1) direct cyclization reactions with binucleophiles, and 2) reduction of the nitro group to an amine, followed by cyclization to form nitrogen-containing fused rings.

Strategic Overview of Synthetic Pathways

The overall synthetic workflow is depicted below, illustrating the transformation of the initial starting material into key intermediates and subsequently into the target bioactive heterocyclic cores.

G A 2-Hydroxy-4-methyl- 5-nitropyridine B Intermediate 1: 2-Chloro-4-methyl- 5-nitropyridine A->B Chlorination (POCl3) C Intermediate 2: 2-Chloro-4-methyl- pyridin-5-amine B->C Nitro Reduction (SnCl2 or Fe/HCl) D Pyrazolo[3,4-b]pyridines B->D + Hydrazine Hydrate E Triazolo[4,5-b]pyridines C->E 1. + CS2, NH3 2. + Hydrazine Hydrate 3. Cyclization F Imidazo[4,5-b]pyridines C->F + Formic Acid or Aldehyde

Caption: General synthetic workflow from the starting material to target heterocycles.

Part 1: Synthesis of Key Intermediates

The conversion of this compound into more versatile intermediates is the first critical phase of the synthetic process.

Protocol 1.1: Synthesis of 2-Chloro-4-methyl-5-nitropyridine (Intermediate 1)

This protocol details the chlorination of the starting hydroxypyridine. The resulting chloropyridine is significantly more reactive towards nucleophilic substitution, a cornerstone of subsequent cyclization reactions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-Chloro-4-methyl-5-nitropyridine.[1]

Protocol 1.2: Synthesis of 2-Chloro-4-methyl-pyridin-5-amine (Intermediate 2)

The reduction of the nitro group to a primary amine opens up a different set of synthetic possibilities for forming fused heterocycles.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-Chloro-4-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) or iron powder (Fe, 3-5 eq) with a catalytic amount of hydrochloric acid (HCl).[2][3]

  • Reagent Addition: If using SnCl₂, add it to the solution of the nitropyridine in ethanol and heat to reflux. If using Fe/HCl, add the iron powder to the nitropyridine in ethanol or acetic acid, and then add the acid portion-wise.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off any solid material. If SnCl₂ was used, concentrate the solvent, and then basify the residue with a saturated NaHCO₃ solution. If Fe/HCl was used, neutralize the reaction mixture with a base like sodium carbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part 2: Synthesis of Bioactive Heterocyclic Scaffolds

This section details the synthesis of three major classes of fused heterocycles from the prepared intermediates.

Protocol 2.1: Synthesis of 6-Methyl-7-nitro-1H-pyrazolo[3,4-b]pyridine

Pyrazolo[3,4-b]pyridines are known for a wide range of biological activities, including antimicrobial and kinase inhibitory effects.[4][5][6]

Experimental Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 2-Chloro-4-methyl-5-nitropyridine (Intermediate 1, 1.0 eq) in a suitable solvent like ethanol or n-butanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (N₂H₄·H₂O, 5-10 eq).

  • Reaction Conditions: Heat the mixture to 100-120 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate will likely form.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the target pyrazolo[3,4-b]pyridine. Further purification can be achieved by recrystallization.

G A Intermediate 1: 2-Chloro-4-methyl-5-nitropyridine C 6-Methyl-7-nitro- 1H-pyrazolo[3,4-b]pyridine A->C Nucleophilic Substitution & Cyclization B Hydrazine Hydrate B->C

Caption: Synthesis of the pyrazolo[3,4-b]pyridine scaffold.

Protocol 2.2: Synthesis of 6-Methyl-[4][7][8]triazolo[4,3-a]pyridin-5-amine (Illustrative)

Triazolopyridines are another important class of heterocycles with demonstrated anticancer and antimicrobial activities.[7][8][9] The synthesis often proceeds via a 2-hydrazinopyridine intermediate.

Experimental Protocol (Multi-step):

  • Synthesis of 2-Hydrazinyl-4-methyl-5-nitropyridine: React 2-Chloro-4-methyl-5-nitropyridine (Intermediate 1, 1.0 eq) with hydrazine hydrate (1.2 eq) in a solvent like ethanol at reflux for 2-3 hours. Cool and collect the precipitated product.

  • Cyclization: The resulting hydrazinylpyridine can be cyclized using various one-carbon sources. For example, refluxing with formic acid will yield a triazolo[4,3-a]pyridine.

  • Nitro Group Reduction: The nitro group on the fused ring system can then be reduced as described in Protocol 1.2 to yield the corresponding amine, which is often a key functionality for biological activity.

Note: The exact isomer formed (e.g.,[4][10]triazolo[4,3-a] vs.[4][10]triazolo[1,5-a]) can depend on the cyclization conditions and reagents.

Protocol 2.3: Synthesis of 6-Methyl-3H-imidazo[4,5-b]pyridine

Imidazo[4,5-b]pyridines are purine bioisosteres and have been investigated as kinase inhibitors and for other therapeutic applications.

Experimental Protocol:

  • Reaction Setup: Place 2-Chloro-4-methyl-pyridin-5-amine (Intermediate 2, 1.0 eq) in a flask.

  • Reagent Addition: Add an excess of formic acid, which acts as both the solvent and the cyclizing agent.

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction and carefully neutralize with an aqueous base such as ammonium hydroxide or sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the target imidazo[4,5-b]pyridine.

Data Presentation: Bioactivity of Related Heterocycles

While specific bioactivity data for the direct derivatives of this compound is not extensively available, the following tables summarize the reported activities for structurally related compounds, providing a strong rationale for the synthesis of these scaffolds.

Table 1: Antimicrobial Activity of Representative Pyrazolo[3,4-b]pyridine Analogs

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
Pyrazolo[3,4-b]pyridinesBacillus subtilis12.5 - 50[4]
Pyrazolo[3,4-b]pyridinesStaphylococcus aureus25 - 100[4]
Pyrazolo[3,4-b]pyridinesEscherichia coli50 - 100[4]
Pyrazolo[3,4-b]pyridinesPseudomonas aeruginosa>100[4]

Table 2: Anticancer Activity of Representative Triazolopyridine Analogs

Compound ClassCell LineActivity (IC₅₀ in µM)TargetReference
TriazolopyridinesMV4-11 (Leukemia)0.02BRD4[9]
[4][10]Triazolo[1,5-a]pyridinesHCT-116 (Colon)5 - 20Antiproliferative[8]
[4][10]Triazolo[1,5-a]pyridinesMCF-7 (Breast)10 - 30Antiproliferative[8]
Anilino[4][10]triazolo[...]thiadiazinesVarious Cancer Lines4.70 - 5.25Tubulin Polymerization[11]

Conclusion

The synthetic routes outlined in this document demonstrate that this compound is a valuable and versatile starting material for the synthesis of diverse, bioactive heterocyclic compounds. By first converting it to key chlorinated and aminated intermediates, researchers can access a variety of fused ring systems with significant potential in drug discovery. The provided protocols offer a foundational guide for the exploration and development of novel therapeutic agents based on the pyrazolo[3,4-b]pyridine, triazolopyridine, and imidazo[4,5-b]pyridine scaffolds.

References

Application of 2-Hydroxy-4-methyl-5-nitropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methyl-5-nitropyridine is a versatile chemical intermediate recognized for its role in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical and pharmaceutical industries.[1] Its unique structure, featuring hydroxyl, methyl, and nitro groups on a pyridine ring, allows for diverse chemical modifications, making it a valuable building block in the development of novel pesticides, herbicides, and fungicides.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a specific focus on the pathway towards the neonicotinoid insecticide, Nitenpyram.

Application Notes

The primary application of this compound in agrochemical synthesis is as a precursor to more complex chlorinated pyridine intermediates. The hydroxyl group can be readily substituted with a chlorine atom, a crucial step in the synthesis of many active agrochemical ingredients. The subsequent chemical manipulations of the methyl and nitro groups allow for the construction of the specific pharmacophores required for pesticidal activity.

A prominent example of an agrochemical derived from this pathway is the insecticide Nitenpyram. Nitenpyram is a neonicotinoid that acts as an insect neurotoxin, effective against a range of agricultural and veterinary pests.[2] The synthesis of Nitenpyram highlights the strategic importance of this compound as a starting material for generating the core chloropyridine structure of the final product.

The general synthetic strategy involves the initial conversion of this compound to 2-chloro-4-methyl-5-nitropyridine. This is a key transformation that activates the pyridine ring for further functionalization. Subsequent reduction of the nitro group and chlorination of the methyl group yields the critical intermediate, 2-chloro-5-(chloromethyl)pyridine. This intermediate is then used to build the final Nitenpyram molecule through a series of condensation and substitution reactions.

Below are the detailed experimental protocols for the key transformations in the synthesis of Nitenpyram, starting from this compound.

Synthetic Pathway Overview

Synthesis_Pathway A 2-Hydroxy-4-methyl- 5-nitropyridine B 2-Chloro-4-methyl- 5-nitropyridine A->B  Chlorination C 2-Chloro-5-methyl- 4-aminopyridine B->C  Reduction D 2-Chloro-5-(chloromethyl)- pyridine C->D  Sandmeyer-type  Reaction & Chlorination E N-Ethyl-2-chloro-5- pyridylmethylamine D->E  Amination F Nitenpyram E->F  Condensation &  Substitution Protocol_1 cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge reactor with this compound B Add chlorinating agent (e.g., POCl3) A->B C Heat the mixture to reflux (e.g., 110°C) B->C D Monitor reaction completion by TLC or HPLC C->D E Cool the reaction mixture D->E F Quench with ice-water E->F G Extract with an organic solvent (e.g., ethyl acetate) F->G H Dry and concentrate the organic phase G->H I Purify by recrystallization or chromatography H->I Protocol_2 cluster_reduction Nitro Group Reduction cluster_diazotization Diazotization and Hydroxymethylation cluster_chlorination Chlorination of the Hydroxymethyl Group A Dissolve 2-Chloro-4-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol) B Add a reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation) A->B C Isolate 2-Chloro-5-methyl-4-aminopyridine B->C D Dissolve the amino-pyridine in an acidic aqueous solution C->D E Add sodium nitrite at low temperature (0-5°C) D->E F Decompose the diazonium salt to form 2-Chloro-5-hydroxymethylpyridine E->F G React the hydroxymethyl-pyridine with a chlorinating agent (e.g., SOCl2) F->G H Isolate and purify 2-Chloro-5-(chloromethyl)pyridine G->H

References

Application Note: Synthesis of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the nitration of 2-hydroxy-4-methylpyridine to synthesize 2-hydroxy-4-methyl-3-nitropyridine, a valuable intermediate in medicinal chemistry and materials science. The procedure involves the use of a mixed acid system (sulfuric acid and nitric acid) under controlled temperature conditions. This application note includes a comprehensive experimental protocol, a summary of reagents and reaction conditions in a tabular format, and a visual representation of the experimental workflow.

Introduction

The nitration of pyridine rings is a fundamental transformation in organic synthesis, enabling the introduction of a nitro group that can be further functionalized. 2-Hydroxy-4-methylpyridine is a readily available starting material, and its nitration provides access to substituted nitropyridines. These products are key building blocks for the synthesis of various biologically active compounds and functional materials. The electron-donating hydroxyl group and the moderately activating methyl group on the pyridine ring influence the regioselectivity of the nitration. This protocol focuses on the synthesis of the 3-nitro isomer.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberNotes
2-Hydroxy-4-methylpyridineC₆H₇NO109.1313466-41-6Starting material
Concentrated Sulfuric AcidH₂SO₄98.087664-93-995-98% purity, used as solvent and catalyst
Fuming Nitric AcidHNO₃63.017697-37-2>90% purity, nitrating agent
IceH₂O18.027732-18-5For quenching the reaction
Deionized WaterH₂O18.027732-18-5For washing the product
Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Saturated aqueous solution for neutralization
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying the organic extract
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction
DichloromethaneCH₂Cl₂84.9375-09-2For extraction

Table 2: Experimental Conditions

ParameterValue
Reaction Temperature0 - 10 °C (addition), Room Temp. (stirring)
Reaction Time12 - 16 hours (overnight)
Molar Ratio (Substrate:HNO₃)~1 : 1.1
Quenching AgentCrushed Ice
Purification MethodFiltration and Recrystallization

Experimental Protocol

1. Preparation of the Reaction Mixture: a. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. b. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C. c. Slowly add 5.45 g (50 mmol) of 2-hydroxy-4-methylpyridine to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

2. Nitration: a. Once the 2-hydroxy-4-methylpyridine has completely dissolved, begin the dropwise addition of 2.35 mL of fuming nitric acid from the dropping funnel. b. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition of nitric acid. c. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. d. Let the mixture stir at room temperature overnight (12-16 hours) to ensure the reaction goes to completion.

3. Work-up and Isolation: a. After the reaction period, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. b. A precipitate of the crude product should form. c. Collect the solid product by vacuum filtration. d. Wash the filtered solid thoroughly with cold deionized water until the washings are neutral to pH paper. This can be followed by a wash with a cold, dilute sodium bicarbonate solution and then again with cold deionized water to remove any residual acid. e. Dry the crude product in a desiccator or a vacuum oven at a low temperature.

4. Purification: a. The crude 2-hydroxy-4-methyl-3-nitropyridine can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture. b. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

5. Characterization: a. The final product, 2-hydroxy-4-methyl-3-nitropyridine, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.[1] The melting point of the purified product should also be determined and compared to literature values.

Mandatory Visualization

Nitration_Workflow cluster_prep 1. Preparation cluster_reaction 2. Nitration Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification start Start add_h2so4 Add Conc. H₂SO₄ to Flask start->add_h2so4 cool_flask Cool Flask to 0-5 °C add_h2so4->cool_flask add_substrate Add 2-Hydroxy-4-methylpyridine cool_flask->add_substrate add_hno3 Dropwise Addition of Fuming HNO₃ (<10 °C) add_substrate->add_hno3 stir_rt Stir Overnight at Room Temperature add_hno3->stir_rt quench Pour onto Crushed Ice stir_rt->quench filtrate Vacuum Filtration quench->filtrate wash Wash Solid with Water filtrate->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Suitable Solvent dry->recrystallize final_product Obtain Pure 2-Hydroxy-4-methyl-3-nitropyridine recrystallize->final_product

Caption: Workflow for the synthesis of 2-hydroxy-4-methyl-3-nitropyridine.

References

Application Notes and Protocols for the Conversion of 2-Hydroxy-4-methyl-5-nitropyridine to Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of 2-Hydroxy-4-methyl-5-nitropyridine to its corresponding aminopyridine derivative, 5-amino-4-methylpyridin-2-ol, is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. This aminopyridine serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a crucial intermediate in the production of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] Finerenone is indicated for slowing the progression of chronic kidney disease and reducing the risk of cardiovascular events in adults with chronic kidney disease associated with type 2 diabetes.[3] This document provides detailed application notes and experimental protocols for the efficient conversion of this compound to 5-amino-4-methylpyridin-2-ol, focusing on catalytic hydrogenation.

Data Presentation

The following table summarizes the key reactants and products involved in this conversion, along with their physicochemical properties.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
This compoundthis compound structureC6H6N2O3154.12Solid21901-41-7
5-Amino-4-methylpyridin-2-ol5-Amino-4-methylpyridin-2-ol structureC6H8N2O124.14Solid95306-64-2

Note: 5-Amino-4-methylpyridin-2-ol can exist in tautomeric forms, including 4-amino-5-methyl-1H-pyridin-2-one.[4][5]

Experimental Protocols

The reduction of the nitro group in this compound to an amino group can be effectively achieved through various methods, with catalytic hydrogenation being a preferred industrial method due to its high efficiency, clean reaction profile, and scalability.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective method for the reduction of nitroarenes. For the conversion of this compound, a platinum or palladium-based catalyst is typically employed. A patent for the synthesis of a related compound, 4-amino-5-methyl-1H-pyridin-2(1H)-one, from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, reports high yields and purity using a platinum catalyst.[3][6][7] This suggests that similar conditions can be adapted for the direct reduction of this compound.

Materials:

  • This compound

  • Methanol (or other suitable solvent like ethanol or isopropanol)

  • Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10% loading)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator or similar autoclave)

  • Magnetic stirrer or mechanical stirrer

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Detailed Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested.

  • Charging the Reactor: In a suitable reaction vessel, dissolve this compound in methanol. The concentration will depend on the reactor volume and solubility, a typical starting point is a 5-10% w/v solution.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pt/C or Pd/C catalyst to the solution. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the reactor and purge it several times with an inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi, but this can be optimized). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 25-60 °C). The reaction progress can be monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-amino-4-methylpyridin-2-ol.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/ether) to achieve high purity. A patent describing a similar process reports a purity of >99% with a total yield of 84% over two steps.[3][7]

Quantitative Data (Illustrative, based on related procedures):

ParameterValueReference
Substrate2-chloro-5-methyl-4-nitro-pyridine-1-oxide[3][7]
CatalystPlatinum on carbon[3][7]
Overall Yield84% (over two steps)[3][7]
Purity>99%[3][7]
Alternative Reduction Methods

While catalytic hydrogenation is highly effective, other laboratory-scale methods can also be employed for the reduction of the nitro group. These methods may be useful for smaller-scale syntheses or when specialized hydrogenation equipment is not available.

  • Reduction with Tin(II) Chloride (SnCl₂): This is a classic method for the reduction of aromatic nitro compounds. The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, often with heating.

  • Reduction with Iron in Acetic Acid (Fe/CH₃COOH): This is another common and cost-effective method for nitro group reduction. The reaction is performed by heating the nitro compound with iron powder in glacial acetic acid.

  • Reduction with Sodium Dithionite (Na₂S₂O₄): Sodium dithionite is a mild and selective reducing agent for nitro groups. The reaction is usually carried out in a mixture of an organic solvent and water.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve 2-Hydroxy-4-methyl- 5-nitropyridine in Methanol start->dissolve add_catalyst Add Pd/C or Pt/C Catalyst (under inert atmosphere) dissolve->add_catalyst seal_purge Seal Reactor and Purge (Inert Gas -> H₂) add_catalyst->seal_purge hydrogenate Pressurize with H₂ Stir and Heat seal_purge->hydrogenate monitor Monitor Reaction (H₂ uptake, TLC/HPLC) hydrogenate->monitor cool_vent Cool and Vent Reactor monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Recrystallize (optional) concentrate->purify end End: 5-Amino-4-methylpyridin-2-ol purify->end

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Signaling Pathway of Finerenone (a downstream application)

5-Amino-4-methylpyridin-2-ol is a key precursor for Finerenone, a mineralocorticoid receptor (MR) antagonist. The diagram below illustrates the simplified signaling pathway of the mineralocorticoid receptor and the mechanism of action of Finerenone.

signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_inactive Inactive Mineralocorticoid Receptor (MR) Complex (with Heat Shock Proteins) Aldosterone->MR_inactive Binds MR_active Active MR-Aldosterone Complex MR_inactive->MR_active Conformational Change & HSP Dissociation Finerenone Finerenone (MR Antagonist) Finerenone->MR_inactive Blocks Binding MRE Mineralocorticoid Response Element (MRE) on DNA MR_active->MRE Translocates & Binds MR_active->MRE Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Proinflammatory_Fibrotic Pro-inflammatory & Pro-fibrotic Gene Products Gene_Transcription->Proinflammatory_Fibrotic Leads to

Caption: Simplified signaling pathway of the Mineralocorticoid Receptor and the antagonistic action of Finerenone.

In its mechanism of action, Aldosterone, a mineralocorticoid hormone, binds to the mineralocorticoid receptor (MR) in the cytoplasm.[2] This binding causes a conformational change, dissociation of heat shock proteins, and translocation of the activated MR-Aldosterone complex into the nucleus.[1] In the nucleus, this complex binds to mineralocorticoid response elements (MREs) on the DNA, leading to the transcription of genes that promote inflammation and fibrosis.[6][8] Finerenone, as a selective MR antagonist, competitively blocks the binding of aldosterone to the MR, thereby preventing the downstream signaling cascade that leads to pro-inflammatory and pro-fibrotic gene expression.[4][6][8]

References

Application Notes and Protocols: Reactivity of 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-Hydroxy-4-methyl-5-nitropyridine with various electrophiles and nucleophiles. This compound, a substituted pyridinone, is a valuable building block in medicinal chemistry and materials science. Understanding its reactivity is crucial for the design and synthesis of novel molecules with potential therapeutic or functional properties.

General Reactivity Profile

This compound exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. The reactivity of the molecule is significantly influenced by the electronic effects of its substituents. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The methyl group at the 4-position is a weak electron-donating group. The hydroxy/oxo group at the 2-position can act as a nucleophile and an internal directing group.

The resonance structures of the pyridin-2(1H)-one tautomer indicate that the C3 and C5 positions are more electron-rich and thus more susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient and favored sites for nucleophilic attack. However, the strong deactivating effect of the nitro group at C5 makes electrophilic substitution challenging.

Reactions with Electrophiles

Due to the presence of the strongly deactivating nitro group, electrophilic aromatic substitution on this compound is generally difficult. Reactions typically require harsh conditions and may result in low yields.

Alkylation (O- and N-Alkylation)

The ambident nucleophilic character of the this compound/pyridinone tautomer allows for both O-alkylation and N-alkylation, yielding 2-alkoxy-4-methyl-5-nitropyridine and 1-alkyl-4-methyl-5-nitro-2-pyridone derivatives, respectively. The regioselectivity of the alkylation is dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent.

Table 1: Alkylation Reactions of 2-Hydroxypyridines

Reaction TypeReagents and ConditionsProduct TypeYield (%)Reference
O-MethylationCH₃I, Ag₂CO₃, acetonitrile, microwaveN-methylated95[1]
O-MethylationCH₃I, Ag₂CO₃, toluene, microwaveO-methylated28[1]
O-MethylationNa, absolute methanol; then 2-chloro-4-methyl-5-nitropyridine2-methoxy-4-methyl-5-nitropyridine98[2]
N-AlkylationAlkyl halides, t-BuOK, THF, n-Bu₄NI (catalyst)N-alkyl-4-alkoxy-2-pyridonesHigh[3]
N-Alkylation (Mitsunobu)Alcohol, PPh₃, DEAD or DIADN-alkyl-2-pyridonesVariable[4]

Experimental Protocol: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine [2]

This protocol describes the O-methylation of the corresponding chloro-derivative, which serves as a model for the O-alkylation of this compound.

  • To a stirred solution of sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C, a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) is added dropwise rapidly.

  • The resulting dark-colored solution is stirred at room temperature for 30 minutes.

  • The reaction mixture is then concentrated to a solid via evaporation under reduced pressure.

  • This solid is dissolved in water (25 ml), and the pH is adjusted to 6 with concentrated HCl.

  • The aqueous mixture is extracted with ethyl acetate (2 x 25 ml).

  • The combined organic extracts are dried over MgSO₄ and evaporated under reduced pressure to yield 2-methoxy-4-methyl-5-nitropyridine as an orange solid.

G cluster_0 Starting Material cluster_1 Alkylation Pathways cluster_2 Products This compound This compound O-Alkylation O-Alkylation This compound->O-Alkylation Hard base (e.g., NaH) N-Alkylation N-Alkylation This compound->N-Alkylation Soft base (e.g., Cs2CO3) 2-Alkoxy-4-methyl-5-nitropyridine 2-Alkoxy-4-methyl-5-nitropyridine O-Alkylation->2-Alkoxy-4-methyl-5-nitropyridine 1-Alkyl-4-methyl-5-nitro-2-pyridone 1-Alkyl-4-methyl-5-nitro-2-pyridone N-Alkylation->1-Alkyl-4-methyl-5-nitro-2-pyridone

Caption: Conversion to the chloro derivative.

Nucleophilic Aromatic Substitution (SNAr)

The resulting 2-chloro-4-methyl-5-nitropyridine is highly susceptible to nucleophilic attack at the C2 position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride.

Table 3: Nucleophilic Substitution on 2-Chloro-4-methyl-5-nitropyridine

NucleophileReagents and ConditionsProductYield (%)Reference
MethoxideNa, absolute methanol2-methoxy-4-methyl-5-nitropyridine98[2]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on 2-Chloro-4-methyl-5-nitropyridine

  • Dissolve 2-chloro-4-methyl-5-nitropyridine (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or an alcohol corresponding to the alkoxide nucleophile).

  • Add the nucleophile (e.g., amine, sodium alkoxide, sodium thiolate; 1.1-1.5 equivalents).

  • If necessary, add a base (e.g., K₂CO₃, Et₃N) to neutralize any acid formed during the reaction.

  • Heat the reaction mixture to an appropriate temperature (can range from room temperature to reflux), monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product or to allow for extraction.

  • Isolate the product by filtration or extraction with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

DOT Diagram: Nucleophilic Aromatic Substitution Workflow

G SNAr Workflow Start Prepare_Chloro Synthesize 2-Chloro derivative Start->Prepare_Chloro SNAr Perform Nucleophilic Substitution Prepare_Chloro->SNAr Nucleophile (e.g., R-NH2, R-O-, R-S-) Isolate_Purify Isolate and Purify Product SNAr->Isolate_Purify End Isolate_Purify->End

Caption: General workflow for SNAr reactions.

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents such as Grignard or organolithium reagents is complex. The acidic proton of the hydroxyl group will be readily deprotonated. Furthermore, the nitro group can also react with these strong nucleophiles. For controlled C-C bond formation, it is generally advisable to first protect the hydroxyl group and then perform the reaction with a less reactive organometallic reagent, such as an organocuprate, if selective addition to the ring is desired.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as H₂/Pd-C, SnCl₂/HCl, or Fe/NH₄Cl. This transformation opens up a wide range of further derivatization possibilities, including diazotization and coupling reactions, or acylation of the resulting amino group.

Experimental Protocol: General Procedure for Nitro Group Reduction

  • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add the reducing agent (e.g., 10% Pd/C for catalytic hydrogenation, or a stoichiometric amount of SnCl₂ or Fe powder).

  • For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker). For metal/acid reductions, add the acid (e.g., concentrated HCl or acetic acid) and heat if necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter off the catalyst or metal residues.

  • Neutralize the reaction mixture with a base (e.g., NaHCO₃, NaOH) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the amino-substituted pyridine.

These notes provide a foundational understanding of the reactivity of this compound. Researchers are encouraged to consult the primary literature for more specific and optimized reaction conditions for their desired transformations.

References

Application Notes and Protocols for Catalytic Reactions Involving 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key catalytic transformations of 2-Hydroxy-4-methyl-5-nitropyridine, a versatile heterocyclic building block. The protocols focus on two primary reactive sites: the nitro group and the hydroxyl group. The catalytic reduction of the nitro group offers a direct route to the corresponding aniline, a valuable intermediate for further functionalization. The hydroxyl group can be activated to enable palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and nitrogen substituents.

Catalytic Hydrogenation of the Nitro Group

The selective reduction of the nitro group in this compound to an amine is a fundamental transformation, yielding 5-amino-4-methylpyridin-2-ol. This reaction is typically achieved through catalytic hydrogenation using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the catalytic hydrogenation of nitropyridines.

EntryCatalyst (mol%)Substrate Concentration (M)Hydrogen Pressure (bar)SolventTemperature (°C)Time (h)Yield (%)
15% Pd/C (5)0.11Methanol254>95
210% Pd/C (2)0.25Ethanol402>98
35% Pt/C (5)0.11Acetic Acid256>95
Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound to 5-amino-4-methylpyridin-2-ol using palladium on carbon.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (2-5 mol%).

  • Solvent Addition: Add methanol to achieve a substrate concentration of 0.1-0.2 M.

  • Purging: Seal the vessel and purge the system with an inert gas (3-5 times) to remove any air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas (1-5 bar) and stir the mixture vigorously at room temperature (25°C) or slightly elevated temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

    • Dilute the reaction mixture with additional methanol.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-4-methylpyridin-2-ol, which can be purified further by recrystallization or column chromatography if necessary.

Reaction Pathway Diagram

hydrogenation_pathway start 2-Hydroxy-4-methyl- 5-nitropyridine product 5-Amino-4-methyl- pyridin-2-ol start->product Catalytic Hydrogenation catalyst H₂, Pd/C

Caption: Catalytic hydrogenation of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-hydroxyl group of the pyridine ring is not a suitable leaving group for cross-coupling reactions. To facilitate these transformations, it must first be converted into a more reactive species, such as a trifluoromethanesulfonate (triflate). The resulting 4-methyl-5-nitro-2-pyridyl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Experimental Workflow

cross_coupling_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Cross-Coupling start 2-Hydroxy-4-methyl- 5-nitropyridine triflate 4-Methyl-5-nitro-2-pyridyl Triflate Intermediate start->triflate Triflic Anhydride, Base suzuki_product Aryl/Vinyl Substituted Product triflate->suzuki_product Suzuki Coupling: Ar-B(OH)₂, Pd Catalyst, Base buchwald_product Amine Substituted Product triflate->buchwald_product Buchwald-Hartwig Amination: R₂NH, Pd Catalyst, Base

Caption: Two-step workflow for cross-coupling reactions.

Protocol 2.1: Synthesis of 4-Methyl-5-nitro-2-pyridyl Triflate

Materials:

  • This compound

  • Triflic anhydride (Tf₂O)

  • Pyridine or another suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottomed flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.

  • Base Addition: Add pyridine (1.5-2.0 eq).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Triflic Anhydride Addition: Slowly add triflic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of cold water.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 4-methyl-5-nitro-2-pyridyl triflate.

Protocol 2.2: Suzuki-Miyaura Coupling

This protocol describes the coupling of the triflate intermediate with an arylboronic acid.

Materials:

  • 4-Methyl-5-nitro-2-pyridyl triflate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DME), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add the 4-methyl-5-nitro-2-pyridyl triflate (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous solvent.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Pyridyl Triflates
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001285-95
2Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901670-85
3Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane110880-92
Protocol 2.3: Buchwald-Hartwig Amination

This protocol outlines the amination of the triflate intermediate.

Materials:

  • 4-Methyl-5-nitro-2-pyridyl triflate

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%), phosphine ligand (1.2-4 mol%), and base (1.4-2.0 eq) to a dry Schlenk tube.

  • Reagent Addition: Add the 4-methyl-5-nitro-2-pyridyl triflate (1.0 eq), the amine (1.2-1.5 eq), and anhydrous solvent.

  • Degassing: If not prepared in a glovebox, seal the tube and degas the mixture.

  • Reaction: Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter through a pad of Celite®.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of 2-Pyridyl Triflates
EntryPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001875-90
2Pd₂(dba)₃ (1.5)Xantphos (3.6)NaOt-BuDioxane901280-95
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1001682-96

Summary of Potential Catalytic Transformations

The following diagram illustrates the key catalytic transformations available for this compound, highlighting its potential as a versatile synthetic intermediate.

logical_relationships cluster_nitro Nitro Group Chemistry cluster_hydroxyl Hydroxyl Group Chemistry start This compound nitro_reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) start->nitro_reduction triflate_formation Activation to Triflate (Tf₂O, Base) start->triflate_formation amine_product 5-Amino-4-methyl-pyridin-2-ol nitro_reduction->amine_product triflate_intermediate Triflate Intermediate triflate_formation->triflate_intermediate cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) triflate_intermediate->cross_coupling coupled_products C-C and C-N Coupled Products cross_coupling->coupled_products

Caption: Potential catalytic routes for the title compound.

Application Note: A Robust and Scalable Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methyl-5-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its efficient and safe production on a larger scale is critical for drug development and commercial manufacturing. This application note provides a detailed protocol for the scale-up synthesis of this compound, addressing the common challenges associated with nitration reactions, such as heat management and reaction control. The described method is a two-step process starting from the readily available 2-amino-4-methylpyridine, involving a nitration reaction followed by hydrolysis.

Scale-up Considerations

Nitration reactions are notoriously exothermic and can pose significant safety risks if not properly controlled, especially on a large scale.[1][2] The primary challenges in scaling up the synthesis of this compound are:

  • Thermal Management: The nitration step generates a substantial amount of heat. Inadequate heat dissipation can lead to a rapid increase in temperature, resulting in side reactions, product decomposition, and potentially a dangerous thermal runaway.[3]

  • Reagent Addition: The rate of addition of the nitrating agent is critical. A slow and controlled addition ensures that the heat generated can be effectively removed by the cooling system.[3]

  • Mixing: Efficient mixing is crucial to maintain a homogenous reaction temperature and prevent localized "hot spots."

  • Work-up and Purification: Handling large volumes of acidic reaction mixtures and performing extractions and crystallizations at scale require careful planning and appropriate equipment.

To address these challenges, the following protocol incorporates measures for precise temperature control, controlled reagent addition, and safe handling procedures suitable for a pilot plant or manufacturing environment.

Experimental Protocol

This protocol is designed for a target scale of approximately 1.5 kg of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor with adequate safety measures in place.

Step 1: Nitration of 2-amino-4-methylpyridine

  • Reactor Preparation: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with 10 L of concentrated sulfuric acid (98%).

  • Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.

  • Addition of Starting Material: Slowly add 1.08 kg (10.0 mol) of 2-amino-4-methylpyridine to the cooled sulfuric acid under vigorous stirring. Ensure the temperature is maintained below 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding 0.95 L (22.5 mol) of fuming nitric acid to 2.0 L of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the reactor via the dropping funnel over a period of 2-3 hours. The reaction temperature must be strictly maintained between 5-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto 50 kg of crushed ice with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 20 °C. This will result in the precipitation of 2-amino-4-methyl-5-nitropyridine.

  • Isolation of Intermediate: Filter the precipitated solid and wash it with cold water until the filtrate is neutral. Dry the solid under vacuum at 50 °C to obtain 2-amino-4-methyl-5-nitropyridine.

Step 2: Hydrolysis of 2-amino-4-methyl-5-nitropyridine to this compound

  • Reaction Setup: In a 50 L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve the dried 2-amino-4-methyl-5-nitropyridine from the previous step in 20 L of 10% aqueous sulfuric acid.

  • Diazotization: Cool the solution to 0-5 °C. Prepare a solution of 828 g (12.0 mol) of sodium nitrite in 2 L of water and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 5 °C.[3]

  • Hydrolysis: After the addition of sodium nitrite is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours until the evolution of nitrogen gas ceases.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, which will cause the product, this compound, to precipitate.

  • Isolation and Purification: Filter the precipitated solid and wash it thoroughly with cold water. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the final product under vacuum at 60 °C.

Data Presentation

ParameterStep 1: NitrationStep 2: Hydrolysis
Starting Material 2-amino-4-methylpyridine2-amino-4-methyl-5-nitropyridine
Reagents Conc. H₂SO₄, Fuming HNO₃10% aq. H₂SO₄, NaNO₂
Scale (Starting Material) 1.08 kg (10.0 mol)~1.53 kg (10.0 mol, theoretical)
Solvent Volume 12 L (H₂SO₄)20 L (10% H₂SO₄)
Reaction Temperature 5-10 °C0-5 °C (Diazotization), 80-90 °C (Hydrolysis)
Reaction Time 3-5 hours3-5 hours
Work-up Quenching on ice, filtrationCooling, filtration, recrystallization
Expected Yield 85-90%90-95%
Expected Purity >95% (crude)>99% (after recrystallization)
Final Product Quantity -~1.3 - 1.4 kg

Experimental Workflow Diagram

Scale_Up_Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrolysis A Charge Reactor (20 L Jacketed) with H₂SO₄ B Cool to 0-5 °C A->B C Add 2-amino-4-methylpyridine (1.08 kg) B->C E Slowly Add Nitrating Mixture (maintain 5-10 °C) C->E D Prepare Nitrating Mixture (fuming HNO₃ + H₂SO₄) D->E F Reaction Monitoring (TLC/HPLC) E->F G Quench on Ice F->G H Filter and Wash G->H I Dry Intermediate (2-amino-4-methyl-5-nitropyridine) H->I J Dissolve Intermediate in 10% H₂SO₄ I->J Intermediate Product K Cool to 0-5 °C J->K L Add NaNO₂ Solution K->L M Heat to 80-90 °C L->M N Cool and Precipitate M->N O Filter and Wash N->O P Recrystallize O->P Q Dry Final Product (this compound) P->Q

Caption: Workflow for the scale-up synthesis of this compound.

Safety Information

  • Corrosive and Oxidizing Agents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure an efficient cooling system is in place and a quench bath is readily available.

  • Nitrous Gas Evolution: The diazotization and hydrolysis steps evolve nitrogen oxides, which are toxic. The reaction must be carried out in a well-ventilated area or a reactor equipped with a gas scrubber.

  • Disposal: All waste materials, including acidic filtrates, should be neutralized and disposed of in accordance with local environmental regulations.

By following this detailed protocol and adhering to the safety precautions, researchers and production chemists can safely and efficiently synthesize this compound on a larger scale.

References

Application Notes and Protocols for Monitoring Reactions with 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Hydroxy-4-methyl-5-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise monitoring of its reactions is crucial for process optimization, kinetic analysis, and ensuring the quality and purity of the final product. The following protocols outline the use of High-Performance Liquid Chromatography (HPLC), and in-situ spectroscopic techniques for reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring

HPLC is a robust and widely used technique for the quantitative analysis of reaction mixtures, allowing for the separation and quantification of starting materials, intermediates, and products. This section provides a detailed protocol for an HPLC method adapted from a validated method for a structurally similar compound, 2-amino-5-nitrophenol, and is suitable for monitoring reactions involving this compound.[1]

Experimental Protocol: HPLC

Objective: To quantify the concentration of this compound and its reaction products in a sample withdrawn from a reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient elution program should be optimized based on the specific reaction mixture, but a starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time points.

    • Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. Based on its structure, a wavelength in the range of 300-350 nm is expected.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the reaction samples by interpolating their peak areas from the calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes the typical validation parameters that should be established for this HPLC method, based on ICH guidelines and data from a validated method for a similar compound.[1][2]

ParameterSpecificationTypical Value
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2%1.5%
- Intermediate Precision (Inter-day)≤ 2%1.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.5 µg/mL

In-Situ Reaction Monitoring using UV-Vis Spectroscopy

UV-Visible spectroscopy can be a powerful tool for real-time monitoring of reactions where there is a change in the chromophores of the reactants and products. This technique is particularly useful for determining reaction kinetics.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To monitor the progress of a reaction involving this compound in real-time by measuring the change in absorbance.

Instrumentation:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder and time-scan capabilities.

Reagents:

  • Appropriate solvent for the reaction that is transparent in the UV-Vis region of interest.

Procedure:

  • Determine λmax: Obtain the UV-Vis spectra of the starting material (this compound) and the expected product to identify their respective maximum absorbance wavelengths (λmax). Choose a wavelength for monitoring where the change in absorbance between the reactant and product is significant.

  • Reaction Setup:

    • Pre-heat the spectrophotometer's cuvette holder to the desired reaction temperature.

    • Prepare the reaction mixture, excluding one of the reactants if the reaction starts immediately upon mixing.

    • Place the reaction mixture in a quartz cuvette and place it in the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the final reactant and start the time-scan measurement on the spectrophotometer.

    • Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • Plot the absorbance versus time.

    • The rate of the reaction can be determined from the change in absorbance over time. For quantitative analysis, a calibration curve relating absorbance to the concentration of the monitored species is required.

Signaling Pathway Context: Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

A structurally related compound, 2-amino-4-methyl-5-nitropyridine, is a key starting material in the synthesis of AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[3][4] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[5][6] Inhibition of this pathway is a promising strategy in cancer therapy to enhance the efficacy of DNA-damaging agents like radiation and chemotherapy.

The following diagram illustrates the role of DNA-PK in the NHEJ pathway and the point of inhibition by compounds derived from this compound precursors.

DNA_PK_Pathway cluster_0 DNA Double-Strand Break Repair (NHEJ Pathway) cluster_1 Inhibition DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 Recruitment DNA_PKcs DNA-PKcs (Catalytic Subunit) Ku70_80->DNA_PKcs Recruitment and Activation Artemis Artemis DNA_PKcs->Artemis Phosphorylation (End Processing) LigaseIV DNA Ligase IV / XRCC4 / XLF Artemis->LigaseIV Processed Ends Repaired_DNA Repaired DNA LigaseIV->Repaired_DNA Ligation Inhibitor AZD7648 (derived from nitropyridine precursor) Inhibitor->DNA_PKcs Inhibition Reaction_Monitoring_Workflow cluster_reaction Reaction Step cluster_monitoring Reaction Monitoring cluster_analysis Analytical Step Reaction Chemical Reaction (e.g., N-Alkylation of This compound) Sampling Aliquoting at Time Intervals Reaction->Sampling InSitu In-Situ Monitoring (UV-Vis) Reaction->InSitu Real-time data Quenching Reaction Quenching Sampling->Quenching SamplePrep Sample Preparation (Dilution, Filtration) Quenching->SamplePrep HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis Results Results (Concentration vs. Time, Reaction Kinetics) InSitu->Results Data_Processing Data Processing (Peak Integration, Calibration) HPLC_Analysis->Data_Processing Data_Processing->Results

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methyl-5-nitropyridine is a versatile scaffold in medicinal chemistry and materials science. The presence of a hydroxyl group on the pyridine ring offers a strategic point for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. Derivatization of this hydroxyl group, primarily through etherification and esterification reactions, enables the modulation of lipophilicity, steric bulk, and electronic properties, which can significantly impact the biological activity and material characteristics of the resulting compounds. These modifications are crucial in the development of new therapeutic agents, agrochemicals, and functional materials. Nitropyridine derivatives, in general, have been reported to exhibit a range of biological activities, including herbicidal, kinase inhibitory, and antimicrobial effects.[1]

This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of this compound, focusing on the synthesis of ether and ester derivatives.

Derivatization Strategies

The primary strategies for derivatizing the hydroxyl group of this compound involve its conversion into an ether or an ester. A common and efficient approach is a two-step process:

  • Chlorination: The hydroxyl group is first converted to a more reactive leaving group, typically a chloride, by reacting this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This yields the key intermediate, 2-chloro-4-methyl-5-nitropyridine.

  • Nucleophilic Substitution: The resulting 2-chloro-4-methyl-5-nitropyridine readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles.

    • Etherification: Reaction with alkoxides (generated from alcohols and a base) or phenoxides leads to the formation of the corresponding ether derivatives (Williamson ether synthesis).

    • Esterification: While direct esterification of the hydroxyl group is possible, a more common route involves the reaction of the precursor with a carboxylate salt or by reacting the hydroxyl compound with an acyl chloride.

The nitro group on the pyridine ring activates the 2-position towards nucleophilic attack, facilitating these substitution reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methyl-5-nitropyridine (Intermediate)

This protocol describes the conversion of the hydroxyl group to a chloride, a key step for subsequent derivatization.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and trichlorophosphorus (PCl₃)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, place this compound.

  • Add phosphorus oxychloride (or a mixture of PCl₅ and PCl₃).

  • Heat the reaction mixture at 110°C for 3 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A light yellow precipitate of 2-chloro-4-methyl-5-nitropyridine will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of 2-alkoxy-4-methyl-5-nitropyridine derivatives from the chloro intermediate.

Materials:

  • 2-Chloro-4-methyl-5-nitropyridine

  • Corresponding alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Strong base (e.g., sodium metal, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMF)

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.

  • Carefully add the strong base in portions at 0°C to generate the alkoxide.

  • To this solution, add a solution of 2-chloro-4-methyl-5-nitropyridine in the same anhydrous solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 3: General Procedure for O-Arylation

This protocol describes the synthesis of 2-aryloxy-4-methyl-5-nitropyridine derivatives.

Materials:

  • 2-Chloro-4-methyl-5-nitropyridine

  • Corresponding phenol (e.g., p-cresol)

  • Base (e.g., sodium hydroxide)

  • Solvent (e.g., a mixture of water and THF)

  • Chloroform

Procedure:

  • Dissolve the phenol and sodium hydroxide in water.

  • To this solution, add a solution of 2-chloro-4-methyl-5-nitropyridine in THF.

  • Heat the mixture under reflux for several hours (monitor by TLC).

  • After cooling, add water and extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 4: General Procedure for Esterification

This protocol describes the synthesis of 2-acyloxy-4-methyl-5-nitropyridine derivatives.

Materials:

  • This compound

  • Acyl chloride or acid anhydride

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Water

  • Dilute aqueous HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in the anhydrous aprotic solvent.

  • Add the base (e.g., pyridine or triethylamine).

  • Cool the mixture to 0°C and add the acyl chloride or acid anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following tables summarize the reaction conditions and characterization data for selected derivatives of this compound.

Table 1: Synthesis of 2-Alkoxy-4-methyl-5-nitropyridine Derivatives

DerivativeAlkylating AgentBase/SolventReaction Time/TempYield (%)M.p. (°C)Spectroscopic Data (¹H NMR, δ ppm)Reference
2-Methoxy-4-methyl-5-nitropyridineMethanolNa/Methanol30 min / RT9870-72(DMSO-d₆) 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H)[2]
2-(Benzyloxy)-4-methyl-5-nitropyridineBenzyl bromideNaH/DMF----[3]

Table 2: Synthesis of 2-Aryloxy-4-methyl-5-nitropyridine Derivatives

DerivativeArylating AgentBase/SolventReaction Time/TempYield (%)M.p. (°C)Spectroscopic DataReference
2-(4-Methylphenoxy)-5-nitropyridine*2-Chloro-5-nitropyridine, p-CresolNaOH/Water-THF5 h / Reflux--Crystal structure data available[4]

*Note: This is a closely related analogue, demonstrating the feasibility of the reaction.

Table 3: Synthesis of 2-Acyloxy-4-methyl-5-nitropyridine Derivatives

DerivativeAcylating AgentBase/SolventReaction Time/TempYield (%)M.p. (°C)Spectroscopic Data
Data not available in the searched literature------

Applications

Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

  • Pharmaceuticals: The nitropyridine scaffold is present in numerous FDA-approved drugs.[1] The derivatization of the hydroxyl group allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, the introduction of different ether or ester moieties can influence the compound's ability to cross cell membranes and interact with biological targets. These derivatives can be screened for various therapeutic activities, including as kinase inhibitors, anticancer agents, and antimicrobial agents.[1]

  • Agrochemicals: Nitropyridine derivatives have been investigated for their herbicidal activity.[1] By modifying the substituent at the 2-position, it is possible to develop new and more effective herbicides.

  • Materials Science: The electronic properties of the pyridine ring, influenced by the nitro group and the substituent at the 2-position, make these compounds interesting candidates for applications in materials science, such as in the development of dyes and coordination compounds.[1]

Visualizations

Synthetic Workflow for Derivatization

Derivatization_Workflow start This compound chloro 2-Chloro-4-methyl-5-nitropyridine start->chloro  POCl₃ or PCl₅/PCl₃ (Chlorination) ester 2-Acyloxy Derivatives start->ester  R-COCl or (RCO)₂O/Base (Esterification) ether 2-Alkoxy/Aryloxy Derivatives chloro->ether  R-OH/Base or Ar-OH/Base (Williamson Ether Synthesis)

Caption: General synthetic workflow for the derivatization of this compound.

Logical Relationship of Derivatization Pathways

Derivatization_Pathways cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Derivatives start 2-Hydroxy-4-methyl- 5-nitropyridine chloro 2-Chloro-4-methyl- 5-nitropyridine start->chloro Chlorination ester Esters (2-Acyloxy) start->ester Acylation ether Ethers (2-Alkoxy/Aryloxy) chloro->ether Nucleophilic Substitution

Caption: Logical pathways for the synthesis of ether and ester derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-methyl-5-nitropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent two-step method involving the nitration of 2-amino-4-methylpyridine followed by hydrolysis.

Problem: Low Yield of the Desired this compound

Low overall yield can result from issues in either the nitration or hydrolysis step. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Action
Inefficient Nitration
Poor regioselectivity leading to a high ratio of the 3-nitro isomer.The amino group in 2-amino-4-methylpyridine directs nitration to the 3 and 5 positions. To favor the 5-nitro isomer, carefully control the reaction temperature, typically keeping it low initially and then moderately elevated (e.g., around 60°C) for a prolonged period (e.g., 15 hours)[1]. The slow, dropwise addition of the nitrating agent is also crucial.
Over-nitration (di-nitration).Use a minimal excess of the nitrating agent. A large excess of nitric acid or fuming nitric acid can lead to the formation of di-nitro byproducts.
Incomplete reaction.Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Losses During Workup and Purification of the Intermediate
Co-precipitation of isomers.The separation of 2-amino-5-nitro-4-methylpyridine from the 3-nitro isomer is critical. This is often achieved by carefully adjusting the pH during precipitation. For instance, the 5-nitro isomer can be selectively precipitated at a pH of 4-5[1].
Inefficient Hydrolysis (Diazotization)
Incomplete diazotization of the amino group.Ensure the reaction is carried out at a low temperature (around 0-5°C) to maintain the stability of the diazonium salt[1]. Use a sufficient excess of sodium nitrite.
Decomposition of the diazonium salt.The diazonium salt is unstable and should be used in the subsequent hydrolysis step without delay. Maintaining a low temperature is critical to prevent premature decomposition.
Losses During Final Product Isolation
Incomplete precipitation of the final product.After hydrolysis, the product is often isolated by filtration. If the product is partially soluble in the reaction mixture, vacuum distillation to reduce the volume of the filtrate can help precipitate more of the product[1].
Impurities in the final product.The crude product may require recrystallization to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method is a two-step process. The first step involves the nitration of 2-amino-4-methylpyridine using a mixture of concentrated sulfuric acid and nitric acid to produce 2-amino-4-methyl-5-nitropyridine[2]. The second step is the hydrolysis of the amino group of this intermediate to a hydroxyl group, typically via a diazotization reaction using sodium nitrite in an acidic solution[1].

Q2: Why is the formation of the 3-nitro isomer a problem during the nitration of 2-amino-4-methylpyridine?

A2: The amino group at the 2-position of the pyridine ring directs the incoming nitro group to both the 3 and 5 positions. The 2-amino-3-nitro-4-methylpyridine is a common byproduct[1][2]. Separating these isomers can be challenging and often leads to a reduced yield of the desired 5-nitro intermediate.

Q3: How can I improve the regioselectivity of the nitration to favor the 5-nitro isomer?

A3: Optimizing the reaction conditions is key. This includes careful control of the reaction temperature, the rate of addition of the nitrating agent, and the reaction time. Following established protocols that have been optimized for the formation of the 5-nitro isomer is recommended[1].

Q4: Are there alternative methods to the standard nitration and hydrolysis route?

A4: Yes, alternative synthetic strategies exist. One such method involves a "one-pot" synthesis where nitration and diazotization are performed sequentially in the same reaction vessel, which can simplify the workup and reduce waste[3]. Another approach starts from 2-halogenated acrylates, which undergo condensation and cyclization to form the nitropyridine ring system.

Q5: What are the key safety precautions to take during this synthesis?

A5: The nitration step involves the use of strong, corrosive acids (concentrated sulfuric and nitric acid) and the reaction can be exothermic. It is essential to perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and control the temperature carefully, especially during the addition of the nitrating agents. Diazonium salts are potentially explosive and should be handled with care, kept at low temperatures, and not isolated.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and related compounds under different conditions.

Method Starting Material Key Reagents Reaction Conditions Product Reported Yield Reference
Two-Step (Hydrolysis Step)2-amino-5-nitropyridine15 wt.% HCl, NaNO₂-5 to 0°C for diazotization2-hydroxy-5-nitropyridine81.3%CN102040554A[4]
One-Pot Synthesis2-aminopyridineConc. H₂SO₄, Conc. HNO₃, NaNO₂Nitration at 45-50°C; Diazotization at 0-10°C2-hydroxy-5-nitropyridine56.7%CN112745259A[3]
Nitration of N-oxide2-chloro-5-methylpyridine-N-oxideH₂SO₄, HNO₃70°C, 3 hours2-chloro-4-nitro-5-methylpyridine-N-oxide60%CN103193704A[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is based on the nitration of 2-amino-4-methylpyridine followed by hydrolysis.

Step 1: Synthesis of 2-amino-5-nitro-4-methylpyridine [1]

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Slowly add 2-amino-4-methylpyridine while stirring vigorously and cool the solution in an ice bath to 5-10°C.

  • Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

  • After the addition is complete, place the reaction mixture in a water bath and slowly heat to around 60°C. Maintain this temperature for approximately 15 hours, or until the cessation of gas evolution.

  • After the reaction, pour the mixture into ice.

  • Neutralize the solution with ammonia. A deep yellow precipitate will form at a pH between 5.0 and 5.5. This precipitate is a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.

  • To separate the isomers, dissolve the precipitate in 10% dilute hydrochloric acid and filter to remove any oily substances.

  • Neutralize the filtrate with a 50% sodium hydroxide solution. The desired 2-amino-5-nitro-4-methylpyridine will precipitate at a pH between 4 and 5.

  • Filter the precipitate and dry to obtain the intermediate product.

Step 2: Synthesis of 2-hydroxy-5-nitro-4-methylpyridine [1]

  • Dissolve the 2-amino-5-nitro-4-methylpyridine from the previous step in dilute sulfuric acid and filter.

  • Cool the filtrate to 0-2°C and add ice while stirring vigorously.

  • When the temperature is around 0°C, add a solution of sodium nitrite dropwise.

  • Maintain the temperature at approximately 5°C and continue stirring for 30 minutes after the addition is complete.

  • After the reaction, filter the mixture.

  • Subject the filtrate to vacuum distillation. When about two-thirds of the filtrate has been removed, a light yellow solid of 2-hydroxy-5-nitro-4-methylpyridine will precipitate.

  • Filter and dry the solid product.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrolysis 2-amino-4-methylpyridine 2-amino-4-methylpyridine 2-amino-4-methyl-5-nitropyridine 2-amino-4-methyl-5-nitropyridine 2-amino-4-methylpyridine->2-amino-4-methyl-5-nitropyridine Nitration Nitrating Mixture H₂SO₄ / HNO₃ Nitrating Mixture->2-amino-4-methyl-5-nitropyridine This compound This compound 2-amino-4-methyl-5-nitropyridine->this compound Diazotization & Hydrolysis Diazotizing Agent NaNO₂ / H₂SO₄ Diazotizing Agent->this compound

Caption: Two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Final Product check_nitration Analyze Nitration Step start->check_nitration check_hydrolysis Analyze Hydrolysis Step start->check_hydrolysis isomer_issue High 3-nitro Isomer Ratio? check_nitration->isomer_issue over_nitration_issue Evidence of Over-nitration? check_nitration->over_nitration_issue incomplete_diazotization Incomplete Diazotization? check_hydrolysis->incomplete_diazotization optimize_nitration_temp Optimize Nitration Temperature and Reagent Addition isomer_issue->optimize_nitration_temp Yes improve_workup Optimize pH for Isomer Separation isomer_issue->improve_workup Yes end Improved Yield isomer_issue->end No reduce_nitrating_agent Reduce Stoichiometry of Nitrating Agent over_nitration_issue->reduce_nitrating_agent Yes over_nitration_issue->end No optimize_diazotization Ensure Low Temperature and Sufficient NaNO₂ incomplete_diazotization->optimize_diazotization Yes incomplete_diazotization->end No optimize_nitration_temp->end reduce_nitrating_agent->end optimize_diazotization->end improve_workup->end

References

Technical Support Center: Purification of Crude 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Hydroxy-4-methyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, and the work-up process. These may include:

  • Unreacted starting material: 2-Amino-4-methyl-5-nitropyridine.

  • Isomeric byproducts: 2-Hydroxy-4-methyl-3-nitropyridine, which can form during the nitration of 2-amino-4-methylpyridine.[1]

  • Inorganic salts: Ammonium or sodium salts (e.g., sulfates, nitrates) resulting from the use of acids (sulfuric acid, nitric acid) and bases (ammonia, sodium hydroxide) during synthesis and neutralization steps.[2][3]

  • Residual solvents: Solvents used in the reaction or work-up that are not completely removed during drying.

  • Degradation products: Potential decomposition of the product if exposed to harsh conditions (e.g., high temperatures, strong bases).

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a yellow to orange crystalline powder.[4] Its reported melting point is in the range of 186-190 °C.[4] A broad melting point range or a value significantly lower than this suggests the presence of impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be employed to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main compound and its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point for method development.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the desired product and detect the presence of organic impurities by comparing the spectra of the crude and purified material.

  • Melting Point Analysis: A sharp melting point close to the literature value (186-190 °C) is a good indicator of high purity.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your crude sample and to monitor the progress of the purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable for your compound.Select a more appropriate solvent. Good starting points for polar compounds like nitropyridines are water, ethanol, or a mixture of the two.[3]
Oiling out during cooling. The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Add more solvent to the hot solution to decrease the saturation temperature. Ensure a slow cooling rate.
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the solution is supersaturated.If too much solvent was used, evaporate some of it and allow the solution to cool again. For supersaturated solutions, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still colored. Colored impurities are co-crystallizing with your product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
General Purification Problems
Problem Possible Cause Solution
Persistent inorganic salt contamination. Salts from the synthesis are not being effectively removed.If the compound is soluble in an organic solvent where the salts are not, dissolve the crude product and filter off the insoluble salts. An acid-base extraction can also be effective at removing salts.
Presence of isomeric impurities after recrystallization. The chosen recrystallization solvent does not effectively separate the isomers.If recrystallization is ineffective, consider using column chromatography. Silica gel is a common stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used for elution.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that should be optimized for your specific sample.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof) to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Acid-Base Extraction Protocol

This method is useful for removing acidic or basic impurities. Since this compound is weakly acidic, this protocol focuses on removing neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Washing with Acid: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities. Drain the aqueous layer.

  • Washing with Water: Wash the organic layer with water to remove any residual acid. Drain the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to obtain the purified product.

Column Chromatography Protocol
  • Stationary Phase: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimum amount of a relatively polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Yellow to orange crystalline powder[4]
Melting Point 186-190 °C[4]
Solubility Generally insoluble in water but soluble in some organic solvents.[2]

Table 2: Typical Purity Profile Before and After Purification

Parameter Crude Product After Recrystallization After Column Chromatography
Purity (by HPLC) 85-95%>98%>99.5%
Appearance Yellow to brownish powderYellow crystalline powderPale yellow needles
Melting Point 180-188 °C186-190 °C188-190 °C

Note: These values are typical and may vary depending on the initial purity of the crude product and the specific conditions of the purification process.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve filter_hot Hot Filtration dissolve->filter_hot cool Cool to Crystallize filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold wash Wash with Cold Solvent filter_cold->wash dry Dry wash->dry pure Pure Product dry->pure

Caption: A typical workflow for the purification of a solid compound by recrystallization.

troubleshooting_logic start Purification Attempt check_purity Assess Purity (TLC, MP, HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure success Pure Product Obtained is_pure->success Yes troubleshoot Identify Issue is_pure->troubleshoot No recrystallize Recrystallize with Different Solvent troubleshoot->recrystallize Oiling out or low recovery column Perform Column Chromatography troubleshoot->column Isomeric impurities present acid_base Perform Acid-Base Extraction troubleshoot->acid_base Salt or ionic impurities recrystallize->check_purity column->check_purity acid_base->check_purity

Caption: A decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Hydroxy-4-methyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthesis starts from 2-amino-4-methylpyridine. The process involves two main steps:

  • Electrophilic Nitration: 2-amino-4-methylpyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The amino group at the C2 position directs the incoming nitro group primarily to the C5 position (para-director)[1].

  • Diazotization and Hydrolysis: The amino group of the resulting 2-amino-4-methyl-5-nitropyridine is then converted into a hydroxyl group. This is typically achieved by treating it with a sodium nitrite solution in the presence of an acid, like sulfuric acid, at low temperatures, followed by hydrolysis[2][3].

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main side product is the isomeric 2-amino-4-methyl-3-nitropyridine, which is formed during the initial nitration step[1][2]. The amino group on the pyridine ring directs the nitration to both the 5-position (para) and the 3-position (ortho)[1]. Separation of these isomers can be a key challenge in the purification process[1][2].

Q3: Can N-oxide formation be a problem?

A3: While N-oxide formation can be a deliberate strategy in some pyridine chemistry to activate adjacent methyl groups, it could potentially occur as an unwanted side reaction under certain oxidative conditions[4]. However, in the standard nitration followed by diazotization route, it is not commonly reported as a major issue.

Q4: Are there any one-pot methods available for this synthesis?

A4: Yes, one-pot synthesis methods have been developed for similar compounds like 2-hydroxy-5-nitropyridine. These methods involve performing the nitration and subsequent diazotization reactions sequentially in the same reaction vessel, which can reduce wastewater and production costs[5]. This approach minimizes the handling of intermediate products[5].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-amino-4-methyl-5-nitropyridine (Nitration step) 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Isomer formation: A significant portion of the product could be the undesired 3-nitro isomer.[1][2] 3. Degradation: The reaction temperature may be too high, leading to tar formation and decomposition.[4]1. Optimize reaction conditions: Slowly increase the reaction temperature and monitor the reaction's progress using TLC or GC/MS. Ensure the reaction is allowed to proceed for a sufficient amount of time (some procedures suggest up to 15 hours).[2][4] 2. Control temperature: Carefully control the temperature during the addition of the nitrating mixture, keeping it within the recommended range (e.g., 5-10°C during addition, then slowly heating to 60°C).[2] 3. Purification: Isolate the isomers. The 2-amino-5-nitro-4-methylpyridine can be separated from the 3-nitro isomer by dissolving the mixture in dilute hydrochloric acid and then neutralizing with a sodium hydroxide solution to a pH of 4-5, which selectively precipitates the desired 5-nitro isomer.[2]
Final product is contaminated with starting material (2-amino-4-methyl-5-nitropyridine) 1. Incomplete diazotization: Insufficient sodium nitrite was used, or the reaction temperature was not kept low enough. 2. Premature decomposition of diazonium salt: The temperature was allowed to rise too quickly before hydrolysis was complete.1. Ensure proper stoichiometry: Use an adequate molar ratio of sodium nitrite to the aminopyridine substrate.[3] 2. Maintain low temperature: Keep the reaction temperature at or below 0°C to -5°C during the dropwise addition of the sodium nitrite solution.[2][3]
Formation of tar or dark-colored impurities 1. High reaction temperature: Excessive heat during either the nitration or hydrolysis step can cause polymerization and decomposition of the materials.[4] 2. Unstable intermediates: Some intermediates may be unstable under the reaction conditions.[4]1. Strict temperature control: Adhere strictly to the recommended temperature profiles for each step of the synthesis.[2][4] 2. Inert atmosphere: Consider performing purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[4]
Difficulty purifying the final product 1. Presence of isomers: The 3-nitro isomer formed during nitration may carry through to the final product. 2. Residual starting materials or intermediates. 1. Purify the intermediate: It is crucial to purify the 2-amino-4-methyl-5-nitropyridine intermediate to remove the 3-nitro isomer before proceeding to the hydrolysis step.[1][2] 2. Recrystallization: Recrystallize the final product from an appropriate solvent to remove impurities.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of nitropyridinols. Note that yields can vary significantly based on reaction scale and specific conditions.

Reaction Starting Material Product Reported Yield Reference
One-pot Nitration & Diazotization2-aminopyridine2-hydroxy-5-nitropyridine56.7%[5]
Hydrolysis2-amino-5-nitropyridine2-hydroxy-5-nitropyridine60%[6]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-methyl-5-nitropyridine (Nitration) [2]

  • In a flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to 5°C - 10°C.

  • Slowly add 2-amino-4-methylpyridine under vigorous stirring, ensuring the temperature is maintained.

  • Once the 2-amino-4-methylpyridine is fully dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

  • After the addition is complete, place the reaction mixture in a water bath and slowly heat it to approximately 60°C.

  • Maintain this temperature for about 15 hours, or until gas evolution ceases. The solution will change color from light yellow to wine red.

  • After the reaction, pour the mixture into ice.

  • Neutralize the solution with ammonia. A deep yellow precipitate, a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine, will appear at a pH between 5.0 and 6.0.

  • Filter the precipitate.

  • To separate the isomers, dissolve the precipitate in 10% dilute hydrochloric acid and filter any oily substances.

  • Neutralize the filtrate with a 50% sodium hydroxide solution. The desired 2-amino-5-nitro-4-methylpyridine will precipitate at a pH between 4 and 5.

Protocol 2: Synthesis of this compound (Diazotization & Hydrolysis) [3]

  • Dissolve the purified 2-amino-4-methyl-5-nitropyridine in concentrated sulfuric acid in a round-bottomed flask.

  • Cool the reaction flask in a cold bath to -5°C.

  • Slowly add a pre-configured aqueous solution of sodium nitrite dropwise, ensuring the temperature remains at -5°C.

  • After the addition, continue stirring the reaction mixture at this low temperature for a designated period to ensure complete diazotization.

  • Proceed with hydrolysis by carefully adding the reaction mixture to water or by heating, which converts the diazonium salt to the final this compound product.

Visualized Reaction Pathway

The following diagram illustrates the primary synthesis route and the formation of the main isomeric side product.

Synthesis_Pathway A 2-amino-4-methylpyridine B 2-amino-4-methyl-5-nitropyridine (Desired Intermediate) A->B 1. Nitration (H₂SO₄, HNO₃) D 2-amino-4-methyl-3-nitropyridine (Isomeric Side Product) A->D Side Reaction (Ortho-nitration) C This compound (Final Product) B->C 2. Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O)

Caption: Synthetic route to this compound.

References

Technical Support Center: Managing Regioselectivity in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for managing regioselectivity in nitropyridine synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pyridine so challenging and often results in low yields?

A1: The direct nitration of pyridine is inherently difficult due to the electron-deficient nature of the pyridine ring, which is caused by the electronegative nitrogen atom. Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen becomes protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic aromatic substitution, necessitating harsh reaction conditions such as high temperatures (300-330 °C) and the use of fuming acids, which can lead to low yields and the formation of byproducts.[1]

Q2: What is the expected regiochemical outcome of direct electrophilic nitration of unsubstituted pyridine?

A2: Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta-position).[1][2] This is because the intermediates formed from attack at the 2- or 4-positions would place a destabilizing positive charge on the electronegative nitrogen atom. The intermediate from 3-substitution keeps the positive charge on the carbon atoms, which is more energetically favorable.[3]

Q3: How can I achieve nitration at the 4-position of the pyridine ring?

A3: To synthesize 4-nitropyridine, an indirect approach is necessary, most commonly involving the use of pyridine N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position.[4] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[4]

Q4: Is it possible to selectively nitrate the 3-position (meta-position) under milder conditions?

A4: Yes, modern synthetic methods have been developed to achieve meta-nitration under milder conditions. One such strategy is a dearomatization-rearomatization approach. This involves the temporary conversion of pyridines into more electron-rich intermediates, such as oxazino pyridines, which can then be regioselectively nitrated.[5][6][7] This method is often catalyst-free, can be performed in the open air, and is scalable.[5][6]

Q5: How do existing substituents on the pyridine ring influence the regioselectivity of nitration?

A5: Substituents on the pyridine ring significantly direct the position of nitration. Electron-donating groups (e.g., alkyl, amino) activate the ring, making nitration easier and typically direct the incoming nitro group to the ortho and para positions relative to the substituent. Conversely, electron-withdrawing groups (e.g., halogens, nitro) further deactivate the ring, making subsequent nitrations more difficult and directing to the meta position.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of 3-Nitropyridine in Direct Nitration
Symptom Possible Cause Troubleshooting Steps
Very low to no product formation.Insufficient reaction severity: Standard nitrating conditions for benzene are often ineffective for the deactivated pyridine ring.[1]1. Increase Temperature: Gradually increase the reaction temperature, potentially up to 300-330 °C.[1] 2. Use Stronger Reagents: Employ fuming nitric acid and/or oleum (fuming sulfuric acid).[1] 3. Alternative Nitrating Agent: Consider using dinitrogen pentoxide (N₂O₅) in a procedure known as Bakke's synthesis, which can provide better yields under milder conditions.[1][8]
Formation of multiple unidentified byproducts.Decomposition at high temperatures: The harsh conditions required for direct nitration can lead to substrate and product degradation.1. Optimize Reaction Time: Monitor the reaction closely using TLC or GC-MS to identify the optimal time for product formation before significant degradation occurs. 2. Consider a Milder, Indirect Method: If feasible for your target molecule, explore the dearomatization-rearomatization strategy for meta-nitration.[5][6]
Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer
Symptom Possible Cause Troubleshooting Steps
Obtaining 3-nitropyridine when 4-nitropyridine is the target.Incorrect synthetic strategy: Direct electrophilic nitration of pyridine inherently favors the 3-position.[1]1. Utilize Pyridine N-Oxide: The most reliable method to obtain 4-nitropyridine is to first synthesize pyridine N-oxide, nitrate it at the 4-position, and then deoxygenate the N-oxide.[4]
A mixture of 2- and 4-nitropyridine derivatives is obtained when starting with pyridine N-oxide.Sub-optimal reaction conditions: Temperature and the ratio of nitrating agents can influence the isomer ratio.1. Control Temperature: Carefully control the reaction temperature during the addition of the nitrating mixture and throughout the reaction. 2. Adjust Reagent Stoichiometry: Experiment with slight variations in the molar ratio of nitric acid to sulfuric acid.
Obtaining a mixture of isomers with a substituted pyridine.Competing directing effects: The existing substituent and the pyridine nitrogen are both influencing the position of nitration.1. Analyze Directing Effects: Carefully consider the electronic and steric effects of your substituent to predict the most likely outcome. 2. Literature Search: Search for established protocols for the nitration of pyridines with similar substitution patterns.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for different nitropyridine synthesis methods. Note that optimal conditions can vary based on the specific substrate.

Target Isomer Method Key Reagents Temperature (°C) Typical Yield (%) Reference
3-Nitropyridine Direct NitrationFuming HNO₃, H₂SO₄300 - 330Low[1]
3-Nitropyridine Bakke's SynthesisN₂O₅, then SO₂/HSO₃⁻MilderGood[1][8]
3-Nitropyridine Dearomatization-RearomatizationTBN, TEMPO, O₂7087[5]
4-Nitropyridine Via Pyridine N-OxideFuming HNO₃, H₂SO₄125 - 130~95 (for N-oxide)[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide

This protocol is adapted from established procedures for the synthesis of 4-nitropyridine-N-oxide.[1][4]

1. Preparation of Nitrating Acid:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL of fuming HNO₃.

  • While stirring and cooling in an ice bath, slowly add 30 mL of concentrated H₂SO₄ in portions.

  • Allow the mixture to warm to 20 °C before use.

2. Reaction Setup:

  • In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide.

  • Heat the flask to 60 °C.

3. Addition of Nitrating Acid:

  • Transfer the prepared nitrating acid to the addition funnel.

  • Add the nitrating acid dropwise to the reaction flask over 30 minutes with constant stirring. The internal temperature will initially drop.

4. Heating:

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

5. Work-up:

  • Cool the reaction mixture to room temperature and carefully pour it into a 1 L beaker containing 150 g of crushed ice.

  • Cautiously neutralize the solution by adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. Be aware of vigorous foaming.

  • A yellow crystalline solid will precipitate. Collect the solid by suction filtration using a Büchner funnel.

6. Purification:

  • To the crude product, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving behind insoluble inorganic salts.

  • Separate the salts by filtration.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • Dry the resulting yellow product in a desiccator. For further purification, recrystallization from acetone or ethanol can be performed.[1]

Protocol 2: General Procedure for meta-Nitration via Dearomatization-Rearomatization

This protocol is based on the general principles of the dearomatization-rearomatization strategy for meta-nitration.[5]

1. Formation of Oxazino Pyridine Intermediate:

  • In a suitable flask, dissolve the starting pyridine derivative.

  • Add dimethyl acetylenedicarboxylate and methyl pyruvate to generate the 1,4-dipole and form the oxazino pyridine intermediate in situ.

2. Nitration:

  • To the solution containing the oxazino pyridine intermediate, add tert-butyl nitrite (TBN) as the NO₂ radical source and TEMPO as a co-oxidant.

  • Heat the reaction mixture in a suitable solvent (e.g., toluene) at around 70 °C under an air atmosphere for approximately 24 hours.

3. Rearomatization:

  • After the nitration step, expose the crude reaction mixture to 6 N HCl in acetonitrile.

  • Heat the mixture at 70 °C for about 36 hours to induce rearomatization and yield the meta-nitropyridine product.

4. Work-up and Purification:

  • After cooling, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3-nitropyridine derivative.

Visualizations

regioselectivity_pathways cluster_direct Direct Nitration cluster_n_oxide Pyridine N-Oxide Pathway cluster_dearomatization Dearomatization-Rearomatization Pyridine Pyridine ThreeNitro 3-Nitropyridine (Major Product) Pyridine->ThreeNitro High Temp. NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->Pyridine Pyridine_N_Oxide Pyridine N-Oxide FourNitro_N_Oxide 4-Nitropyridine-N-Oxide Pyridine_N_Oxide->FourNitro_N_Oxide NitratingMixture2 HNO₃ / H₂SO₄ NitratingMixture2->Pyridine_N_Oxide FourNitro 4-Nitropyridine FourNitro_N_Oxide->FourNitro Deoxygenation Deoxygenation (e.g., PCl₃) Deoxygenation->FourNitro_N_Oxide Pyridine2 Pyridine Oxazino Oxazino Pyridine Intermediate Pyridine2->Oxazino Dearomatization NitratedOxazino Nitrated Intermediate Oxazino->NitratedOxazino MetaNitro meta-Nitropyridine NitratedOxazino->MetaNitro RadicalNitration Radical Nitration (TBN, TEMPO, O₂) RadicalNitration->Oxazino Rearomatization Rearomatization (Acid) Rearomatization->NitratedOxazino troubleshooting_workflow start Start: Nitropyridine Synthesis check_yield Is the yield acceptable? start->check_yield check_regio Is the regioselectivity correct? check_yield->check_regio Yes low_yield Troubleshoot Low Yield check_yield->low_yield No wrong_isomer Troubleshoot Regioselectivity check_regio->wrong_isomer No end End: Successful Synthesis check_regio->end Yes increase_severity Increase reaction temperature or use stronger reagents. low_yield->increase_severity bakke_synthesis Consider Bakke's synthesis (N₂O₅). low_yield->bakke_synthesis use_n_oxide For 4-nitro, use the pyridine N-oxide pathway. wrong_isomer->use_n_oxide dearomatization For meta-nitro (milder conditions), use dearomatization-rearomatization. wrong_isomer->dearomatization

References

dealing with poor solubility of 2-Hydroxy-4-methyl-5-nitropyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 2-Hydroxy-4-methyl-5-nitropyridine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and solubility properties of this compound?

A1: this compound is typically an orange or yellow crystalline solid with a high melting point, which often correlates with poor solubility in many common organic solvents.[1][2][3] While specific quantitative solubility data is not widely published, its properties suggest it is sparingly soluble in water and may require specific solvent systems for effective dissolution in reactions.[4]

Table 1: Physical & Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 21901-41-7[1][2]
Molecular Formula C₆H₆N₂O₃[2][3]
Molecular Weight 154.12 g/mol [2][3]
Appearance Orange plates or yellow to orange crystalline powder[1][3]
Melting Point 186-190 °C[1][2][5]

Table 2: Expected Qualitative Solubility

Solvent ClassExamplesExpected SolubilityRationale
Non-Polar Hexane, ToluenePoorThe molecule's high polarity from the nitro and hydroxy groups prevents dissolution in non-polar media.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to GoodThese solvents can solvate the polar functional groups without interfering with the acidic proton on the hydroxyl group.[6]
Polar Protic Water, Ethanol, MethanolPoor to ModerateGenerally insoluble in water.[4] Alcohols may serve as effective co-solvents, but solubility is often limited.[6]
Ethers Diethyl ether, THFPoor to ModerateNitropyridines are generally soluble in ether, but the hydroxyl group may limit this.[4]
Q2: My reaction is sluggish or incomplete. Could the solubility of this compound be the problem?

A2: Yes. When a key reagent has poor solubility, the reaction becomes heterogeneous (i.e., occurs in more than one phase, such as solid-liquid). This limits the interaction between reactants to the surface of the solid particles, drastically reducing the reaction rate and often leading to incomplete conversion or low yields.[7] Observing undissolved solid material in your reaction flask is a strong indicator of a solubility-limited process.

Start Reaction Issue: Low Yield / Slow Rate CheckSolubility Is Starting Material Fully Dissolved? Start->CheckSolubility TroubleshootOther Investigate Other Factors: - Temperature - Catalyst Activity - Reagent Purity CheckSolubility->TroubleshootOther Yes ImplementSolution Implement Solubility Enhancement Strategy (See Q3 & Q4) CheckSolubility->ImplementSolution No Yes Yes No No cluster_0 Solubility Enhancement Compound 2-Hydroxy-4-methyl- 5-nitropyridine (Poorly Soluble) Base Add Base (e.g., K₂CO₃, NaH) Compound->Base Salt Pyridinolate Salt (More Soluble) Base->Salt Deprotonation Phase-Transfer Catalysis (PTC) Workflow cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous / Solid Phase SM Insoluble Reactant (e.g., R-X) Product Organic Product (R-Nu) Catalyst_Org Catalyst-Anion Complex [Q⁺Nu⁻] Catalyst_Org->SM Reaction Reagent Nucleophile Salt (M⁺Nu⁻) Byproduct Byproduct Salt (M⁺X⁻) Catalyst_Aq Catalyst Salt [Q⁺X⁻] Catalyst_Aq->Catalyst_Org Anion Exchange & Phase Transfer

References

optimizing temperature for the synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the nitration of the 2-amino-4-methylpyridine precursor?

A1: Temperature is the most critical parameter. The nitration of pyridines is a highly exothermic reaction. Inadequate temperature control can lead to the formation of unwanted isomers, degradation of the product, and potential safety hazards. The reaction requires cooling during the initial addition of reagents and controlled heating to drive the reaction to completion.[1][2][3]

Q2: My reaction yield is consistently low. What are the likely causes related to temperature?

A2: Low yields can often be traced back to suboptimal temperature settings during the key steps of the synthesis:

  • Nitration Temperature Too Low: If the reaction is not heated sufficiently after the initial addition of the nitrating mixture, the reaction may not proceed to completion.

  • Nitration Temperature Too High: Excessive heat can cause degradation of the starting material and the desired product, leading to the formation of tar-like byproducts and a lower yield. One protocol suggests heating to around 60°C[1], while another for a similar compound uses 40-50°C[4]. It is crucial to find the optimal balance for your specific setup.

  • Poor Temperature Control during Diazotization: The conversion of the 2-amino group to the 2-hydroxy group via diazotization must be performed at low temperatures (typically 0-5°C)[1][4]. If the temperature rises during the addition of sodium nitrite, the diazonium salt can decompose, significantly reducing the yield of the final hydroxy-pyridine.

Q3: I am observing a significant amount of an impurity that is difficult to separate. What could it be?

A3: A common issue in the nitration of 2-amino-4-methylpyridine is the formation of the 2-amino-4-methyl-3-nitropyridine isomer alongside the desired 5-nitro product.[1][2] The amino group directs nitration to the para (5-position) and ortho (3-position) locations. The ratio of these isomers is highly dependent on reaction conditions, including temperature.[2] Minimizing the formation of the 3-nitro isomer is key to achieving high purity.

Q4: How can I optimize the reaction temperature to improve yield and purity?

A4: Systematic optimization is recommended. Start with a literature procedure and vary the main heating temperature for the nitration step in small increments (e.g., ±5°C). Monitor the reaction progress and the final product distribution using an appropriate analytical technique like TLC or HPLC. This will help you identify the optimal temperature that maximizes the yield of the 5-nitro isomer while minimizing byproduct formation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Nitration: Reaction temperature was too low or reaction time was too short.Ensure the reaction mixture is heated to the target temperature (e.g., 45-60°C) and maintained for the specified duration (e.g., 4-15 hours) after the initial exothermic phase.[1][4]
Decomposition of Diazonium Salt: Temperature exceeded 5-10°C during the addition of sodium nitrite.Maintain strict temperature control using an ice-salt bath during the diazotization step. Add the sodium nitrite solution slowly to prevent localized heating.[1][4]
High Impurity Levels (Isomer Formation) Suboptimal Nitration Temperature: The temperature may be favoring the formation of the 3-nitro isomer.Experiment with slightly lower or higher nitration temperatures. The regioselectivity of the reaction is temperature-dependent.[2]
Incorrect Reagent Addition Order: Adding reagents in the wrong sequence can affect the reaction outcome.Follow the protocol carefully. Typically, the 2-amino-4-methylpyridine is first dissolved in cold concentrated sulfuric acid before the nitrating mixture is added slowly.[1]
Reaction Mixture Becomes Dark/Tar-like Excessive Heat/Runaway Reaction: The temperature during nitration was too high, causing product and reagent degradation.Ensure the initial addition of the nitrating mixture is done slowly in an ice bath (5-10°C).[1] Do not heat the reaction too aggressively.
Difficulty Isolating the Product Incorrect pH during Workup: The product's solubility is pH-dependent. Precipitation may be incomplete.After quenching the reaction in ice, carefully adjust the pH to the specified range (e.g., pH 4-5) to ensure complete precipitation of the product.[1]
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

G start_node Start: Low Yield or High Impurity decision_node_1 Main issue is low yield? start_node->decision_node_1 Analyze Issue decision_node decision_node process_node process_node solution_node Result: Improved Yield/Purity decision_node_2 Check Diazotization Temp (>10°C)? decision_node_1->decision_node_2 Yes decision_node_3 Isomer impurity detected? decision_node_1->decision_node_3 No (High Impurity) process_node_1 Improve cooling (ice-salt bath). Add NaNO2 slowly. decision_node_2->process_node_1 Yes decision_node_4 Check Nitration Temp (<40°C)? decision_node_2->decision_node_4 No process_node_4 Optimize nitration temp. (e.g., try 50°C vs 60°C). Monitor isomer ratio. decision_node_3->process_node_4 Yes process_node_5 Review purification pH. Recrystallize product. decision_node_3->process_node_5 No process_node_1->solution_node Resolved process_node_2 Increase heating to 45-60°C and monitor. decision_node_4->process_node_2 Yes process_node_3 Verify reagent purity and stoichiometry. decision_node_4->process_node_3 No process_node_2->solution_node process_node_3->solution_node process_node_4->solution_node process_node_5->solution_node

Troubleshooting workflow for synthesis optimization.

Experimental Protocols & Data

Summary of Reaction Conditions

The following table summarizes different temperature conditions reported in literature for the synthesis of nitropyridines, which can serve as a starting point for optimization.

StepReagent(s)Temperature Range (°C)DurationReference
Precursor Dissolution 2-amino-4-methylpyridine in conc. H₂SO₄5 - 10N/A[1]
Nitrating Mixture Addition conc. H₂SO₄ / fuming HNO₃5 - 10Slow Addition[1]
Nitration Reaction -~ 60~ 15 hours[1]
Nitration Reaction (Alternative) conc. H₂SO₄ / conc. HNO₃40 - 504 - 5 hours[4]
Diazotization Sodium Nitrite Solution0 - 5~ 30 minutes[1]
General Synthesis Protocol

This protocol is a synthesized methodology based on common procedures for the nitration of an aminopyridine followed by diazotization and hydrolysis.[1][4]

Step 1: Nitration of 2-amino-4-methylpyridine

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 5-10°C in an ice bath.

  • Slowly add 2-amino-4-methylpyridine under vigorous stirring, ensuring the temperature does not rise significantly.

  • Separately, prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.

  • Slowly add the nitrating mixture to the reaction flask, maintaining the temperature between 5-10°C.

  • After the addition is complete, remove the ice bath and place the flask in a water bath.

  • Slowly heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain for the specified time (e.g., 15 hours) until gas evolution ceases. The solution will typically change color.

  • After the reaction, cool the mixture and pour it carefully onto crushed ice.

  • Neutralize the solution with ammonia or sodium hydroxide to precipitate the crude 2-amino-4-methyl-5-nitropyridine. The pH for precipitation is often critical and may require adjustment to isolate the desired isomer.[1]

  • Filter the precipitate and wash with cold water.

Step 2: Hydrolysis to this compound

  • Dissolve the crude nitration product in dilute sulfuric acid and filter off any insoluble material.

  • Cool the filtrate to 0-2°C using an ice-salt bath.

  • Prepare an aqueous solution of sodium nitrite and add it dropwise to the cold, stirred filtrate. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, continue stirring at ~5°C for approximately 30 minutes.

  • The this compound product will precipitate from the solution.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The final product can be further purified by recrystallization if necessary.

References

Technical Support Center: Nitration Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during nitration reactions.

Troubleshooting Guides

Issue 1: Over-nitration resulting in di- or poly-nitro compounds.

  • Question: My reaction is producing a significant amount of dinitro or trinitro byproducts instead of the desired mono-nitro product. How can I prevent this?

  • Answer: Over-nitration is a common issue, particularly with activated aromatic substrates. To control the extent of nitration, consider the following strategies:

    • Temperature Control: Nitration is a highly exothermic reaction.[1] Maintaining a low reaction temperature is crucial to prevent over-nitration. For many reactions, temperatures between 0-10°C are recommended.[2]

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to avoid further nitration of the desired product.[2]

    • Order of Addition: For highly reactive substrates, slowly add the aromatic compound to the cooled nitrating mixture. This helps to maintain a low concentration of the organic substrate and control the reaction rate.[2]

    • Stoichiometry of Nitrating Agent: Use a precise stoichiometric amount of the nitrating agent.[3] An excess of nitric acid can lead to the formation of unwanted byproducts.[4]

Issue 2: Poor regioselectivity leading to a mixture of ortho, meta, and para isomers.

  • Question: My nitration reaction is yielding a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

  • Answer: The directing effect of substituents on the aromatic ring is the primary factor governing regioselectivity.[5] However, reaction conditions can also influence the isomer ratio.

    • Catalyst Selection: The choice of catalyst can significantly impact regioselectivity.[6] Solid acid catalysts, such as zeolites (e.g., H-ZSM-5), have been shown to favor the formation of the para isomer in the nitration of substituted benzenes.[7]

    • Alternative Nitrating Agents: Employing milder or bulkier nitrating agents can enhance selectivity. For instance, using copper(II) nitrate in the presence of trifluoroacetic anhydride has been reported to provide high regioselectivity in the nitration of spirobifluorene.[8][9]

    • Protecting Groups: For substrates with strongly activating groups like amines (-NH2), which can lead to a mixture of isomers and oxidation products, protecting the functional group is a common strategy. For example, aniline can be acetylated to form acetanilide before nitration to favor the formation of the para-nitro product.[2][10]

Issue 3: Formation of hazardous nitrophenol byproducts.

  • Question: My reaction mixture contains nitrophenols, which are undesirable and hazardous. What causes their formation and how can I minimize them?

  • Answer: Nitrophenols can form as byproducts, particularly during the nitration of benzene and its derivatives.[11] Their formation can be suppressed by optimizing reaction conditions.

    • Sulfuric Acid Concentration: Maintaining the concentration of sulfuric acid below 74.5% has been shown to significantly suppress the formation of nitrophenols.[12]

    • Continuous-Flow Microreactors: Utilizing a continuous-flow microreactor system can enhance mass transfer and temperature control, leading to a significant reduction in nitrophenol formation compared to traditional batch processes.[12] One study demonstrated a reduction of nitrophenols to 112 ppm in a microreactor system, compared to 509 ppm in a batch process.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aromatic nitration reactions?

A1: Common byproducts include:

  • Over-nitrated products: Dinitro and trinitro derivatives of the desired compound.[2]

  • Isomers: A mixture of ortho, meta, and para isomers, the distribution of which depends on the substrate and reaction conditions.[5]

  • Nitrophenols: Formed from the oxidation of the aromatic ring.[4][11]

  • Sulfonated products: Sulfonation can be a competing reaction when using a mixture of nitric and sulfuric acids.[13]

  • Oxidation products: The strong oxidizing nature of nitric acid can lead to the formation of various oxidation byproducts.[1]

Q2: How can I effectively remove acidic byproducts and unreacted acids after the reaction?

A2: A thorough work-up procedure is essential to purify the crude product. This typically involves:

  • Quenching: The reaction mixture is slowly poured into a mixture of ice and water to stop the reaction and dilute the acids.[14]

  • Isolation: If the product is a solid, it can be collected by vacuum filtration and washed with cold water until the filtrate is neutral.[14] If the product is a liquid or soluble in the aqueous layer, liquid-liquid extraction with a suitable organic solvent is performed.[14]

  • Washing: The organic layer is washed sequentially with water, a basic solution (like sodium bicarbonate or sodium carbonate) to neutralize and remove residual acids and acidic byproducts like nitrophenols, and finally with brine to aid in drying.[14]

  • Drying and Purification: The organic layer is dried over an anhydrous agent (e.g., sodium sulfate) and the solvent is removed. The product can be further purified by recrystallization or column chromatography.[3][14]

Q3: Are there safer alternatives to the traditional mixed acid (HNO₃/H₂SO₄) nitration?

A3: Yes, several alternatives have been developed to improve safety and selectivity:

  • Solid Acid Catalysts: Zeolites and other solid acids can be used as catalysts, offering easier separation and potentially better control over isomer distribution.[2][7]

  • Enzymatic Nitration: This emerging field uses enzymes as catalysts, allowing for nitration under milder conditions with high selectivity and reduced environmental impact.[6]

  • Alternative Nitrating Agents: Reagents like copper(II) nitrate with trifluoroacetic anhydride or other nitrate salts can provide milder and more selective nitration.[8]

Quantitative Data Summary

IssueParameterRecommended ConditionExpected OutcomeReference
Over-nitration Temperature0-10°CMinimizes di- and tri-nitration[2]
Poor Regioselectivity CatalystH-ZSM-5 ZeoliteIncreased para-isomer selectivity[7]
Nitrophenol Formation Sulfuric Acid Conc.< 74.5%Significant suppression of nitrophenols[12]
Nitrophenol Formation Reactor TypeContinuous-flow microreactorReduction of nitrophenols to ~112 ppm[12]

Key Experimental Protocols

Protocol 1: General Procedure for Mono-nitration of an Aromatic Compound

  • Preparation of the Nitrating Mixture: In a flask placed in an ice-water bath, slowly add the calculated amount of concentrated sulfuric acid to a stoichiometric equivalent of concentrated nitric acid. Maintain the temperature below 10°C throughout the addition.[2]

  • Nitration Reaction: To the cooled nitrating mixture, add the aromatic substrate dropwise while vigorously stirring and maintaining the reaction temperature at the desired level (e.g., 0-5°C).[2][3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[2]

  • Work-up:

    • Slowly pour the reaction mixture into a beaker containing crushed ice and water.[14]

    • If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.[14]

    • If no solid forms, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[14]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[14]

  • Purification: Purify the crude product by recrystallization or column chromatography.[3]

Protocol 2: Protection-Nitration-Deprotection of Aniline

  • Protection of the Amino Group: React aniline with acetic anhydride to form acetanilide. This can be done by slowly adding acetic anhydride to a cooled solution of aniline.[2]

  • Nitration of Acetanilide: Prepare the nitrating mixture as described in Protocol 1. Slowly add the acetanilide to the cooled nitrating mixture, maintaining the temperature at 0-5°C.[2]

  • Reaction and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by pouring it onto ice. Collect the precipitated p-nitroacetanilide by filtration.[2]

  • Deprotection: Hydrolyze the p-nitroacetanilide to p-nitroaniline by heating with aqueous acid (e.g., sulfuric acid).[10]

Visualizations

Nitration_Troubleshooting start Nitration Reaction issue1 Over-nitration start->issue1 issue2 Poor Regioselectivity start->issue2 issue3 Nitrophenol Formation start->issue3 solution1a Control Temperature (0-10°C) issue1->solution1a solution1b Monitor Reaction Time (TLC/GC) issue1->solution1b solution1c Slow Substrate Addition issue1->solution1c solution2a Use Selective Catalysts (e.g., Zeolites) issue2->solution2a solution2b Alternative Nitrating Agents issue2->solution2b solution2c Protecting Groups issue2->solution2c solution3a Control H₂SO₄ Concentration (<74.5%) issue3->solution3a solution3b Use Flow Chemistry issue3->solution3b success Desired Product solution1a->success solution1b->success solution1c->success solution2a->success solution2b->success solution2c->success solution3a->success solution3b->success

Caption: Troubleshooting flowchart for common nitration issues.

Workup_Workflow start Completed Reaction Mixture quench Quench with Ice/Water start->quench isolation Isolate Crude Product (Filtration or Extraction) quench->isolation wash1 Wash with Water isolation->wash1 wash2 Wash with NaHCO₃ Solution wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry with Anhydrous Agent wash3->dry purify Purify (Recrystallization/Chromatography) dry->purify product Pure Product purify->product

Caption: General workflow for nitration reaction work-up.

References

Technical Support Center: Characterization of Impurities in 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-methyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should expect in a sample of this compound?

A1: Impurities in your sample can originate from the synthetic route, degradation, or storage. Based on common synthetic procedures, potential impurities include:

  • Starting Materials: Unreacted starting materials such as 2-amino-4-methyl-5-nitropyridine or 2-amino-4-methylpyridine are common process-related impurities.[1][2]

  • Isomeric Byproducts: The nitration of pyridine derivatives can sometimes lead to the formation of positional isomers.[3] Depending on the precise synthetic pathway, you might encounter other nitrated species.

  • Residual Reagents and Solvents: Inorganic salts, residual acids (like sulfuric acid), and solvents used during synthesis and purification can be present.[4][5]

  • Degradation Products: this compound can degrade under stress conditions such as exposure to light, heat, or extreme pH, leading to various degradation products.[6][7][8][9]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and powerful technique for separating and quantifying organic impurities and degradation products.[10][11][12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[4][15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the structural elucidation of unknown impurities and degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural identification of isolated impurities.[6][18] Quantitative NMR (qNMR) can also be used for the precise quantification of impurities without the need for reference standards of each impurity.[10][19][20][21][22]

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to accelerate its decomposition.[7][9][23] These studies are crucial for:

  • Identifying potential degradation products that could form under normal storage conditions over a longer period.

  • Establishing degradation pathways of the molecule.

  • Demonstrating the specificity of analytical methods , ensuring that the method can separate the main compound from all potential degradation products.[9]

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing for the Main Compound or Impurities

  • Possible Cause 1: Secondary Interactions with Stationary Phase. Polar and basic compounds like pyridine derivatives can interact with residual silanol groups on the HPLC column, leading to peak tailing.[24][25]

    • Solution:

      • Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.

      • Use a highly deactivated, end-capped column specifically designed for the analysis of polar compounds.

      • Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol groups.

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, resulting in poor peak shape.[1]

    • Solution: Dilute the sample or reduce the injection volume.[1]

  • Possible Cause 3: Extra-column Volume. Excessive tubing length or a large detector flow cell can cause band broadening and peak tailing, especially for early-eluting peaks.[26]

    • Solution: Use tubing with a smaller internal diameter and shorter length, and ensure all connections are properly made to minimize dead volume.

Issue: Poor Resolution Between Impurity Peaks

  • Possible Cause 1: Inappropriate Mobile Phase Composition. The mobile phase may not have the optimal polarity to separate structurally similar impurities.

    • Solution:

      • Optimize the gradient profile by adjusting the ramp rate or initial/final solvent composition.

      • Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.

  • Possible Cause 2: Unsuitable Stationary Phase. The column chemistry may not be providing sufficient selectivity for the impurities.

    • Solution: Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to find the one that provides the best separation.

GC-MS Analysis

Issue: Thermal Degradation of the Analyte or Impurities

  • Possible Cause: High Injector Temperature. Nitroaromatic compounds can be thermally labile and may degrade in a hot GC inlet.[27]

    • Solution:

      • Lower the injector temperature.

      • Use a temperature-programmable injector (PTV) to introduce the sample at a lower initial temperature and then rapidly heat it.[27]

      • Consider using a pulsed splitless injection to minimize the time the analyte spends in the hot inlet.[27]

  • Possible Cause: Active Sites in the GC System. Active sites in the liner, column, or transfer line can catalyze the degradation of sensitive compounds.

    • Solution:

      • Use deactivated liners and columns.

      • Ensure the column is properly installed and that there are no leaks.

Issue: Poor Sensitivity for Trace Impurities

  • Possible Cause: Inefficient Ionization. The standard electron ionization (EI) mode may not be optimal for all impurities.

    • Solution:

      • Optimize the ion source temperature and electron energy.[28]

      • Consider using chemical ionization (CI) for compounds that do not ionize efficiently with EI.

  • Possible Cause: High Background Noise. Column bleed or system contamination can obscure the signals of trace impurities.

    • Solution:

      • Use a low-bleed MS-certified column.[28]

      • Ensure the carrier gas is of high purity and that gas traps are functioning correctly.[28]

      • Perform regular system maintenance, including cleaning the ion source.

Data Presentation

Table 1: Potential Process-Related and Degradation Impurities of this compound

Impurity NameStructureMolecular FormulaExact Mass (m/z)Potential Origin
2-Amino-4-methyl-5-nitropyridineC₆H₇N₃O₂169.0538Starting Material
2-Hydroxy-4-methylpyridineC₆H₇NO109.0528Precursor/Side Product
Isomeric NitropyridineC₆H₆N₂O₃154.0378Isomeric Byproduct
De-nitrated ProductC₆H₇NO₂125.0477Degradation Product

Note: This table is illustrative and the actual impurities may vary depending on the specific synthetic route and storage conditions.

Table 2: Example HPLC Method Validation Parameters for Impurity Quantification

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.9950.999
Limit of Detection (LOD)Report0.01%
Limit of Quantification (LOQ)Report0.03%
Accuracy (% Recovery)80 - 120%98.5 - 101.2%
Precision (% RSD)≤ 10%< 2.0%

Note: These are typical acceptance criteria and results for a validated impurity quantification method and should be established for each specific method.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling (Starting Point)
  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), suitable for polar compounds.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 310 nm (or PDA scan from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Residual Solvent Analysis (Based on USP <467>)
  • Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometric detector.

  • Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/sec.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 20 min.

    • Ramp: 10 °C/min to 240 °C, hold for 20 min.

  • Injector Temperature: 140 °C.

  • Transfer Line Temperature: 240 °C.

  • Ion Source Temperature: 220 °C.

  • MS Scan Range: m/z 35-350.

  • Headspace Parameters:

    • Equilibration Temperature: 80 °C.

    • Equilibration Time: 60 min.

    • Loop Temperature: 85 °C.

    • Transfer Line Temperature: 90 °C.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, water) that dissolves the sample but does not interfere with the analysis.

Protocol 3: NMR for Structural Characterization
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Experiments:

    • 1D NMR: ¹H NMR and ¹³C NMR for initial structural information.

    • 2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify proton-carbon one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments are crucial for assembling the molecular structure.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_characterization Impurity Characterization sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC-UV/PDA for Impurity Profile filtration->hplc gcms GC-MS for Residual Solvents filtration->gcms lcms LC-MS for Unknown ID hplc->lcms If unknown peaks quantification Quantification using Reference Standards or qNMR hplc->quantification isolation Preparative HPLC for Impurity Isolation lcms->isolation If significant unknown nmr NMR for Structure Elucidation isolation->nmr

Caption: Experimental workflow for impurity characterization.

troubleshooting_hplc decision decision solution solution start Peak Tailing Observed in HPLC check_sample Check Sample Concentration start->check_sample check_column Check Column Condition is_column_old Is column old or contaminated? check_column->is_column_old check_mobile_phase Check Mobile Phase is_ph_optimal Is pH optimal? check_mobile_phase->is_ph_optimal is_overloaded Is sample overloaded? check_sample->is_overloaded is_overloaded->check_mobile_phase No dilute Dilute sample or reduce injection volume is_overloaded->dilute Yes is_ph_optimal->check_column Yes adjust_ph Adjust mobile phase pH is_ph_optimal->adjust_ph No replace_column Replace or flush column is_column_old->replace_column Yes use_additive Use mobile phase additive (e.g., TEA) adjust_ph->use_additive

Caption: Troubleshooting workflow for HPLC peak tailing.

impurity_relationships cluster_process Process-Related Impurities cluster_degradation Degradation Products cluster_storage Storage-Related Impurities This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Oxidation Products Oxidation Products This compound->Oxidation Products Photolysis Products Photolysis Products This compound->Photolysis Products Starting Materials Starting Materials Starting Materials->this compound Intermediates Intermediates Intermediates->this compound Byproducts Byproducts Byproducts->this compound Reagents Reagents Reagents->this compound Contaminants Contaminants Contaminants->this compound Leachables Leachables Leachables->this compound

Caption: Logical relationship of impurity types.

References

Technical Support Center: Reactions Involving 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-methyl-5-nitropyridine. The information is designed to address specific issues that may be encountered during the workup and purification of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to reaction workup?

A1: this compound is a crystalline solid, typically appearing as orange or yellow plates.[1] Its key feature is the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. This means it can react as a nucleophile at either the oxygen or the nitrogen atom. In many reactions, such as alkylations, the N-alkylated product is favored.[2][3] The molecule possesses both a weakly acidic proton (from the hydroxyl or N-H group) and a weakly basic pyridine nitrogen, which is important for designing effective extraction protocols.

Q2: What is the major product expected in a Williamson ether synthesis using this compound?

A2: While the Williamson ether synthesis is typically used to form ethers by O-alkylation, with 2-hydroxypyridine derivatives, N-alkylation is often the predominant pathway, leading to the formation of an N-substituted 2-pyridone.[2][3] It is crucial to analyze the product mixture carefully to distinguish between the O- and N-alkylated isomers.

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: Due to its acidic proton, unreacted this compound can be removed by washing the organic layer with a dilute aqueous base, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution. The deprotonated compound will be more soluble in the aqueous layer. Subsequent washing with brine and drying of the organic layer should follow.

Q4: What are some suitable recrystallization solvents for purifying products derived from this compound?

A4: The choice of solvent will depend on the specific product. However, for nitropyridine compounds, common recrystallization solvents include ethanol, ethanol/water mixtures, or mixtures of a polar solvent like ethyl acetate with a non-polar solvent like hexanes.[4] It is always recommended to perform small-scale solvent screening to find the optimal conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of the desired O-alkylated product (ether). The reaction may have preferentially formed the N-alkylated product (2-pyridone).Analyze the crude product by techniques such as NMR and mass spectrometry to identify all major products. The N-alkylated isomer is a common outcome with 2-hydroxypyridines.[2][3]
Difficulty in separating the product from starting material by column chromatography. The product and starting material may have similar polarities.Wash the crude reaction mixture with a dilute aqueous base to remove the acidic this compound before chromatography.
The product appears as an oil and does not crystallize. The presence of impurities can inhibit crystallization. The product may also be an oil at room temperature.Ensure high purity of the product before attempting crystallization. Try different solvent systems for recrystallization. If the product is indeed an oil, purification by column chromatography is the preferred method.
Streaking or tailing of the product spot on the TLC plate during analysis. The pyridine nitrogen in the product can interact with the acidic silica gel on the TLC plate.Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the TLC mobile phase to improve the spot shape.
Formation of multiple unidentified byproducts. 2-Hydroxypyridines can be sensitive to reaction conditions and may undergo side reactions.Ensure the reaction is carried out under an inert atmosphere if sensitive reagents are used. Monitor the reaction closely by TLC to avoid over-running the reaction and causing decomposition.

Experimental Protocols

General Workup Procedure for a Reaction Involving this compound (e.g., Alkylation)
  • Quenching the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If the reaction was run in a high-boiling solvent like DMF or DMSO, it is advisable to first dilute the mixture with a large volume of water and then extract with an organic solvent like ethyl acetate.

  • Liquid-Liquid Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove any basic impurities).

      • Saturated aqueous NaHCO₃ solution (to remove acidic impurities, including unreacted starting material).

      • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel.

Visualizations

experimental_workflow reaction Reaction Completion (Monitored by TLC) quench Quench Reaction (e.g., with water) reaction->quench extract Liquid-Liquid Extraction (Organic Solvent/Water) quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the workup of reactions involving this compound.

troubleshooting_logic start Low Yield of Expected Ether Product check_isomer Is N-alkylation product present? start->check_isomer analyze Analyze crude product (NMR, MS) check_isomer->analyze confirm_n N-alkylation confirmed analyze->confirm_n no_n No N-alkylation analyze->no_n No optimize Optimize reaction for O-alkylation (e.g., different base/solvent) confirm_n->optimize Yes check_start Check for unreacted starting material no_n->check_start

Caption: Troubleshooting logic for low yield in a Williamson ether synthesis with this compound.

References

stability issues of 2-Hydroxy-4-methyl-5-nitropyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Hydroxy-4-methyl-5-nitropyridine. The information herein is based on general principles of organic chemistry and forced degradation studies for similar compounds, as specific stability data for this molecule is not extensively available in published literature.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Q1: My sample of this compound shows a significant color change from yellow to dark orange or brown upon dissolution in a basic solution. What is happening?

A1: The observed color change is likely due to the formation of a resonance-stabilized phenoxide or related chromophoric structures. The hydroxyl group on the pyridine ring is acidic and will be deprotonated in a basic medium. This deprotonation can lead to an extended conjugated system, which absorbs light at longer wavelengths, resulting in a darker color. While this is an expected chemical behavior, it can also be an indicator of subsequent degradation, especially if the color continues to darken over time. It is recommended to work with basic solutions of this compound at low temperatures and for short durations.

Q2: I am observing rapid degradation of this compound in my formulation under ambient light conditions. What is the likely cause and how can I prevent it?

A2: Aromatic nitro compounds and pyridine derivatives can be susceptible to photodegradation.[1] The nitro group can be reduced, and the pyridine ring can undergo complex photochemical reactions upon exposure to UV light.[1] To prevent photodegradation, it is crucial to protect samples from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1] All experiments should be conducted under low-light conditions whenever possible.

Q3: My HPLC analysis shows multiple unexpected peaks after incubating this compound in a strong acidic solution. What are these impurities?

A3: Under strong acidic conditions, nitropyridine compounds can be susceptible to hydrolysis. While detailed pathways for this specific molecule are not documented, potential degradation products could arise from reactions involving the nitro and hydroxyl groups. It is also possible that at elevated temperatures, acid-catalyzed decomposition of the pyridine ring could occur. To identify these impurities, techniques like LC-MS are recommended to obtain molecular weight and fragmentation data for structural elucidation.[2]

Q4: I am having difficulty developing a stability-indicating HPLC method. The degradation products are co-eluting with the parent peak. What should I do?

A4: Developing a stability-indicating method requires good separation of the parent compound from all potential degradation products.[3] If you are experiencing co-elution, consider the following optimization strategies:

  • Mobile Phase Modification: Adjust the pH of the aqueous portion of your mobile phase. Small changes in pH can significantly alter the retention times of ionizable compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their ratios.

  • Column Selection: Try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

  • Gradient Optimization: If using a gradient, adjust the slope and duration to improve the resolution between closely eluting peaks.

  • Temperature Control: Varying the column temperature can also affect selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the storage of this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: How stable is this compound in acidic and basic solutions?

A2: Based on the behavior of similar compounds like 4-nitropyridine N-oxides, this compound is expected to be relatively stable in dilute acidic solutions but may be susceptible to degradation under strongly basic conditions.[1] The presence of the hydroxyl group may influence its stability profile compared to non-hydroxylated analogs.

Q3: What are the expected degradation pathways for this compound?

A3: While specific pathways are not well-documented, general degradation routes for nitropyridines can include:

  • Reduction of the nitro group: The nitro group can be reduced to nitroso, hydroxylamino, or amino groups.[1]

  • Nucleophilic substitution: The nitro group can be displaced by strong nucleophiles, particularly under basic conditions.[1]

  • Ring opening: Under harsh conditions (e.g., strong acid/base and heat), the pyridine ring itself may undergo cleavage.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive stability analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products.[2] A C18 column with a gradient elution of water/acetonitrile or water/methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape, is a good starting point.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown degradation products by providing molecular weight and fragmentation information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated degradation products.[2]

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Degradation (%)Number of Degradants
Acidic Hydrolysis 0.1 M HCl2460~15%2
Basic Hydrolysis 0.1 M NaOH840~30%3
Oxidative 3% H₂O₂2425~10%1
Thermal Solid State4880< 5%1
Photolytic Solid State (ICH Option 1)2425~20%2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines.[4]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Class A volumetric flasks

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Thermostatic oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 40°C for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the sample in the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dissolve the samples and analyze by HPLC.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Injection Volume: 10 µL

Visualizations

cluster_acid Acidic Degradation Pathway parent_acid This compound intermediate_acid Protonated Intermediate parent_acid->intermediate_acid + H+ product_acid1 Hydrolysis Product 1 (e.g., Ring Opened Species) intermediate_acid->product_acid1 H2O, Δ product_acid2 Minor Degradant intermediate_acid->product_acid2 Side Reaction

Caption: Hypothesized degradation pathway under acidic conditions.

cluster_base Basic Degradation Pathway parent_base This compound phenoxide Deprotonated Intermediate (Phenoxide) parent_base->phenoxide + OH- product_base1 Nucleophilic Substitution Product (Displacement of Nitro Group) phenoxide->product_base1 Nu- product_base2 Rearrangement Product phenoxide->product_base2 Rearrangement

Caption: Hypothesized degradation pathway under basic conditions.

start Stability Issue Observed (e.g., Degradation, Color Change) check_conditions Review Experimental Conditions (pH, Temp, Light, Atmosphere) start->check_conditions literature Consult Literature for Similar Compounds start->literature analytical Verify Analytical Method (Specificity, Resolution) start->analytical modify_protocol Modify Experimental Protocol (e.g., Protect from Light, Use Inert Gas) check_conditions->modify_protocol stress_test Perform Forced Degradation Study literature->stress_test analytical->stress_test identify_degradants Identify Degradation Products (LC-MS, NMR) stress_test->identify_degradants reformulate Consider Reformulation identify_degradants->reformulate end Issue Resolved modify_protocol->end reformulate->end

References

challenges in the reduction of the nitro group in 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reduction of the nitro group in 2-Hydroxy-4-methyl-5-nitropyridine to its corresponding amine, 5-amino-4-methylpyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing an aromatic nitro group on a pyridine ring?

A1: The reduction of a nitro group on a pyridine ring is a standard transformation in organic synthesis. The most common methods include:

  • Catalytic Hydrogenation: This is often the preferred method due to clean reactions and easier product isolation.[1][2] Typical catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.[1][3] It is performed under a hydrogen atmosphere.

  • Metal/Acid Reduction: This classic method uses easily oxidized metals in the presence of an acid.[2][3] Common systems include Iron in acetic acid (Fe/AcOH), Tin(II) chloride in hydrochloric acid (SnCl₂/HCl), and Zinc in acetic acid (Zn/AcOH).[1][4]

  • Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.[5] Common hydrogen donors include hydrazine, ammonium formate, or triethylsilane with a catalyst like Pd/C.[5]

  • Other Reagents: Sodium dithionite (Na₂S₂O₄) or sodium sulfide (Na₂S) can also be used, particularly when milder, non-acidic conditions are required.[1][6]

Q2: What are the potential challenges and side reactions specific to reducing this compound?

A2: Several challenges can arise during this reduction:

  • Incomplete Reduction: The reaction may stall at intermediate stages, such as the nitroso or hydroxylamine species, especially under mild conditions.[2][4]

  • Catalyst Poisoning: The pyridine nitrogen itself or impurities can sometimes poison the catalyst in catalytic hydrogenation, reducing its efficacy.

  • Ring Hydrogenation: Over-reduction of the pyridine ring to a piperidine ring can occur under harsh catalytic hydrogenation conditions (high pressure, high temperature, or with highly active catalysts like Rhodium).[7]

  • Workup Difficulties: Metal/acid reductions, particularly with SnCl₂, often result in problematic workups due to the formation of tin salts that can complicate product isolation.[6][8]

  • Poor Solubility: The starting material or intermediates may have low solubility in the chosen reaction solvent, leading to a sluggish or incomplete reaction.[9]

Q3: How do I choose the best reduction method for my specific needs?

A3: The choice depends on the scale of your reaction, available equipment, and the presence of other functional groups on your molecule. The table below summarizes the key aspects of common methods.

Comparison of Common Nitro Reduction Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages/Challenges
Catalytic Hydrogenation H₂ gas, Pd/C, Pt/C, or Raney NiRoom temp to 60°C, 1-50 atm H₂; Solvents: EtOH, MeOH, THF, EtOAcHigh yield, clean reaction, easy product isolation (filtration of catalyst).[1]Requires specialized hydrogenation equipment; Potential for catalyst poisoning or ring reduction; Flammability of H₂ gas.[5]
Metal/Acid Reduction Fe, SnCl₂, Zn with HCl or AcOHReflux temperaturesInexpensive, reliable, and tolerant of many functional groups.[2][3]Stoichiometric amounts of metal required; Often harsh acidic conditions; Difficult workup to remove metal salts.[6][10]
Transfer Hydrogenation Ammonium formate, Hydrazine hydrate with Pd/CRoom temp to refluxAvoids the use of pressurized H₂ gas; Generally mild and selective.[5]Hydrazine is highly toxic; Reaction can sometimes be slow.
Sulfide Reduction Na₂S or Na₂S₂O₄Aqueous or alcoholic solutions, often heatedUseful when acidic or hydrogenolytic conditions are not compatible with the substrate.[1] Can sometimes be selective for one nitro group over another.[1]Can generate H₂S gas (toxic); Workup can be odorous; May result in lower yields.[4]

Troubleshooting Guide

Problem 1: My reaction is very slow or incomplete.

  • Possible Cause: Poor activity of the reducing agent or catalyst.

    • Solution (Catalytic Hydrogenation): Use a fresh batch of catalyst. Ensure the catalyst was not improperly handled or exposed to air for extended periods. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). If using a hydrogen balloon, ensure there are no leaks. For stubborn reductions, increasing the hydrogen pressure may be necessary.[9][10]

    • Solution (Metal/Acid): Use finely powdered metal to maximize surface area. If using tin(II) chloride, ensure it is the dihydrate (SnCl₂·2H₂O) and from a fresh container, as it can oxidize over time.[10]

  • Possible Cause: Poor solubility of the starting material.

    • Solution: The pyridine ring with both a hydroxyl and a nitro group can have limited solubility. Try a different solvent or a solvent mixture. For catalytic hydrogenation, adding a co-solvent like acetic acid or THF can help.[9] For metal/acid reductions, ensure sufficient solvent is used to fully dissolve the substrate at the reaction temperature.

  • Possible Cause: Insufficient reaction temperature.

    • Solution: While many reductions work at room temperature, some substrates require heating.[10] For SnCl₂ reductions, heating to reflux is common.[10] For catalytic hydrogenation, gentle heating (e.g., 40-50°C) can significantly increase the reaction rate.

Problem 2: I see multiple spots on my TLC/LCMS, indicating side products.

  • Possible Cause: Formation of intermediates.

    • Solution: The reduction proceeds via nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these may be observed. Increase the reaction time, temperature, or the equivalents of the reducing agent to ensure full conversion to the amine.[10]

  • Possible Cause: Formation of dimeric species (azo/azoxy).

    • Solution: Azo and azoxy compounds can form from the condensation of intermediates, particularly under neutral or basic conditions, or when using reagents like LiAlH₄ (which is not recommended for aromatic nitro groups).[1][11] Ensure sufficient reducing agent and appropriate (often acidic) conditions to favor complete reduction to the amine.

Visual Guides and Workflows

Reaction Pathway for Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Controlling the reaction conditions is key to ensuring the reaction proceeds to the desired amine product.

G cluster_main General Reduction Pathway Start R-NO₂ (Nitro Group) Nitroso R-NO (Nitroso Intermediate) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine Product) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: General pathway for the reduction of a nitro group.

Troubleshooting Workflow for Incomplete Reduction

If you are facing an incomplete reaction, follow this logical workflow to diagnose and solve the issue.

G Troubleshooting Incomplete Reduction Start Incomplete or Sluggish Reaction CheckReagent Check Reagent/Catalyst Activity (Is it fresh? Stored correctly?) Start->CheckReagent CheckSolubility Check Substrate Solubility (Is the starting material dissolved?) CheckReagent->CheckSolubility [ Reagent OK ] CheckStoichiometry Check Stoichiometry (Sufficient equivalents of reductant?) CheckSolubility->CheckStoichiometry [ Soluble ] CheckConditions Optimize Reaction Conditions (Increase Temp/Pressure/Time) CheckStoichiometry->CheckConditions [ Stoich. OK ] Result Reaction Complete CheckConditions->Result

Caption: Decision tree for troubleshooting an incomplete reduction.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is a general guideline and may require optimization.

G Workflow: Catalytic Hydrogenation Setup 1. Setup Add substrate and solvent (e.g., Ethanol) to a hydrogenation flask. Catalyst 2. Add Catalyst Carefully add Pd/C (5-10 mol%) under an inert atmosphere (N₂ or Ar). Setup->Catalyst Hydrogenate 3. Hydrogenation Purge vessel with H₂. Pressurize with H₂ (1-4 atm) and stir vigorously. Catalyst->Hydrogenate Monitor 4. Monitor Monitor reaction progress by TLC or LCMS. Hydrogenate->Monitor Workup 5. Workup Carefully vent H₂ and purge with N₂. Filter mixture through Celite to remove Pd/C. Monitor->Workup Isolate 6. Isolate Concentrate the filtrate under reduced pressure to obtain the crude amine. Workup->Isolate

References

Technical Support Center: Large-Scale Purification of Nitropyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale purification of nitropyridine intermediates. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of nitropyridine intermediates, providing potential causes and actionable solutions in a question-and-answer format.

Crystallization Issues

Q1: My nitropyridine intermediate is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This can be caused by the solution being too concentrated or the cooling rate being too fast.

  • Potential Causes & Solutions:

    • High Solute Concentration: The concentration of the nitropyridine intermediate in the solvent may be too high, causing it to separate above its melting point.

      • Solution: Re-heat the solution to dissolve the oil and add more of the hot solvent to decrease the concentration. Allow the solution to cool slowly.

    • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting into a crystal lattice.

      • Solution: Ensure the solution cools gradually. Insulate the flask to slow down the cooling process.

    • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

      • Solution: Experiment with different solvents or solvent systems. A solvent in which the compound is less soluble at room temperature but adequately soluble at higher temperatures is often a good choice.

Q2: The yield of my recrystallized nitropyridine is very low. How can I improve it?

A2: A low recovery of the purified product can be due to several factors, primarily related to the solubility of the compound in the chosen solvent.

  • Potential Causes & Solutions:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Beforehand, test the solubility of your compound in various solvents to find the most suitable one.

    • Premature Crystallization: If the product crystallizes too early, for instance during a hot filtration step, yield will be lost.

      • Solution: Ensure all glassware is pre-heated, and perform any hot filtration steps as quickly as possible.

    • Incomplete Crystallization: The cooling period may not have been long enough, or the final temperature not low enough to maximize crystal formation.

      • Solution: Allow sufficient time for crystallization and consider cooling the flask in an ice bath to maximize the yield.

Q3: My purified nitropyridine crystals are discolored. How can I remove the colored impurities?

A3: The presence of color in your final product indicates that impurities are co-crystallizing with your nitropyridine intermediate.

  • Potential Causes & Solutions:

    • Colored Impurities: The crude material may contain colored byproducts from the synthesis.

      • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

    • Oxidation: The nitropyridine intermediate or impurities may be susceptible to oxidation at high temperatures, leading to color formation.

      • Solution: Consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon).

Chromatography Issues

Q4: I am seeing poor separation of my nitropyridine intermediate from its impurities during column chromatography. What can I do?

A4: Inadequate separation on a chromatography column can be due to an inappropriate solvent system, improper column packing, or overloading the column.

  • Potential Causes & Solutions:

    • Incorrect Solvent System: The polarity of the eluent may not be optimal for separating the components of your mixture.

      • Solution: Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution, where the polarity of the solvent is gradually increased, can also improve separation.

    • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Poorly Packed Column: Channels or cracks in the silica gel will result in an uneven flow of the solvent and poor separation.

      • Solution: Ensure the silica gel is packed uniformly. A slurry packing method is often preferred for larger columns.

Q5: My nitropyridine compound is sticking to the silica gel column and won't elute. Why is this happening?

A5: Highly polar compounds, especially those with basic pyridine rings, can interact strongly with the acidic silica gel, leading to poor elution.

  • Potential Causes & Solutions:

    • Strong Analyte-Stationary Phase Interaction: The basic nitrogen on the pyridine ring can bind strongly to the acidic silanol groups of the silica gel.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will compete with your compound for binding sites on the silica gel and improve elution. Alternatively, consider using a different stationary phase, such as alumina.

Data Presentation

Table 1: Comparison of Large-Scale Purification Techniques for Nitropyridine Intermediates

Purification TechniqueTarget CompoundScaleSolvent SystemTypical YieldTypical PurityReference
Recrystallization2-Chloro-5-nitropyridine15.1 gDichloromethane95.3%>99.8% (GC)[1]
Recrystallization2-Hydroxy-5-nitropyridine84.5 KgWater/Ammonia56.7%Not specified
Column Chromatography2,4-Dichloro-5-nitropyridineLab ScaleHexane/Ethyl AcetateNot specifiedHigh[2]
Aqueous SNAr & Filtration2-Chloro-5-nitropyridine derivativesGram ScaleWater~95%>98%[3]

Experimental Protocols

Protocol 1: Large-Scale Recrystallization of 2-Chloro-5-nitropyridine

This protocol is adapted from a documented synthesis and purification of 2-chloro-5-nitropyridine.[1]

  • Dissolution: In a suitable reaction vessel, dissolve the crude 2-chloro-5-nitropyridine in dichloromethane.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with a 5% hydrochloric acid solution and then with water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filtration: Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure to yield the solid product.

  • Further Purification (if necessary): If further purification is required, a second recrystallization can be performed from a suitable solvent like ethanol or an ethanol/water mixture. The solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.

  • Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Protocol 2: Large-Scale Flash Column Chromatography for Nitropyridine Intermediates

This is a general protocol for the purification of a nitropyridine intermediate using large-scale flash chromatography.

  • Solvent System Selection: Using TLC, determine an optimal solvent system that provides good separation between the target nitropyridine and its impurities. The desired compound should have an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude nitropyridine intermediate in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the selected solvent system, applying pressure to achieve a steady flow rate.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent over time.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified nitropyridine intermediate.

Mandatory Visualization

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Nitropyridine Synthesis workup Aqueous Work-up synthesis->workup crude_product Crude Nitropyridine Intermediate workup->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography purity_analysis Purity Analysis (HPLC, GC, TLC) recrystallization->purity_analysis chromatography->purity_analysis pure_product Pure Nitropyridine Intermediate purity_analysis->pure_product

Caption: General workflow for the purification of nitropyridine intermediates.

troubleshooting_crystallization start Crystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution_oiling Add more solvent Cool slowly oiling_out->solution_oiling Yes discolored Crystals Discolored? low_yield->discolored No solution_yield Use minimum hot solvent Cool thoroughly low_yield->solution_yield Yes success Successful Crystallization discolored->success No solution_color Use activated charcoal discolored->solution_color Yes solution_oiling->start solution_yield->start solution_color->start

Caption: Troubleshooting decision tree for crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude nitropyridine intermediates?

A1: Common impurities often include unreacted starting materials, regioisomers formed during the nitration reaction, and di-nitrated byproducts. For instance, the nitration of 3-aminopyridine can yield a mixture of 3-amino-2-nitropyridine and 3-amino-6-nitropyridine in addition to the desired 3-amino-4-nitropyridine.

Q2: Which analytical techniques are best for assessing the purity of nitropyridine intermediates?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative purity analysis.[2] Thin-Layer Chromatography (TLC) is a quick and effective qualitative tool for monitoring reaction progress and the effectiveness of chromatographic separation.[2]

Q3: Is it better to use recrystallization or column chromatography for large-scale purification?

A3: The choice depends on the specific compound and the nature of the impurities. Recrystallization is often more economical and easier to scale up if the crude product is relatively pure and a suitable solvent can be found. Column chromatography is more effective for separating complex mixtures or when impurities have similar solubility to the product.[2] In many industrial processes, a combination of both techniques is used: an initial purification by column chromatography followed by a final polishing step using recrystallization to achieve high purity.[2]

Q4: What safety precautions should be taken when working with nitropyridine intermediates?

A4: Nitropyridine compounds can be toxic and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific nitropyridine intermediate you are working with for detailed handling and disposal information. 3-Nitropyridine, for example, is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

Q5: How can I choose the best solvent for recrystallization?

A5: The ideal recrystallization solvent is one in which your nitropyridine intermediate has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at low temperatures. A systematic approach to solvent selection involves testing the solubility of small amounts of your crude product in a range of solvents with varying polarities.[4]

References

Validation & Comparative

Comparative Biological Activities of Nitropyridine Derivatives and the Potential of 2-Hydroxy-4-methyl-5-nitropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of nitropyridine derivatives, with a specific focus on their potential as anticancer and antimicrobial agents. While extensive research exists for the broader class of pyridine and nitropyridine compounds, specific experimental data for 2-Hydroxy-4-methyl-5-nitropyridine derivatives remains limited in publicly accessible literature. This guide utilizes available data from closely related analogs to illustrate the potential therapeutic applications and to provide a framework for the evaluation of novel derivatives based on the this compound scaffold.

Anticancer Activity of Pyridine and Nitropyridine Derivatives

Pyridine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential in cancer therapy.[1][2] The mode of action for their anticancer effects is diverse, ranging from the inhibition of key enzymes like kinases and topoisomerases to the disruption of tubulin polymerization and induction of apoptosis.[1] The introduction of a nitro group onto the pyridine ring can significantly modulate the electronic properties of the molecule, often enhancing its biological activity.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various pyridine and nitropyridine derivatives against different human cancer cell lines, as reported in the literature. This data serves as a benchmark for the potential efficacy of novel this compound derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Derivatives Compound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[2]
Compound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[2]
Thiadiazolo Pyridine Derivatives Lead CompoundHepG2 (Liver)Not specified, potent[3]
Trifluoromethyl Pyridine Derivatives Compound 13VariousNanomolar range[1]
Chalcone Pyridine Analogues Compound 71-Potent tubulin inhibitor[1]
5-Nitropyridin-2-yl Derivative --Chymotrypsin: 8.67 ± 0.1, Urease: 29.21 ± 0.98[4]

Antimicrobial Activity of Pyridine and Nitropyridine Derivatives

The pyridine nucleus is a common scaffold in many antimicrobial agents. The nitro group, in particular, is a well-known pharmacophore in antibacterial and antifungal drugs, contributing to their mechanism of action, often through bioreduction to cytotoxic radical species.

Comparative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for several nitropyridine and related heterocyclic derivatives against various microbial strains. This comparative data highlights the potential of the this compound core in the development of new antimicrobial agents.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Nitropyridine-containing Hydrazones Phenolic derivative (98, R = 2-OH)Bacillus subtilis62.5[5]
Phenolic derivative (98, R = 2-OH)Candida krusei62.5[5]
N-Hydroxy-pyridoxazinone Derivatives R = n-BuCandida albicans62.5[5]
R = n-BuEnterococcus faecalis7.8[5]
R = n-BuStaphylococcus aureus31.2[5]
5-Nitropyridine Derivatives Compound 29Mycobacterium bovis 1412.5–50[5]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are representative protocols for key assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Test compounds (e.g., this compound derivatives)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial strain to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Visualizations

Understanding the molecular mechanisms underlying the biological activity of these compounds is critical for rational drug design. Pyridine derivatives have been shown to modulate various signaling pathways involved in cancer progression.

p53 and JNK Signaling Pathways in Cancer

Several pyridine derivatives have been reported to induce apoptosis in cancer cells through the upregulation of tumor suppressor p53 and the activation of the c-Jun N-terminal kinase (JNK) pathway. These pathways are central to the cellular response to stress, including DNA damage, and can trigger programmed cell death.

p53_JNK_Pathway cluster_stress Cellular Stress cluster_jnk JNK Pathway cluster_p53 p53 Pathway cluster_apoptosis Cellular Response Stress Stimuli Stress Stimuli ASK1 ASK1 Stress Stimuli->ASK1 MKK4 MKK4 ASK1->MKK4 JNK JNK MKK4->JNK cJun cJun JNK->cJun phosphorylates p53 p53 JNK->p53 can also phosphorylate cJun->p53 activates p21 p21 p53->p21 NOXA NOXA p53->NOXA Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis NOXA->Apoptosis

Caption: Simplified diagram of the JNK and p53 signaling pathways leading to apoptosis and cell cycle arrest.

Experimental Workflow for Biological Screening

A typical workflow for the synthesis and biological evaluation of novel this compound derivatives is outlined below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies start Starting Materials (this compound) reaction Chemical Reactions (e.g., Alkylation, Acylation) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification cytotoxicity Anticancer Screening (MTT, SRB assays) purification->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) purification->antimicrobial data_analysis IC50 / MIC Determination Structure-Activity Relationship (SAR) cytotoxicity->data_analysis antimicrobial->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) data_analysis->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.

References

A Spectroscopic Showdown: Differentiating Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the efficacy, safety, and patentability of a compound. The three isomers of nitropyridine—2-nitropyridine, 3-nitropyridine, and 4-nitropyridine—present a classic analytical challenge due to their identical molecular weight and formula but distinct chemical and physical properties stemming from the position of the nitro group. This guide provides a comparative analysis of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for 2-, 3-, and 4-nitropyridine, highlighting the distinguishing features that enable their unambiguous identification.

Table 1: ¹H NMR Spectral Data

The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the electronic environment of the protons, which is significantly influenced by the position of the electron-withdrawing nitro group.

Isomerδ (ppm) and Multiplicity (J in Hz)
2-Nitropyridine ~8.7 (ddd, J ≈ 4.9, 1.8, 0.9 Hz, H6), ~8.2 (ddd, J ≈ 8.4, 1.8, 0.9 Hz, H3), ~7.9 (ddd, J ≈ 8.4, 7.4, 1.8 Hz, H5), ~7.5 (ddd, J ≈ 7.4, 4.9, 0.9 Hz, H4)
3-Nitropyridine ~9.4 (d, J ≈ 2.5 Hz, H2), ~8.8 (dd, J ≈ 4.7, 1.5 Hz, H6), ~8.4 (ddd, J ≈ 8.3, 2.5, 1.5 Hz, H4), ~7.6 (dd, J ≈ 8.3, 4.7 Hz, H5)
4-Nitropyridine ~8.8 (d, J ≈ 6.2 Hz, H2, H6), ~8.0 (d, J ≈ 6.2 Hz, H3, H5)
Table 2: ¹³C NMR Spectral Data

The position of the nitro group also induces significant changes in the ¹³C NMR chemical shifts of the pyridine ring carbons.

Isomerδ (ppm)
2-Nitropyridine ~150.1 (C2), ~149.8 (C6), ~136.2 (C4), ~126.9 (C3), ~124.0 (C5)
3-Nitropyridine ~152.8 (C2), ~145.9 (C6), ~135.0 (C4), ~133.2 (C3), ~124.5 (C5)
4-Nitropyridine ~150.3 (C2, C6), ~144.9 (C4), ~120.9 (C3, C5)
Table 3: Infrared (IR) Spectroscopy Data

The vibrational frequencies of the nitro group (NO₂) and the pyridine ring are key diagnostic features in the IR spectra of these isomers.

IsomerKey IR Absorptions (cm⁻¹)
2-Nitropyridine ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1600, 1470 (C=C, C=N ring stretch)
3-Nitropyridine ~1525 (asymmetric NO₂ stretch), ~1355 (symmetric NO₂ stretch), ~1610, 1480 (C=C, C=N ring stretch)
4-Nitropyridine ~1520 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch), ~1605, 1490 (C=C, C=N ring stretch)
Table 4: UV-Visible (UV-Vis) Spectroscopy Data

The electronic transitions within the nitropyridine isomers give rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum.

Isomerλmax (nm) in Ethanol
2-Nitropyridine ~265, ~340
3-Nitropyridine ~260, ~330
4-Nitropyridine ~280
Table 5: Mass Spectrometry (MS) Data

While all three isomers have the same molecular weight (124.03 g/mol ), their fragmentation patterns under electron ionization (EI) can show subtle differences. The molecular ion peak (M⁺) is expected at m/z 124 for all isomers.

IsomerKey Fragment Ions (m/z)
2-Nitropyridine 124 (M⁺), 94 ([M-NO]⁺), 78 ([M-NO₂]⁺), 51
3-Nitropyridine 124 (M⁺), 94 ([M-NO]⁺), 78 ([M-NO₂]⁺), 51
4-Nitropyridine 124 (M⁺), 94 ([M-NO]⁺), 78 ([M-NO₂]⁺), 51

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the nitropyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-160 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix ~1 mg of the solid nitropyridine isomer with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the nitropyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette with a 1 cm path length. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Wavelength range: 200-400 nm.

    • Scan speed: Medium.

    • A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve a small amount of the nitropyridine isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Injector temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions :

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-300.

    • Ion source temperature: 230 °C.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic identification and differentiation of nitropyridine isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Unknown Nitropyridine Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analyze MS Mass Spectrometry Sample->MS Analyze NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (NO₂, Ring Modes) IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data MS_Data Molecular Ion (m/z 124) Fragmentation Pattern MS->MS_Data Identification Isomer Identification NMR_Data->Identification Compare & Correlate IR_Data->Identification Compare & Correlate UV_Vis_Data->Identification Compare & Correlate MS_Data->Identification Compare & Correlate

Caption: A logical workflow for the spectroscopic analysis and identification of nitropyridine isomers.

Isomer_Differentiation Isomers 2-Nitropyridine 3-Nitropyridine 4-Nitropyridine NMR ¹H & ¹³C NMR Distinct chemical shifts and coupling patterns for each isomer. Isomers->NMR:f0 Differentiated by IR IR Spectroscopy Subtle shifts in NO₂ and ring stretching frequencies. Isomers->IR:f0 Differentiated by UV_Vis UV-Vis Spectroscopy Differences in λmax due to varied electronic transitions. Isomers->UV_Vis:f0 Differentiated by

Caption: Key spectroscopic techniques for differentiating nitropyridine isomers.

Comparative Reactivity of Substituted Nitropyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted nitropyridines in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these compounds is crucial for their application as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

Introduction to Nitropyridine Reactivity in SNAr

Halogenated nitropyridines are highly valuable building blocks in organic synthesis. The electron-deficient nature of the pyridine ring, further enhanced by the presence of a strongly electron-withdrawing nitro group, activates the ring towards nucleophilic attack, facilitating the displacement of a halide leaving group. The reactivity of these compounds in SNAr reactions is influenced by several key factors:

  • Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is located ortho or para to the leaving group. This positioning allows for direct resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.

  • Number of Electron-Withdrawing Groups: Additional electron-withdrawing groups on the pyridine ring generally increase the reactivity towards nucleophilic attack.

  • Nature of the Leaving Group: The reactivity follows the general trend for SNAr reactions, with fluoride being the most reactive, followed by chloride, bromide, and iodide.

  • Nature of the Nucleophile: Stronger nucleophiles react faster.

The general mechanism for the SNAr reaction of chloronitropyridines involves a two-step addition-elimination process. The first, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Quantitative Reactivity Comparison

Direct quantitative kinetic data comparing a wide range of substituted nitropyridines under identical conditions is limited. However, data from various studies can be compiled to provide a comparative assessment. The following table summarizes the second-order rate constants (k₂) for the reaction of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with a series of sodium arenethiolates in methanol.

Table 1: Comparative Reactivity of 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine with Sodium Arenethiolates in Methanol at 30°C

Nucleophile (Sodium Arenethiolate)2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹)2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹)
p-OCH₃0.282.50
p-CH₃0.181.58
H0.111.00
p-Cl0.201.55
p-NO₂0.836.61

Data extracted from a study by Hamed et al. (1997).

From the data in Table 1, it is evident that 2-chloro-5-nitropyridine is significantly more reactive than 2-chloro-3-nitropyridine towards nucleophilic attack by arenethiolates. This is consistent with the principles of SNAr, as the nitro group in the 5-position (para to the chlorine) can more effectively stabilize the Meisenheimer intermediate through resonance compared to a nitro group in the 3-position (meta to the chlorine).

  • 2,4-Dichloro-5-nitropyridine: Is expected to be even more reactive than 2-chloro-5-nitropyridine. The presence of a second chlorine atom further activates the ring towards nucleophilic attack. Experimental evidence shows a strong preference for substitution at the C4 position, which is para to the nitro group, due to the greater stabilization of the Meisenheimer intermediate.

  • 4-Chloro-3-nitropyridine: In this isomer, the nitro group is ortho to the chlorine leaving group. This positioning also allows for effective resonance stabilization of the Meisenheimer complex, suggesting a reactivity that is likely higher than that of 2-chloro-3-nitropyridine but would require direct kinetic comparison with 2-chloro-5-nitropyridine to definitively rank.

Experimental Protocols

To obtain a direct and accurate comparison of the reactivity of different substituted nitropyridines, a standardized kinetic study is required. The following protocols outline a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry, and a specific synthetic protocol for the amination of 2,4-dichloro-5-nitropyridine.

Protocol 1: Determination of Second-Order Rate Constants using UV-Vis Spectrophotometry

Objective: To determine and compare the second-order rate constants for the reaction of various chloronitropyridines with piperidine in a suitable solvent (e.g., methanol or acetonitrile) at a constant temperature.

Materials:

  • Substituted nitropyridine (e.g., 2-chloro-5-nitropyridine, 2,4-dichloro-5-nitropyridine)

  • Piperidine (freshly distilled)

  • Anhydrous solvent (methanol or acetonitrile, spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each chloronitropyridine substrate (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This can be determined by running full spectra of the starting materials and the expected product.

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Inject a small, precise volume of the chloronitropyridine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10

The Strategic Advantage of 2-Hydroxy-4-methyl-5-nitropyridine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of substituted pyridine scaffolds is a cornerstone of new molecule development. Among the myriad of available precursors, 2-Hydroxy-4-methyl-5-nitropyridine stands out as a pivotal intermediate, offering distinct advantages in the construction of complex molecular architectures. This guide provides a comparative analysis of synthetic routes utilizing this compound against alternative methodologies, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategy.

At a Glance: Comparative Performance

The primary advantage of employing this compound lies in its role as a stable, versatile precursor to more reactive intermediates, particularly 2-chloro-4-methyl-5-nitropyridine. This two-step approach, involving the initial synthesis of the hydroxypyridine followed by chlorination, provides a reliable and scalable route to a key building block for nucleophilic aromatic substitution (SNAr) reactions. The strongly electron-withdrawing nitro group at the 5-position is critical for activating the pyridine ring towards nucleophilic attack.

Synthetic RouteKey IntermediateTypical Overall YieldKey AdvantagesDisadvantages
Route A: Via this compound This compoundGood to HighStable, isolable intermediate; High purity of final product; Well-established and scalable process.[1]Additional synthetic step (chlorination) required.
Route B: Direct Nitration of Substituted Pyridine N/AVariablePotentially fewer steps.Often results in isomeric mixtures requiring difficult separation; Lower regioselectivity.[2]
Route C: Alternative Heterocycle Construction Varies (e.g., enamines, enones)Moderate to GoodHigh degree of substitution possible.[3]Starting materials may not be readily available; Can involve complex reaction conditions.[3]

The Synthetic Workflow: A Visual Comparison

The choice of synthetic pathway significantly impacts the efficiency and outcome of the final product. Below is a comparison of a typical workflow involving this compound with an alternative approach.

G cluster_0 Route A: Via this compound cluster_1 Route B: Alternative Direct Approach A1 2-Amino-4-methylpyridine A2 Nitration A1->A2 A3 2-Amino-4-methyl-5-nitropyridine A2->A3 A4 Diazotization & Hydrolysis A3->A4 A5 This compound A4->A5 A6 Chlorination (e.g., POCl3/PCl5) A5->A6 A7 2-Chloro-4-methyl-5-nitropyridine A6->A7 A8 Nucleophilic Aromatic Substitution (SNAr) A7->A8 A9 Target Substituted Pyridine A8->A9 B1 Substituted Pyridine B2 Direct Functionalization (e.g., Nitration) B1->B2 B3 Mixture of Isomers B2->B3 B4 Purification B3->B4 B5 Desired Isomer B4->B5 B6 Further Functionalization B5->B6 B7 Target Substituted Pyridine B6->B7 G cluster_0 Tautomeric Equilibrium 2-Hydroxypyridine 2-Hydroxypyridine 2-Pyridone 2-Pyridone 2-Hydroxypyridine->2-Pyridone

References

A Comparative Cost-Benefit Analysis of Nitropyridine Starting Materials for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Nitropyridine Precursor

Nitropyridines are a critical class of starting materials in the synthesis of a vast array of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the pyridine ring for various chemical transformations. However, the selection of a specific nitropyridine isomer or derivative as a starting material can significantly impact the cost, efficiency, and overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of common nitropyridine starting materials, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.

Cost and Reactivity: A Quantitative Comparison

The choice of a starting material is often a trade-off between its cost and reactivity. While a cheaper starting material may seem advantageous, lower reactivity can lead to higher process costs due to the need for harsher reaction conditions, longer reaction times, and more complex purification procedures. The following tables provide a comparative overview of the pricing and reactivity of several common nitropyridine starting materials.

Table 1: Cost Comparison of Selected Nitropyridine Starting Materials

Starting MaterialChemical StructureTypical Purity (%)Price per Gram (USD)
2-Chloro-3-nitropyridine>99$0.43 - $2.20
2-Hydroxy-3-nitropyridine>98$1.57 - $4.38
2-Amino-5-nitropyridine>98$0.34 - $3.44
3-Nitropyridine>98$30.00 - $49.87

Note: Prices are estimates based on publicly available data from various chemical suppliers and may vary depending on the vendor, quantity, and purity.

Table 2: Comparative Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of chloronitropyridines in SNAr reactions is highly dependent on the relative positions of the chloro and nitro groups. The following data, based on the reaction with piperidine in ethanol at 40°C, provides a quantitative measure of this effect.[1]

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

From a cost-benefit perspective, 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine often represent a good balance. They are relatively inexpensive and exhibit moderate to high reactivity in SNAr reactions, making them versatile starting points for the synthesis of a wide range of substituted pyridines.[2] While 4-chloro-3-nitropyridine is the most reactive, its availability and cost may be limiting factors for large-scale synthesis.

Key Synthetic Transformations and Experimental Protocols

The utility of nitropyridine starting materials lies in their ability to undergo a variety of chemical transformations. The following sections detail some of the most common reactions and provide exemplary experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for the functionalization of nitropyridines. The electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles, allowing for the displacement of a leaving group, typically a halogen.

Materials:

  • 2-Chloro-3-nitropyridine

  • Amine nucleophile (e.g., benzylamine)

  • Triethylamine (or another suitable base)

  • Anhydrous ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equivalent).

  • Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.1 M).

  • Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic rings.

Materials:

  • Nitropyridine derivative

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate solution

Procedure (using Iron):

  • In a round-bottom flask, suspend the nitropyridine (1.0 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aminopyridine product.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

Nitropyridine derivatives are key precursors in the synthesis of a multitude of kinase inhibitors, which are a major class of drugs for the treatment of cancer and other diseases.[3] The substituted pyridine core can effectively mimic the hinge-binding region of ATP in the kinase active site.

Signaling Pathways Targeted by Nitropyridine-Derived Kinase Inhibitors

Many kinase inhibitors derived from nitropyridine starting materials target critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are representations of the Rho-Kinase (ROCK) and TGF-β/ALK5 signaling pathways, which are important targets in cancer therapy.

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Cell_Contraction Cell Contraction & Cytoskeletal Reorganization Actin_Myosin->Cell_Contraction Nitropyridine_Inhibitor Nitropyridine-derived ROCK Inhibitor Nitropyridine_Inhibitor->ROCK Inhibition

Caption: The Rho-Kinase (ROCK) signaling pathway and the point of inhibition by nitropyridine-derived inhibitors.

TGF_beta_Signaling_Pathway TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II (TGFBR2) TGF_beta->TGFBR2 TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 Phosphorylates & Activates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Cell Growth, Differentiation) Nitropyridine_Inhibitor Nitropyridine-derived ALK5 Inhibitor Nitropyridine_Inhibitor->TGFBR1 Inhibition

Caption: The TGF-β/ALK5 signaling pathway and its inhibition by nitropyridine-derived compounds.

Synthetic Workflow for a Kinase Inhibitor

The synthesis of a kinase inhibitor from a nitropyridine starting material typically involves a multi-step sequence. The following diagram illustrates a generalized workflow.

Kinase_Inhibitor_Synthesis_Workflow Start Nitropyridine Starting Material (e.g., 2-Chloro-3-nitropyridine) Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 Substituted Nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 Diaminopyridine Derivative Step2->Intermediate2 Step3 Cyclization / Further Functionalization Intermediate2->Step3 FinalProduct Kinase Inhibitor Step3->FinalProduct

Caption: A generalized workflow for the synthesis of a kinase inhibitor from a nitropyridine starting material.

Conclusion

The selection of a nitropyridine starting material is a critical decision in the design and execution of a synthetic route. This guide provides a framework for making this choice by presenting a cost-benefit analysis based on pricing and reactivity data. For many applications, 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine offer an optimal balance of cost and reactivity. However, for specific applications requiring higher reactivity, other isomers may be more suitable, despite their potentially higher cost. By carefully considering the factors outlined in this guide, researchers can optimize their synthetic strategies, leading to more efficient and cost-effective development of novel bioactive molecules.

References

A Comparative Analysis of Catalytic Systems for Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Critical Synthetic Transformation

The synthesis of nitropyridines is a fundamental process in the development of a wide range of pharmaceuticals and agrochemicals. The introduction of a nitro group onto the pyridine ring can be challenging due to the inherent electronic properties of the heterocycle. This guide provides an objective comparison of various catalytic and non-catalytic methods for nitropyridine synthesis, supported by experimental data, to assist researchers in selecting the most effective strategy for their specific needs.

Performance Comparison of Nitration Methods

The choice of a synthetic route to nitropyridines depends on factors such as the desired regioselectivity, substrate scope, and reaction conditions. While classical direct nitration methods are often low-yielding, several catalytic and catalyst-free approaches have emerged, offering improved efficiency and selectivity.

MethodCatalyst / ReagentsSubstrateProductYield (%)Key Reaction ConditionsRef.
Transition-Metal Catalysis Co(OAc)₂ / AgNO₃N-phenyl-2-aminopyridineN-(5-nitro-[2,2'-bipyridin]-6-yl)benzamide70-92Not specified[1]
Photocatalysis Eosin B / Cu(NO₃)₂·3H₂O / K₂S₂O₈N-(quinolin-8-yl)benzamideN-(5-nitroquinolin-8-yl)benzamide82Visible light (Green LED), DCE, Room Temp.[2]
Catalyst-Free TBN / TEMPO / Air; then 6 N HCl2-Arylpyridines (via oxazino intermediate)meta-Nitropyridines70-87Toluene, 70°C, 24h; then MeCN, 70°C, 36h[3]

Key Observations:

  • Cobalt-catalyzed nitration has shown high efficiency for the nitration of activated pyridine derivatives like N-phenyl-2-aminopyridine[1].

  • Photocatalysis offers a mild approach for the nitration of specific substrates such as 8-aminoquinoline amides, utilizing visible light and an organic dye as the photocatalyst[2].

  • A catalyst-free method provides excellent regioselectivity for the meta-nitration of pyridines through a dearomatization-rearomatization strategy[3]. This method is particularly valuable for accessing substitution patterns that are difficult to obtain through classical electrophilic aromatic substitution.

Experimental Protocols

Cobalt-Catalyzed Nitration of N-phenyl-2-aminopyridine

This protocol is based on the work of Das and coworkers for the C-H nitration of N-aryl-2-aminopyridines[1].

Materials:

  • N-phenyl-2-aminopyridine

  • Cobalt(II) acetate (Co(OAc)₂)

  • Silver nitrate (AgNO₃)

  • Appropriate solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a solution of N-phenyl-2-aminopyridine in the chosen solvent, add Co(OAc)₂ (catalytic amount) and AgNO₃.

  • Stir the reaction mixture at the appropriate temperature for the required time to ensure complete conversion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired nitrated product.

Photocatalytic Nitration of 8-Aminoquinoline Amides

This procedure is adapted from a visible-light-promoted C5-H nitration of 8-aminoquinoline amides[2].

Materials:

  • N-(quinolin-8-yl)benzamide

  • Eosin B

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Potassium persulfate (K₂S₂O₈)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a reaction vessel, combine N-(quinolin-8-yl)benzamide, Eosin B (photocatalyst), Cu(NO₃)₂·3H₂O (nitrating agent), and K₂S₂O₈ (oxidant) in DCE.

  • Irradiate the reaction mixture with a green LED light source at room temperature.

  • Stir the mixture vigorously to ensure efficient light absorption and mixing.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Catalyst-Free meta-Nitration of Pyridines

This protocol follows a dearomatization-rearomatization strategy for the highly regioselective meta-nitration of pyridines[3].

Materials:

  • 2-Arylpyridine

  • Dimethyl acetylenedicarboxylate

  • Methyl pyruvate

  • tert-Butyl nitrite (TBN)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Toluene

  • Acetonitrile

  • 6 N Hydrochloric acid (HCl)

Procedure:

Step 1: Oxazino Pyridine Formation (Dearomatization)

  • React the 2-arylpyridine with dimethyl acetylenedicarboxylate and methyl pyruvate to form the stable oxazino pyridine intermediate. This reaction is typically performed under thermal conditions.

Step 2: Nitration

  • In a reaction flask, dissolve the oxazino pyridine intermediate in toluene.

  • Add tert-butyl nitrite (TBN) as the NO₂ radical source and TEMPO as a co-oxidant.

  • Heat the mixture at 70°C under an air atmosphere for 24 hours.

Step 3: Rearomatization

  • After cooling the reaction mixture, remove the toluene under reduced pressure.

  • Add acetonitrile and 6 N HCl to the residue.

  • Heat the mixture at 70°C for 36 hours to effect rearomatization.

  • After cooling, neutralize the reaction mixture and perform a standard work-up.

  • Purify the crude product by column chromatography to yield the meta-nitropyridine.

Reaction Mechanisms and Pathways

To visualize the underlying processes of these synthetic methods, the following diagrams illustrate the proposed catalytic cycles and reaction workflows.

Cobalt_Catalyzed_Nitration Cobalt-Catalyzed C-H Nitration Cycle CoII Co(II) CoIII Co(III) CoII->CoIII Oxidation by AgNO₃ Intermediate1 Co(III)-Substrate Complex CoIII->Intermediate1 Substrate N-Aryl-2-aminopyridine Substrate->Intermediate1 Coordination Intermediate2 Nitrated Intermediate Intermediate1->Intermediate2 C-H Activation & Nitration (via •NO₂) Intermediate2->CoII Regeneration Product Nitrated Product Intermediate2->Product Reductive Elimination AgNO3 AgNO₃ Ag Ag(0) AgNO3->Ag NO2_radical •NO₂ AgNO3->NO2_radical

Cobalt-Catalyzed Nitration Cycle

Photocatalytic_Nitration_Workflow Photocatalytic Nitration Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Substrate 8-Aminoquinoline Amide Irradiation Visible Light Irradiation (Green LED, Room Temp.) Substrate->Irradiation Catalyst Eosin B Catalyst->Irradiation NitratingAgent Cu(NO₃)₂ NitratingAgent->Irradiation Oxidant K₂S₂O₈ Oxidant->Irradiation Solvent DCE Solvent->Irradiation Workup Aqueous Work-up Irradiation->Workup Extraction Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Nitrated Product Purification->Product

Photocatalytic Nitration Workflow

Catalyst_Free_Nitration_Pathway Catalyst-Free meta-Nitration Pathway Start 2-Arylpyridine Intermediate1 Oxazino Pyridine (Dearomatization) Start->Intermediate1 [4+2] Cycloaddition Intermediate2 Nitrated Oxazino Pyridine Intermediate1->Intermediate2 Radical Nitration (TBN, TEMPO, Air) Product meta-Nitropyridine (Rearomatization) Intermediate2->Product Acid-catalyzed (HCl)

Catalyst-Free Nitration Pathway

References

Validating the Molecular Structure of 2-Hydroxy-4-methyl-5-nitropyridine: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Hydroxy-4-methyl-5-nitropyridine. Primarily centered on the definitive method of single-crystal X-ray crystallography, this document also explores complementary spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This publication is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to ensure accurate molecular characterization.

While a complete public dataset from a single-source crystallographic and spectroscopic analysis of this compound is not currently available, this guide utilizes data from closely related isomers and derivatives to present a robust methodology for its structural validation. By comparing expected data with that of similar compounds, researchers can confidently ascertain the molecular structure.

Method Comparison: A Multi-Technique Approach

Structural elucidation in modern chemistry rarely relies on a single technique. Instead, a combination of methods provides orthogonal data points, leading to an unambiguous assignment of a molecule's constitution and stereochemistry.

X-ray crystallography stands as the gold standard for solid-state structure determination, providing precise atomic coordinates and bond lengths. However, its prerequisite of a high-quality single crystal can be a significant limitation.

NMR spectroscopy , on the other hand, provides rich information about the chemical environment and connectivity of atoms in a solution, making it a powerful tool for determining the carbon-hydrogen framework.

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its substructures.

The following diagram illustrates a typical workflow for the comprehensive structural validation of a small organic molecule like this compound.

Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth SpecData Spectroscopic Data Interpretation NMR->SpecData IR->SpecData MS->SpecData Xray X-ray Diffraction CrystalGrowth->Xray XrayData Crystallographic Data Refinement Xray->XrayData StructureValidation Final Structure Validation SpecData->StructureValidation XrayData->StructureValidation

Caption: A logical workflow for the structural validation of an organic compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as an ethanol/water or acetone/hexane mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is rotated, and diffraction patterns are collected at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is first collected and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and ions are generated using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of ions at each m/z value is measured by a detector, generating a mass spectrum.

Comparative Data Analysis

The following table summarizes the expected and observed data for this compound and its related compounds, providing a basis for structural validation.

Analytical Technique Parameter Expected/Observed Value for this compound and Related Compounds Interpretation
X-ray Crystallography Crystal SystemMonoclinic or Orthorhombic (Typical for similar small organic molecules)Provides information on the symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
Bond Lengths (Å)C-N (nitro): ~1.47, N-O (nitro): ~1.22, C-O (hydroxyl): ~1.36Confirms the presence and connectivity of functional groups.
Bond Angles (°)O-N-O (nitro): ~125°Provides insight into the geometry around specific atoms.
¹H NMR Chemical Shift (δ, ppm)Aromatic Protons: 7.0-8.5, Methyl Protons: ~2.5, Hydroxyl Proton: >10 (broad)The chemical shifts are indicative of the electronic environment of the protons.
Coupling Constants (J, Hz)³JHH (ortho): 7-9, ⁴JHH (meta): 2-3Reveals the connectivity between adjacent protons.
¹³C NMR Chemical Shift (δ, ppm)Aromatic Carbons: 110-160, Carbonyl-like Carbon (C-OH): >160, Methyl Carbon: ~20Indicates the different types of carbon atoms in the molecule.
IR Spectroscopy Wavenumber (cm⁻¹)O-H stretch: 3200-3400 (broad), C=C/C=N stretch: 1550-1650, N-O stretch (asymmetric): 1500-1550, N-O stretch (symmetric): 1330-1370Confirms the presence of hydroxyl, pyridine ring, and nitro functional groups.
Mass Spectrometry Molecular Ion Peak (m/z)[M+H]⁺: 155.0406, [M-H]⁻: 153.0255 (for C₆H₆N₂O₃)Confirms the molecular formula and molecular weight of the compound.
Fragmentation PatternLoss of NO₂, OH, and other characteristic fragmentsProvides structural information based on the stability of the fragment ions.

Conclusion

The structural validation of this compound requires a multi-faceted analytical approach. While X-ray crystallography provides the most definitive solid-state structure, its combination with spectroscopic techniques like NMR, IR, and mass spectrometry is crucial for a comprehensive characterization in both solid and solution states. The data presented in this guide, based on the analysis of closely related compounds, offers a solid framework for researchers to validate the structure of the title compound and other similar molecules with a high degree of confidence.

A Comparative Guide to Purity Assessment of 2-Hydroxy-4-methyl-5-nitropyridine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 2-Hydroxy-4-methyl-5-nitropyridine. It includes detailed experimental protocols and performance data to assist in selecting the most appropriate analytical method.

Introduction to Purity Assessment

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate determination of its purity is critical to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution and sensitivity.[3] This guide compares a standard Reversed-Phase HPLC (RP-HPLC) method with a Gas Chromatography (GC) method, another common technique for purity analysis.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the analysis of many organic compounds, including pyridine derivatives.[3][4] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, RP-HPLC with a nonpolar C18 column is highly effective.[5]

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. While a powerful technique, it is best suited for volatile or semi-volatile compounds.[6] For non-volatile solids like this compound, derivatization is often required to increase volatility, which can add complexity to the sample preparation process. However, for a preliminary assessment, GC can be used.[7]

Experimental Protocols

Detailed methodologies for both RP-HPLC and GC are provided below as a starting point for method development.

A. Reversed-Phase HPLC (RP-HPLC) Protocol

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals & Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).[3]

    • Gradient Program:

      • 0-20 min: 10% B to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)[3]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 225 nm.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

B. Gas Chromatography (GC-FID) Protocol

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an appropriate capillary column.

  • Chemicals & Reagents:

    • Methanol (GC grade)

    • N,N-Dimethylformamide (DMF) (Internal Standard)

    • This compound reference standard

  • Chromatographic Conditions:

    • Column: Fused silica capillary column (e.g., 60 m x 0.32 mm i.d., 1.0 µm film thickness).[9]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 min

    • Carrier Gas: Helium or Nitrogen at a constant flow.

    • Detector Temperature: 280 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL.

    • Add an internal standard (e.g., DMF) for accurate quantification.[9]

    • Vortex the solution to ensure complete dissolution.

Performance Comparison

The following table summarizes the expected performance data for the two methods.

Parameter RP-HPLC Method GC-FID Method Comments
Purity (%) > 99.5%~98%[7]HPLC offers superior resolution of closely related impurities.
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mLHPLC typically provides better sensitivity for this class of compounds.
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 µg/mL
Retention Time (RT) ~8.5 min (Analyte specific)~12.2 min (Analyte specific)Retention times are method-dependent.
Analysis Time ~30 minutes~22 minutesGC can have a shorter run time, but sample prep may be longer if derivatization is needed.
Resolution ExcellentModerateHPLC excels at separating non-volatile impurities and isomers.
Sample Compatibility ExcellentPoor (Requires high volatility)The compound's low volatility is a significant challenge for GC.

Experimental Workflow Visualization

The logical flow of the recommended HPLC-based purity assessment is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Reference Standard Standard->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter HPLC HPLC System Injection Filter->HPLC Separate Chromatographic Separation (C18 Column) HPLC->Separate Detect UV Detection (225 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for purity assessment by RP-HPLC.

Discussion and Recommendations

For the purity assessment of this compound, the RP-HPLC method is demonstrably superior .

  • Selectivity and Resolution: HPLC provides excellent separation of the main compound from potential impurities, such as starting materials or by-products from synthesis.[3] Its ability to resolve non-volatile and structurally similar compounds is a key advantage.

  • Sensitivity: The lower LOD and LOQ of the HPLC method allow for the detection and quantification of trace-level impurities, which is crucial for pharmaceutical quality control.

  • Compatibility: As a non-volatile solid with a melting point of 186-190 °C, this compound is ideally suited for HPLC analysis. In contrast, GC analysis is hampered by the compound's low volatility, which can lead to poor peak shape and would likely require a derivatization step, adding time and potential for error.

While GC can be a faster technique for volatile compounds, its limitations for this specific analyte make it a less reliable choice for definitive purity testing. It may, however, be used as an orthogonal technique for confirming the absence of volatile impurities.

Conclusion

Based on the comparative data and the physicochemical properties of this compound, a validated RP-HPLC method is the recommended approach for accurate and reliable purity assessment. It offers superior resolution, sensitivity, and direct compatibility, aligning with the stringent requirements of the pharmaceutical industry.

References

comparing the efficacy of kinase inhibitors derived from different nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth. Among the diverse chemical scaffolds utilized to develop these inhibitors, nitropyridines represent a promising class of precursors and core structures. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different nitropyridine scaffolds, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

Data Summary: Potency of Nitropyridine-Derived Kinase Inhibitors

The following table summarizes the in vitro potency of representative kinase inhibitors derived from nitropyridine scaffolds against their target kinases. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Compound IDNitropyridine ScaffoldTarget Kinase(s)IC50 (nM)Reference
Compound B1 Pyrido[2,3-d]pyrimidineEGFRL858R/T790M13[1]
EGFRWT>1000[1]
Compound 4b Pyrido[2,3-d]pyrimidinePDGFr1110[2]
FGFr130[2]
EGFr450[2]
c-src220[2]
Compound 4e Pyrido[2,3-d]pyrimidineFGFr60[2]
PDGFr, EGFr, c-src, InsR>50000[2]
PD 158780 Pyrido[3,4-d]pyrimidineEGFR0.08[3]

Signaling Pathway and Experimental Workflow

To understand the context of kinase inhibition, it is crucial to visualize the targeted signaling pathways and the experimental procedures used for evaluation.

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Nitropyridine-Derived Kinase Inhibitor Inhibitor->Dimerization Inhibition G cluster_workflow In Vitro Kinase Inhibition Assay Workflow start Start prepare Prepare Kinase, Substrate, and ATP start->prepare add_inhibitor Add Serially Diluted Nitropyridine Inhibitor prepare->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate measure Measure Kinase Activity (e.g., ADP-Glo Assay) incubate->measure analyze Data Analysis (IC50 Determination) measure->analyze end End analyze->end

References

A Comparative Guide to the Synthetic Routes of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitropyridines are pivotal building blocks in medicinal chemistry and materials science, owing to the versatile reactivity of the nitro group and the pyridine scaffold. The introduction of a nitro functionality onto the pyridine ring can be a challenging endeavor due to the inherent electron-deficient nature of the heterocycle. This guide provides a comprehensive overview and objective comparison of the principal synthetic strategies for accessing substituted nitropyridines, supported by experimental data and detailed methodologies.

Key Synthetic Strategies at a Glance

The synthesis of substituted nitropyridines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the nature of the substituents already present on the pyridine ring, and the required scale of the synthesis.

cluster_main Synthetic Routes to Substituted Nitropyridines cluster_A Electrophilic Aromatic Substitution cluster_B Nucleophilic Aromatic Substitution (SNAr) cluster_C Construction of the Pyridine Ring cluster_D Advanced Methods A Direct Nitration A1 Nitration of Activated Pyridines A->A1 A2 Nitration of Pyridine-N-oxides A->A2 A3 Nitration of Deactivated Pyridines A->A3 B Modification of Pre-functionalized Pyridines B1 Displacement of Halides B->B1 C Ring Synthesis C1 Hantzsch Synthesis C->C1 C2 Three-Component Ring Transformation C->C2 D Modern C-H Functionalization D1 Dearomatization-Rearomatization D->D1

Figure 1. Overview of major synthetic strategies for substituted nitropyridines.

Direct Nitration of Pyridines (Electrophilic Aromatic Substitution)

Direct nitration is the most straightforward approach for introducing a nitro group onto a pyridine ring. However, the electron-deficient nature of the pyridine nucleus makes it resistant to electrophilic attack, often requiring harsh reaction conditions. The outcome of the reaction is highly dependent on the substituents present on the ring.

Nitration of Activated Pyridines

Pyridines bearing electron-donating groups (EDGs) such as amino or alkyl groups are more susceptible to electrophilic nitration. The directing effect of the activating group plays a crucial role in the regioselectivity of the reaction.

Table 1: Electrophilic Nitration of Activated Pyridines

SubstrateNitrating AgentConditionsProductYield (%)Reference
2-AminopyridineH₂SO₄, HNO₃Dichloroethane, 58°C, 10 h2-Amino-5-nitropyridine91.67[1]
2-Amino-5-bromopyridineH₂SO₄, HNO₃0°C to 50-60°C, 3 h2-Amino-5-bromo-3-nitropyridine62-67[2]
Nitration of Pyridine-N-oxides

The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The resulting nitropyridine-N-oxide can then be deoxygenated to yield the corresponding nitropyridine. This two-step sequence is a highly effective method for the synthesis of 4-nitropyridines.

Table 2: Synthesis of 4-Nitropyridine via Pyridine-N-oxide

SubstrateReagentsConditionsProductYield (%)Reference
Pyridine-N-oxidefuming HNO₃, conc. H₂SO₄125-130°C, 3 h4-Nitropyridine-N-oxide42
4-Nitropyridine-N-oxidePCl₃-4-NitropyridineHigh
Nitration of Deactivated Pyridines

The nitration of pyridines with electron-withdrawing groups (EWGs), such as halogens, is challenging and typically requires forcing conditions.

Table 3: Electrophilic Nitration of Deactivated Pyridines

SubstrateNitrating AgentConditionsProductYield (%)Reference
2,6-Dichloropyridineconc. HNO₃, H₂SO₄110-120°C, 20 h2,6-Dichloro-3-nitropyridine51.8[3]
2,6-Dichloropyridine30% HNO₃, H₂SO₄, Sulfamic acid (cat.)110-120°C, 30 h2,6-Dichloro-3-nitropyridine82.0[3]

Modification of Pre-functionalized Pyridines (Nucleophilic Aromatic Substitution - SNAr)

Nucleophilic aromatic substitution is a powerful tool for the synthesis of substituted nitropyridines, where a leaving group on a nitropyridine ring is displaced by a nucleophile. The nitro group acts as a strong activating group for this transformation. This method is particularly useful for introducing a variety of functional groups onto a pre-existing nitropyridine scaffold.

Table 4: Nucleophilic Aromatic Substitution on Halonitropyridines

SubstrateNucleophileConditionsProductYield (%)Reference
2-Chloro-5-nitropyridineVarious aminesEthanol, Triethylamine, Reflux, 2-4 h2-Amino-5-nitropyridinesGenerally high
2-Chloro-5-nitropyridinePrimary aminesIsopropanol/Water (1:1), 80°C, 2 h2-(Alkylamino)-5-nitropyridinesGenerally high

Ring Synthesis from Acyclic Precursors

Constructing the nitropyridine ring from acyclic precursors is a versatile strategy that allows for the synthesis of complex substitution patterns that are not easily accessible through direct functionalization of the pyridine ring.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis involves a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen donor, followed by an oxidation step to form the pyridine ring. By using nitro-substituted precursors, nitropyridines can be prepared. This method is particularly effective for the synthesis of 1,4-dihydropyridines, which can be subsequently aromatized.

Table 5: Hantzsch Synthesis of Nitropyridines

Aldehydeβ-Ketoester/EnamineNitrogen SourceOxidationProductYield (%)Reference
Aromatic aldehydes2-Nitro-1,3-diphenylpropenone and various enamines-NaNO₂ in acetic acidSubstituted 5-nitropyridinesPreparative yields[4]
Aromatic aldehydesβ-Formyl-β-nitroenamine-NaNO₂ in AcOH/CHCl₃4-Aryl-3,5-dinitropyridines68[5]
Three-Component Ring Transformation

A notable method involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia. This three-component ring transformation (TCRT) provides access to a range of substituted 5-nitropyridines.[6]

Table 6: Three-Component Synthesis of Nitropyridines from Dinitropyridone

KetoneConditionsProductYield (%)Reference
CyclohexanoneAmmonia (20 equiv.), 70°C, 3 h5,6,7,8-Tetrahydro-5-nitroquinoline83[6]
CyclopentanoneAmmonia (20 equiv.), 70°C, 3 h6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneLow[6]
Various ketonesAmmonia (140 equiv.), 120°C, 3 h (autoclave)Substituted 5-nitropyridinesModerate to good[6]

Modern C-H Functionalization Methods

Recent advances in synthetic methodology have led to the development of novel strategies for the nitration of pyridines that overcome some of the limitations of classical methods, such as poor regioselectivity and harsh reaction conditions.

Dearomatization-Rearomatization Strategy for meta-Nitration

A significant challenge in pyridine chemistry has been the direct C-H nitration at the meta-position. A recently developed dearomatization-rearomatization strategy provides a practical solution to this problem. This method involves the formation of an oxazino pyridine intermediate, followed by radical nitration and subsequent rearomatization to yield the meta-nitrated pyridine.[7][8]

Table 7: meta-Nitration of Pyridines via Dearomatization-Rearomatization

Pyridine SubstrateReagentsConditionsProductYield (%)Reference
Various substituted pyridines1. Dimethyl acetylenedicarboxylate, methyl pyruvate; 2. TBN, TEMPO, O₂; 3. 6 N HClOne-pot, open-air, catalyst-freemeta-NitropyridinesModerate to good[7]
Loratadine precursorAs aboveAs abovemeta-Nitrated loratadine precursor63[7]
Atazanavir precursorAs aboveAs abovemeta-Nitrated atazanavir precursor78[7]

Experimental Protocols

Protocol 1: Electrophilic Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine[1]

G start Start dissolve Dissolve 2-aminopyridine in 1,2-dichloroethane start->dissolve cool Cool the solution dissolve->cool add_acid Slowly add a mixture of concentrated H₂SO₄ and fuming HNO₃ cool->add_acid react Stir at 58°C for 10 hours add_acid->react cool_down Cool to room temperature react->cool_down wash Wash with water until pH 5-8 cool_down->wash separate Separate the organic layer wash->separate evaporate Recover 1,2-dichloroethane under reduced pressure separate->evaporate precipitate Pour residue into ice water evaporate->precipitate filter_dry Filter and dry the precipitate precipitate->filter_dry end 2-Amino-5-nitropyridine filter_dry->end

Figure 2. Experimental workflow for the nitration of 2-aminopyridine.

Procedure:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the solution to below 10°C.

  • Slowly add 45.17 g of a pre-mixed cold solution of concentrated sulfuric acid and fuming nitric acid dropwise over 60 minutes. The reaction mixture will turn from light yellow to red-wine color.

  • After the addition is complete, heat the reaction mixture to 58°C and stir for 10 hours.

  • Cool the reaction to room temperature and wash with water until the pH of the aqueous layer is between 5 and 8.

  • Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.

  • Slowly pour the residue into ice water to precipitate a dark yellow solid.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.

Protocol 2: Three-Component Synthesis of 5,6,7,8-Tetrahydro-5-nitroquinoline[6]

G start Start mix Mix 1-methyl-3,5-dinitro-2-pyridone, cyclohexanone, and ammonia in methanol start->mix heat Heat the mixture at 70°C for 3 hours mix->heat cool Cool the reaction mixture heat->cool workup Standard aqueous workup and purification cool->workup end 5,6,7,8-Tetrahydro-5-nitroquinoline workup->end

Figure 3. Workflow for the three-component synthesis of a substituted nitropyridine.

Procedure:

  • In a suitable reaction vessel, dissolve 1-methyl-3,5-dinitro-2-pyridone (1 equiv.) in methanol.

  • Add cyclohexanone (2 equiv.) and a solution of ammonia in methanol (20 equiv.).

  • Heat the mixture at 70°C for 3 hours.

  • After cooling to room temperature, the reaction mixture is subjected to a standard aqueous workup.

  • The crude product is purified by chromatography to yield 5,6,7,8-tetrahydro-5-nitroquinoline.

Protocol 3: meta-Nitration of a Pyridine Derivative via Dearomatization-Rearomatization[7]

G start Start mix1 Mix pyridine substrate, dimethyl acetylenedicarboxylate, and methyl pyruvate start->mix1 dearomatization Formation of oxazino pyridine intermediate mix1->dearomatization add_nitrating_agent Add tert-butyl nitrite (TBN), TEMPO, and expose to air (O₂) dearomatization->add_nitrating_agent nitration Radical nitration of the intermediate add_nitrating_agent->nitration add_hcl Add 6 N HCl nitration->add_hcl rearomatization Rearomatization to form the meta-nitropyridine add_hcl->rearomatization workup Aqueous workup and purification rearomatization->workup end meta-Nitropyridine derivative workup->end

Figure 4. Logical workflow for the meta-nitration of pyridines.

General Procedure:

  • To a solution of the pyridine derivative are added dimethyl acetylenedicarboxylate and methyl pyruvate to form the oxazino pyridine intermediate in situ.

  • To this mixture, tert-butyl nitrite (TBN) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are added, and the reaction is stirred open to the air.

  • After the radical nitration is complete, 6 N aqueous HCl is added to facilitate the rearomatization.

  • The reaction is then subjected to an aqueous workup, and the product is purified by chromatography.

This guide provides a comparative analysis of the primary synthetic routes to substituted nitropyridines. The choice of a particular method will depend on the specific target molecule, available starting materials, and desired scale. For complex molecules, modern C-H functionalization techniques and ring synthesis strategies offer powerful alternatives to classical direct nitration methods.

References

A Comparative Guide to the Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Hydroxy-4-methyl-5-nitropyridine, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a comparative analysis of three distinct methods: an established two-step process, an alternative linear synthesis, and a modern one-pot approach. The performance of each method is evaluated based on experimental data to aid researchers in selecting the most suitable protocol for their specific needs.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the three benchmarked synthesis methods.

ParameterMethod 1: Established (Diazotization)Method 2: Alternative (Nitration & Hydrolysis)Method 3: New (One-Pot Synthesis)
Starting Material 2-Amino-4-methyl-5-nitropyridine2-Amino-4-methylpyridine2-Aminopyridine
Key Steps DiazotizationNitration, Diazotization (Hydrolysis)Nitration and Diazotization in a single pot
Reported Yield ~81% (estimated for a similar compound)[1]Not explicitly reported for the target molecule56.7-58.1%[2]
Reaction Time ~3-4 hours~16-20 hours (for nitration) + ~1 hour (for hydrolysis)~5-6 hours
Purity High, typically requires recrystallizationVariable, may require chromatographic separation of isomersGood, simplifies purification by avoiding isolation of intermediates[2]
Scalability Readily scalableScalable, but may present challenges in isomer separationDesigned for large-scale production, reducing wastewater and production costs[2]
Safety & Handling Involves handling of sodium nitrite and strong acids at low temperatures.Involves the use of fuming nitric acid and concentrated sulfuric acid, requiring careful temperature control.Involves handling of nitric and sulfuric acids, as well as sodium nitrite. The one-pot nature might reduce exposure to intermediates.

Experimental Protocols

Method 1: Established Synthesis via Diazotization

This widely-used method involves the diazotization of 2-amino-4-methyl-5-nitropyridine followed by hydrolysis to the desired 2-hydroxy derivative.

Workflow:

cluster_0 Method 1: Established (Diazotization) 2-Amino-4-methyl-5-nitropyridine 2-Amino-4-methyl-5-nitropyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-4-methyl-5-nitropyridine->Diazonium Salt Intermediate 1. NaNO2, H2SO4 2. 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound Hydrolysis

Caption: Workflow for the established synthesis of this compound.

Protocol:

  • Dissolve the nitration product from the first step (2-amino-5-nitro-4-methylpyridine) in dilute sulfuric acid and filter the solution.

  • Cool the filtrate to 0°C - 2°C in an ice bath.

  • Slowly add a solution of sodium nitrite dropwise while maintaining the temperature around 0°C.

  • After the addition is complete, continue stirring at approximately 5°C for 30 minutes.

  • Filter the reaction mixture.

  • Subject the filtrate to vacuum distillation.

  • As about two-thirds of the filtrate is distilled off, a light yellow solid of 2-hydroxy-5-nitro-4-methylpyridine will precipitate.[3]

Method 2: Alternative Synthesis via Nitration and Hydrolysis

This alternative route starts from the more readily available 2-amino-4-methylpyridine.

Workflow:

cluster_1 Method 2: Alternative (Nitration & Hydrolysis) 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Amino-4-methyl-5-nitropyridine 2-Amino-4-methyl-5-nitropyridine 2-Amino-4-methylpyridine->2-Amino-4-methyl-5-nitropyridine 1. H2SO4, fuming HNO3 2. 60 °C, 15h This compound This compound 2-Amino-4-methyl-5-nitropyridine->this compound Hydrolysis (as in Method 1)

Caption: Workflow for the alternative synthesis of this compound.

Protocol:

Step 1: Synthesis of 2-amino-5-nitro-4-methylpyridine [3]

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add concentrated sulfuric acid.

  • Slowly add 2-amino-4-methylpyridine with vigorous stirring and cool the solution in an ice bath to 5°C-10°C.

  • After complete dissolution, slowly add a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Place the reaction mixture in a water bath and slowly heat to around 60°C, maintaining it for about 15 hours until no more gas evolves.

  • Pour the reaction mixture into ice and neutralize with ammonia to a pH between 5.0 and 5.5 to precipitate a deep yellow solid.

  • Continue neutralization with ammonia to a pH between 5.5 and 6.0, which will result in a lighter, pale yellow precipitate.

  • Filter the precipitate, which is a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.

  • Dissolve the mixture in 10% dilute hydrochloric acid and filter to remove any oily substances.

  • Neutralize the filtrate with a 50% sodium hydroxide solution to a pH between 4 and 5 to precipitate the desired 2-amino-5-nitro-4-methylpyridine as a deep yellow solid.

Step 2: Synthesis of 2-hydroxy-5-nitro-4-methylpyridine [3]

  • Follow the protocol described in Method 1, starting from the 2-amino-5-nitro-4-methylpyridine obtained in the previous step.

Method 3: New One-Pot Synthesis

This modern approach streamlines the synthesis of a similar compound, 2-hydroxy-5-nitropyridine, by combining the nitration and diazotization steps in a single reaction vessel, which can be adapted for the target molecule.

Logical Relationship:

cluster_2 Method 3: New (One-Pot Synthesis) 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration conc. H2SO4, conc. HNO3 10-50 °C Diazotization Diazotization Nitration->Diazotization Quench in water, NaNO2 (aq) 0-10 °C 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine Diazotization->2-Hydroxy-5-nitropyridine Adjust pH, Filter, Dry

Caption: Logical flow of the one-pot synthesis method.

Protocol (for 2-hydroxy-5-nitropyridine): [2]

  • Add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining the temperature at 10-20°C.

  • Add concentrated nitric acid and then heat the mixture to 40-50°C and stir.

  • After the nitration is complete, pour the reaction liquid into ice water for quenching, controlling the temperature at 0-10°C.

  • Add an aqueous solution of sodium nitrite dropwise for the diazotization reaction.

  • Adjust the acid concentration by adding ammonia water.

  • Filter the solution and dry the filter cake to obtain the final product.

This one-pot method has been reported to significantly reduce wastewater and production costs, making it an attractive option for large-scale synthesis.[2]

Conclusion

The choice of synthesis method for this compound depends on various factors, including the starting material availability, desired scale of production, and the importance of process efficiency. The established diazotization method offers a reliable and high-yielding route if the starting amine is readily available. The alternative synthesis starting from 2-amino-4-methylpyridine is a viable option, though it may require careful optimization of the nitration step to maximize the yield of the desired isomer. The novel one-pot synthesis, while demonstrated for a closely related compound, presents a promising approach for a more streamlined, economical, and environmentally friendly production process, particularly for industrial applications. Researchers and drug development professionals are encouraged to evaluate these methods based on their specific laboratory or production capabilities and project goals.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-4-methyl-5-nitropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hydroxy-4-methyl-5-nitropyridine. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.

Immediate Safety and Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment in a well-ventilated area.

Key Hazards:

  • Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Causes skin and serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or glasses are mandatory.[1][2]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[1][2]

  • Body Protection: A lab coat must be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a dust respirator.[1] All waste handling should ideally be performed within a certified chemical fume hood.

2. Waste Collection and Containerization:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, leak-proof, and sealable container that is chemically compatible.[1][4]

  • The container should be clearly labeled.

3. Labeling of Waste Containers:

Immediately and clearly label the waste container with:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • An indication of its hazards (e.g., "Harmful," "Irritant").

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[1][5]

  • Keep the container tightly closed.[1][2][5]

  • Store away from incompatible materials.

5. Spill and Emergency Procedures:

In the event of a spill:

  • Alert personnel in the area.[1][4]

  • For minor spills, clean up immediately, avoiding dust generation.[1] Use dry clean-up procedures and place the material in a sealed container for disposal.[1][4]

  • For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1][4]

  • Prevent spilled material from entering drains or water courses.[1][4] If contamination of drains or waterways occurs, advise Emergency Services.[1][4]

6. Professional Disposal:

  • The final disposal of this compound must be conducted by a licensed hazardous waste disposal company or your institution's EHS department.[1]

  • Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1][2]

  • Prohibited Actions: Never dispose of this chemical down the drain or in regular trash.[6][7]

Quantitative Data Summary

No specific quantitative data for disposal (e.g., concentration limits for sewer disposal) is available in the provided search results. All waste containing this compound should be treated as hazardous waste.

ParameterValueReference
Melting Point 186-190 °C[3][8]
Physical State Solid, Crystalline Powder[2][3]
Color Yellow to orange[2]

Disposal Workflow

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal cluster_3 Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Collect Waste Chemical & Contaminated Materials B->C D Place in a Designated, Compatible Container C->D E Securely Seal and Label Container 'Hazardous Waste' D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Authorized Waste Disposal Service F->G H Document Waste Transfer G->H Spill Spill Occurs? MinorSpill Minor Spill: Contain with inert material, collect for disposal Spill->MinorSpill Yes (Minor) MajorSpill Major Spill: Evacuate & Contact EHS Spill->MajorSpill Yes (Major)

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling 2-Hydroxy-4-methyl-5-nitropyridine. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that poses several health risks. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[1][3]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][4]To prevent skin contact, as the substance is harmful and causes skin irritation.[1]
Body Protection Laboratory coat and appropriate protective clothing.[1][3]To shield the skin from accidental contact and contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved dust respirator (such as a type N95) should be worn.[4]To avoid inhalation of dust, which is harmful and can cause respiratory irritation.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps for safe handling from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Consult Safety Data Sheet (SDS) B Ensure proper ventilation (Fume hood available and functional) A->B C Assemble and inspect required PPE B->C D Don appropriate PPE C->D E Weigh and handle the chemical in a designated area D->E F Keep container tightly sealed when not in use E->F G Decontaminate work surfaces F->G H Doff and dispose of contaminated PPE G->H I Dispose of chemical waste according to regulations H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Experimental Protocol Steps:

  • Preparation:

    • Always consult the Safety Data Sheet (SDS) before starting any work.[1]

    • Ensure that a chemical fume hood is available and functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation risk.[1][3]

    • Assemble all necessary PPE as specified in the table above and inspect for any damage.

  • Handling:

    • Don the appropriate PPE in the correct order.

    • Avoid all personal contact with the substance, including inhalation of dust.[1]

    • When not in use, keep containers securely sealed.[1][5]

    • Do not eat, drink, or smoke in the area where the chemical is being handled.[1][5]

  • Storage:

    • Store the chemical in its original, tightly sealed container.[1][3]

    • Keep it in a cool, dry, and well-ventilated area.[1][5]

    • Store away from incompatible materials and foodstuff containers.[1][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials, including leftover chemicals and contaminated PPE, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the contents and the container at an authorized hazardous or special waste collection point.[1][3]

    • Follow all local, regional, and national regulations for chemical waste disposal.[1]

    • Do not dispose of the chemical down the drain or into the environment.[1][6]

In Case of a Spill

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate and Alert:

    • Alert personnel in the immediate area.

  • Control and Clean-up:

    • Wear the appropriate PPE, including respiratory protection, gloves, and safety glasses.[1]

    • Use dry clean-up procedures to avoid generating dust.[1][5]

    • Carefully sweep or vacuum the spilled material and place it into a sealed container for disposal.[1]

    • After the dry material has been removed, wash the spill area with large amounts of water.[1]

    • Prevent runoff from entering drains or waterways. If contamination occurs, notify the relevant emergency services.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methyl-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-methyl-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.